[Des-Pro2]-Bradykinin
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H66N14O10/c46-29(15-7-19-51-44(47)48)41(66)58-21-9-17-34(58)39(64)53-25-36(61)54-31(23-27-11-3-1-4-12-27)37(62)57-33(26-60)42(67)59-22-10-18-35(59)40(65)56-32(24-28-13-5-2-6-14-28)38(63)55-30(43(68)69)16-8-20-52-45(49)50/h1-6,11-14,29-35,60H,7-10,15-26,46H2,(H,53,64)(H,54,61)(H,55,63)(H,56,65)(H,57,62)(H,68,69)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSJEDMTCFOOTJ-POFDKVPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66N14O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80943-05-1 | |
| Record name | Bradykinin, des-pro(3)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080943051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Dual-Pronged Mechanism of [Des-Pro2]-Bradykinin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of [Des-Pro2]-Bradykinin, a peptide with significant implications for cardiovascular research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive overview of its molecular interactions, signaling pathways, and quantitative pharmacological data.
Core Mechanism: Potent Inhibition of Angiotensin-Converting Enzyme (ACE) and Kininase II
This compound, also known in some literature as [Des-Pro3]-Bradykinin or "converstatin," is a powerful inhibitor of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. ACE, also known as kininase II, has a dual function: it converts angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.
The primary mechanism of action of this compound is the competitive inhibition of ACE/kininase II. By blocking this enzyme, this compound effectively reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure. Simultaneously, it prevents the degradation of bradykinin, further amplifying its vasodilatory and natriuretic effects.[1][2][3] This dual action makes it a potent bradykinin-potentiating peptide.
The inhibitory potency of this compound against ACE and kininase II has been quantified and compared to the well-established ACE inhibitor, Captopril (B1668294).[1]
Table 1: Inhibitory Constants (Ki) of this compound and Captopril [1]
| Compound | Target Enzyme | Ki (M) | Relative Potency vs. Captopril |
| This compound | Angiotensin-Converting Enzyme | 4.5 x 10⁻¹² | ~7 times more potent |
| Captopril | Angiotensin-Converting Enzyme | 3.2 x 10⁻¹¹ | - |
| This compound | Kininase II | 4.0 x 10⁻¹¹ | ~2,300 times more potent |
| Captopril | Kininase II | 9.2 x 10⁻⁸ | - |
Data sourced from a study on [des-Pro3]-bradykinin, which has the same amino acid sequence as this compound (Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg).[1]
The following diagram illustrates the central role of ACE/kininase II in both the Renin-Angiotensin System (RAS) and the Kallikrein-Kinin System (KKS), and the inhibitory effect of this compound.
Potential Secondary Mechanism: Activation of Argininosuccinate (B1211890) Synthase and Nitric Oxide Production
Emerging research on bradykinin-potentiating peptides (BPPs) suggests that their hypotensive effects may not be solely attributable to ACE inhibition. Some BPPs, such as BPP-10c, have been shown to exert their effects through a mechanism independent of ACE inhibition, involving the direct activation of argininosuccinate synthase.[4][5][6] This enzyme is a critical component of the citrulline-nitric oxide cycle, a key pathway for the production of nitric oxide (NO), a potent vasodilator.[4][5]
While direct evidence for this compound activating argininosuccinate synthase is not yet available, its classification as a BPP makes this a plausible secondary mechanism of action. The proposed pathway involves the uptake of the peptide into endothelial cells, where it activates argininosuccinate synthase, leading to increased synthesis of arginine, the substrate for nitric oxide synthase (NOS). The subsequent increase in NO production contributes to vasodilation.
References
- 1. Potent inhibition of angiotensin-converting enzyme by [des-Pro3]-bradykinin or "converstatin" in comparison with Captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 3. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 4. Bradykinin-potentiating peptides: beyond captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
- 6. Argininosuccinate Synthetase Is a Functional Target for a Snake Venom Anti-hypertensive Peptide: ROLE IN ARGININE AND NITRIC OXIDE PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
[Des-Pro2]-Bradykinin Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Des-Pro2]-Bradykinin is a biologically active metabolite of bradykinin (B550075) that exerts its effects primarily through the bradykinin B1 receptor (B1R), a G protein-coupled receptor. The signaling cascade initiated by this compound is crucial in various pathophysiological processes, particularly inflammation and pain. This technical guide provides a comprehensive overview of the this compound signaling pathway, its pharmacological characterization, detailed experimental methodologies for its study, and visual representations of the core molecular interactions.
Introduction to the Kallikrein-Kinin System and this compound
The Kallikrein-Kinin system is a complex enzymatic cascade that plays a pivotal role in inflammation, blood pressure regulation, coagulation, and pain. The primary effector peptides of this system are kinins, such as bradykinin (BK). Bradykinin is metabolized by carboxypeptidases to form this compound. While bradykinin primarily acts on the constitutively expressed B2 receptor, this compound is a selective agonist for the B1 receptor. The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and the presence of cytokines, making it a key target in chronic inflammatory states.[1][2]
The this compound Signaling Cascade
The binding of this compound to the B1 receptor initiates a cascade of intracellular events through the activation of heterotrimeric G proteins. The B1 receptor is known to couple to both the Gαq/11 and Gαi subfamilies of G proteins.[3][4]
Gαq/11-Mediated Pathway
Upon activation by the this compound-B1R complex, the Gαq/11 protein stimulates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which triggers the release of stored calcium (Ca²⁺) into the cytosol.[5]
-
DAG remains in the plasma membrane where it, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).
The subsequent increase in intracellular calcium and activation of PKC lead to the phosphorylation of various downstream targets, culminating in cellular responses such as smooth muscle contraction, increased vascular permeability, and neurotransmitter release.[5]
Caption: Gαq/11 signaling pathway activated by this compound.
Gαi-Mediated Pathway
The coupling of the B1 receptor to Gαi proteins leads to the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). Consequently, B1R activation via this pathway results in a decrease in intracellular cAMP levels. This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), thereby influencing a variety of cellular processes.[4][6]
Caption: Gαi signaling pathway modulated by this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
Activation of the B1 receptor can also trigger the mitogen-activated protein kinase (MAPK) signaling cascade, including the phosphorylation and activation of ERK1/2, JNK, and p38 MAPK.[7][8] This can occur through G-protein-dependent mechanisms, often involving PKC, or through G-protein-independent pathways potentially involving β-arrestin scaffolding.[9] The MAPK pathway plays a critical role in regulating gene expression related to cell proliferation, differentiation, and inflammatory responses.[10]
Caption: MAPK signaling pathways downstream of B1 receptor activation.
Quantitative Pharmacological Data
The following table summarizes representative quantitative data for the interaction of B1 receptor agonists with their target.
| Ligand | Receptor | Parameter | Value | Cell Type/Tissue |
| des-Arg9-Bradykinin | Human B1 | EC50 (nM) | 112 | 293-AEQ17 cells |
| des-Arg9-Bradykinin | Murine B1 | EC50 (nM) | 39 | 293-AEQ17 cells |
| Lys-[Des-Arg9]Bradykinin | Human B1 | Ki (nM) | 0.12 | Recombinant |
| Lys-[Des-Arg9]Bradykinin | Mouse B1 | Ki (nM) | 1.7 | Recombinant |
| Lys-[Des-Arg9]Bradykinin | Rabbit B1 | Ki (nM) | 0.23 | Recombinant |
EC50 values are from calcium mobilization assays.[11] Ki values are from radioligand binding assays.[12]
Experimental Protocols
Radioligand Binding Assay for B1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the B1 receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the B1 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 5mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]-[Leu⁹,des-Arg¹⁰]kallidin) with the prepared membranes.[13]
-
Add varying concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, include wells with a high concentration of a known B1 receptor antagonist.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI).[14]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.[14]
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of this compound in activating the Gαq/11 pathway.
Methodology:
-
Cell Preparation:
-
Culture cells endogenously or recombinantly expressing the B1 receptor in a suitable multi-well plate (e.g., 96-well black, clear bottom).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation in a buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Prepare a dilution series of the agonist (this compound).
-
Use a fluorescence plate reader equipped with an automated injection system to add the agonist to the cell plate.
-
Measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
For each agonist concentration, calculate the peak fluorescence response.
-
Plot the response as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Caption: Experimental workflows for binding and functional assays.
cAMP Assay
Objective: To measure the effect of this compound on adenylyl cyclase activity via the Gαi pathway.
Methodology:
-
Cell Preparation and Treatment:
-
Culture B1 receptor-expressing cells in a multi-well plate.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with an adenylyl cyclase activator, such as forskolin, in the presence of varying concentrations of this compound.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a competitive immunoassay. Common formats include ELISA or homogeneous time-resolved fluorescence (HTRF) assays.[15][16] These assays typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Use the standard curve to convert the assay signal for each sample into a cAMP concentration.
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
-
Conclusion
The this compound signaling pathway, mediated by the inducible B1 receptor, is a critical component of the inflammatory response. Its activation through Gαq/11, Gαi, and MAPK pathways leads to a range of physiological effects that are central to both acute and chronic inflammation and pain. The inducible nature of the B1 receptor makes it an attractive therapeutic target for a variety of inflammatory disorders. A thorough understanding of its signaling mechanisms, supported by robust quantitative data and well-defined experimental protocols as outlined in this guide, is essential for the discovery and development of novel modulators of this pathway.
References
- 1. The kinin B1 receptor: an inducible G protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 4. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 6. Intracellular Ca2+ mobilization pathway via bradykinin B1 receptor activation in rat trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Partial agonists and full antagonists at the human and murine bradykinin B1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
[Des-Pro2]-Bradykinin: A Technical Overview of Receptor Interaction and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Pro2]-Bradykinin is a peptide derivative of the potent inflammatory mediator, bradykinin (B550075). Understanding its interaction with bradykinin receptors is crucial for elucidating its physiological and pathological roles, as well as for the development of novel therapeutics targeting the kallikrein-kinin system. This technical guide provides an in-depth overview of the receptor binding affinity, signaling pathways, and experimental methodologies associated with this compound and related ligands.
Bradykinin and its analogs exert their effects through two main G-protein coupled receptors (GPCRs): the B1 and B2 receptors.[1][2][3] The B2 receptor is constitutively expressed in a wide range of tissues and is responsible for the majority of the physiological effects of bradykinin.[2][3] Conversely, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.[1]
Receptor Binding Affinity of Bradykinin Analogs
Table 1: Binding Affinity of Bradykinin Analogs to B1 Receptors
| Compound | Species | Receptor | Ki (nM) | Reference |
| Lys-[Des-Arg9]-Bradykinin | Human | B1 | 0.12 | [4] |
| Lys-[Des-Arg9]-Bradykinin | Mouse | B1 | 1.7 | [4] |
| Lys-[Des-Arg9]-Bradykinin | Rabbit | B1 | 0.23 | [4] |
| [Des-Arg9]-Bradykinin | - | B1 | - | Selective agonist[5] |
Table 2: Binding Affinity of Bradykinin Analogs to B2 Receptors
| Compound | Species | Receptor | IC50/pA2 | Reference |
| Ac-D-Arg[Hyp3,D-Phe7,Leu8]-bradykinin | Rabbit | B2 | pA2 value | Potent antagonist[6] |
| [Des-Arg9]-Bradykinin | - | B2 | Low affinity | [5] |
| Lys-[Des-Arg9]-Bradykinin | - | B2 | Low inhibitory activity | [4] |
Signaling Pathways of Bradykinin Receptors
Both B1 and B2 bradykinin receptors are coupled to Gq alpha subunits of heterotrimeric G-proteins.[7] Ligand binding to these receptors initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately leads to an increase in intracellular calcium concentration and the activation of Protein Kinase C (PKC), triggering a variety of cellular responses.
B1 and B2 Receptor Signaling Pathway
Experimental Protocols
The determination of receptor binding affinity is fundamental to understanding ligand-receptor interactions. Radioligand binding assays are a common and robust method for this purpose.
Radioligand Binding Assay Workflow
References
- 1. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 2. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 3. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-activity studies of bradykinin and related peptides. B2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
The Physiological Function of [Des-Pro2]-Bradykinin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Pro2]-Bradykinin is a peptide fragment derived from bradykinin (B550075), a potent inflammatory mediator. While less studied than its parent molecule and other bradykinin metabolites, this compound is understood to exert its physiological effects primarily through the bradykinin B1 receptor (B1R). This technical guide provides a comprehensive overview of the physiological function of this compound and its analogs, focusing on their interaction with the B1 receptor, the subsequent signaling cascades, and their roles in various physiological and pathological processes. This document is intended to serve as a resource for researchers and professionals involved in the study of inflammation, pain, and the development of novel therapeutics targeting the kallikrein-kinin system.
The Bradykinin B1 Receptor: The Primary Target
The physiological effects of this compound and its more extensively studied analogs, such as [Des-Arg9]-Bradykinin and Lys-[Des-Arg9]-Bradykinin, are predominantly mediated by the bradykinin B1 receptor. The B1 receptor is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues. However, its expression is significantly upregulated in response to tissue injury, inflammation, and the presence of pro-inflammatory cytokines, making it a key player in chronic inflammatory conditions.[1]
Quantitative Data: Receptor Binding and Functional Potency
| Agonist | Receptor | Species | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| Lys-[Des-Arg9]-Bradykinin | B1 | Human | Radioligand Binding | 0.12 | - | [2] |
| Lys-[Des-Arg9]-Bradykinin | B1 | Mouse | Radioligand Binding | 1.7 | - | [2] |
| Lys-[Des-Arg9]-Bradykinin | B1 | Rabbit | Radioligand Binding | 0.23 | - | [2] |
| [Des-Arg9]-Bradykinin | B1 | Rat (colonic epithelium) | Functional (electrogenic chloride secretion) | - | ~50 | [3] |
Signaling Pathways of the B1 Receptor
Activation of the B1 receptor by agonists initiates a cascade of intracellular signaling events. The B1 receptor is known to couple to multiple G protein subtypes, primarily Gq/11 and Gi/o, leading to the activation of distinct downstream effector pathways.[4][5]
Gq/11-Mediated Pathway
The canonical signaling pathway activated by the B1 receptor involves its coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[6][7] The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC).
Gi/o-Mediated Pathway and MAPK/ERK Activation
In addition to Gq coupling, the B1 receptor can also signal through Gi/o proteins.[4] This pathway can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. The activation of the MAPK/ERK pathway is a crucial event in mediating some of the pro-inflammatory and proliferative effects of B1 receptor activation.
Nitric Oxide (NO) Production
B1 receptor activation has been shown to stimulate the production of nitric oxide (NO) through the activation of nitric oxide synthase (NOS). This can occur via both calcium-dependent (eNOS) and calcium-independent (iNOS) mechanisms.[8] The Gαi-mediated pathway, leading to ERK activation, can post-translationally activate iNOS.
Physiological and Pathophysiological Roles
The physiological functions of this compound and other B1 receptor agonists are most prominent in the context of inflammation and pain.
-
Inflammation: B1 receptor activation contributes to various aspects of the inflammatory response, including vasodilation, increased vascular permeability, and the recruitment of inflammatory cells.[1] Its inducible nature makes it a key player in the transition from acute to chronic inflammation.
-
Pain: The B1 receptor is critically involved in the generation and maintenance of inflammatory and neuropathic pain.[1] Activation of B1 receptors on sensory neurons leads to their sensitization, resulting in hyperalgesia (an increased response to a painful stimulus) and allodynia (pain in response to a normally non-painful stimulus).
-
Other Roles: Emerging evidence suggests the involvement of the B1 receptor in other physiological and pathological processes, including cardiovascular regulation, wound healing, and cancer.[4]
Experimental Protocols
Radioligand Binding Assay for B1 Receptor
This protocol describes a method for determining the binding affinity of a test compound for the B1 receptor using a competitive radioligand binding assay.
References
- 1. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. criver.com [criver.com]
- 4. A comprehensive review on current understanding of bradykinin in COVID-19 and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. Regulation of endothelial nitric oxide synthase activity and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of [Des-Pro2]-Bradykinin: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
[Des-Pro2]-Bradykinin, a structural analog of the inflammatory mediator bradykinin (B550075), has carved a unique niche in the landscape of cardiovascular and inflammatory research. Initially synthesized as a potential reference standard, its discovery revealed a molecule with potent biological activities, primarily as a bradykinin-potentiating factor and an inhibitor of the Angiotensin I-Converting Enzyme (ACE). This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, tailored for researchers, scientists, and professionals in drug development. It delves into the seminal synthesis, pharmacological characterization, and the evolving understanding of its mechanism of action, supported by detailed experimental protocols and a visual representation of its signaling context.
Discovery and Early History
The journey of this compound, also known as Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg, began in 1981 with its synthesis by Naruse and colleagues.[1] The primary motivation for its creation was to serve as a reference compound to identify potential contaminants in synthetic preparations of bradykinin.[1] During this era, the chemical synthesis of peptides was a meticulous process, and the characterization of potential side-products was crucial for ensuring the purity of the target molecule.
The synthesis was achieved using the classical solution method, a conventional technique for peptide synthesis at the time.[1][2] This method involves the stepwise coupling of amino acid residues in a solution, a process that, while effective, can sometimes lead to the formation of deletion sequences. The researchers hypothesized that a peptide lacking the second proline residue of bradykinin could be one such contaminant.
However, the investigation into this synthetic analog quickly revealed that it was more than just a potential impurity. Naruse et al. discovered that this compound possessed a "potent bradykinin-potentiating activity," suggesting it could amplify the biological effects of bradykinin.[1] This finding shifted the perception of the molecule from a mere synthetic artifact to a compound of pharmacological interest.
Pharmacological Characterization
Subsequent research further elucidated the pharmacological profile of this compound, establishing its identity as a potent inhibitor of Angiotensin I-Converting Enzyme (ACE), also known as kininase II.[3][4][5][6] ACE is a key enzyme in the renin-angiotensin system, responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II, and for the degradation of the vasodilator bradykinin.[7]
Inhibition of Angiotensin I-Converting Enzyme (ACE)
A significant breakthrough in understanding the mechanism of this compound's bradykinin-potentiating effect came from the work of Okuda and Arakawa in 1985.[8] They demonstrated that this peptide, which they referred to as "[des-Pro3]-bradykinin," is a powerful and competitive inhibitor of ACE.[8] Their research provided a quantitative measure of its inhibitory potency.
| Compound | Inhibition Constant (Ki) against ACE | Reference |
| This compound ("converstatin") | 4.5 x 10⁻¹² M | [8] |
| Captopril | 3.15 x 10⁻¹¹ M (approx. 7-fold less potent) | [8] |
The remarkable potency of this compound as an ACE inhibitor, surpassing that of the well-established drug Captopril, led Okuda and Arakawa to propose the name "converstatin" for this peptide.[8] The competitive nature of the inhibition suggests that this compound directly interacts with the active site of the enzyme.
Interaction with Bradykinin Receptors
While the primary mechanism of its bradykinin-potentiating effect is attributed to the inhibition of bradykinin's degradation by ACE, the direct interaction of this compound with bradykinin receptors (B1 and B2) has also been a subject of investigation.
The B1 and B2 receptors are G-protein coupled receptors that mediate the physiological and pathological effects of kinins.[9][10][11] The B2 receptor is constitutively expressed and mediates the acute effects of bradykinin, while the B1 receptor is typically induced during inflammation and is activated by des-Arg metabolites of kinins.[12]
Currently, there is a lack of specific quantitative data (Ki or EC50 values) for the binding and functional activity of this compound at either the B1 or B2 receptor. Studies on related des-Arg-bradykinin analogs suggest that the C-terminal arginine is crucial for high-affinity binding to the B2 receptor, and its absence in des-Arg-kinins directs their selectivity towards the B1 receptor.[12] Given that this compound retains the C-terminal arginine, it is plausible that it may have some affinity for the B2 receptor, although likely lower than bradykinin itself due to the structural modification. Its effect on the B1 receptor remains to be fully characterized.
Signaling Pathways
The signaling cascades initiated by bradykinin receptor activation are well-documented. Both B1 and B2 receptors are coupled to Gq proteins, which, upon activation, stimulate phospholipase C (PLC).[9][13][14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, while DAG activates protein kinase C (PKC).[9][11][14]
The bradykinin-potentiating effect of this compound is primarily indirect, by preventing the degradation of bradykinin and thereby prolonging its action at its receptors. The following diagram illustrates the established bradykinin signaling pathway, which is potentiated by the presence of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, purification, and characterization of this compound.
Synthesis of this compound (Classical Solution Method)
The classical solution-phase peptide synthesis involves the stepwise addition of protected amino acids in solution, followed by purification of the intermediate peptides at each step.[2] The following is a representative protocol for the synthesis of the octapeptide Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg.
Materials:
-
Protected amino acids (e.g., Boc-Arg(Tos)-OH, Boc-Pro-OH, Boc-Gly-OH, Boc-Phe-OH, Boc-Ser(Bzl)-OH)
-
Coupling reagents (e.g., Dicyclohexylcarbodiimide/N-hydroxysuccinimide (DCC/HOSu) or HBTU/HOBt)
-
Deprotection agent (e.g., Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM))
-
Solvents (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl acetate, Diethyl ether)
-
Bases (e.g., Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM))
-
Purification media (e.g., Silica (B1680970) gel for column chromatography)
Procedure:
-
C-terminal Amino Acid Protection: Start with the C-terminal amino acid, Arginine, protected at the N-terminus and side chain (e.g., Boc-Arg(Tos)-OH).
-
Dipeptide Formation:
-
Activate the carboxyl group of the penultimate amino acid (e.g., Boc-Phe-OH) using a coupling reagent like DCC/HOSu in an appropriate solvent (e.g., DMF).
-
Add the C-terminal amino acid ester (e.g., H-Arg(Tos)-OMe) and a base (e.g., DIEA) to the activated amino acid solution.
-
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
-
Purify the resulting dipeptide (Boc-Phe-Arg(Tos)-OMe) by silica gel chromatography.
-
-
Chain Elongation:
-
Remove the N-terminal Boc protecting group from the dipeptide using TFA in DCM.
-
Neutralize the resulting amine salt with a base.
-
Couple the next N-terminally protected amino acid (e.g., Boc-Pro-OH) using the same activation and coupling procedure as in step 2.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Ser, Phe, Gly, Pro, Arg). Purify the intermediate peptide at each step.
-
-
Final Deprotection: After the assembly of the full octapeptide chain, remove all side-chain protecting groups (e.g., Tos on Arg, Bzl on Ser) and the C-terminal ester using a strong acid cocktail (e.g., HF or a mixture of TFA, water, and scavengers).
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. This compound; Angiotensin I Converting Enzyme (ACE I) Inhibitor [anaspec.com]
- 4. researchgate.net [researchgate.net]
- 5. Des-Pro2-Bradykinin | IBK-4097 | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 8. Potent inhibition of angiotensin-converting enzyme by [des-Pro3]-bradykinin or "converstatin" in comparison with Captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bradykinin B2- and 5-hydroxytryptamine (5-HT2)-receptor stimulated increases in intracellular calcium in cultured guinea-pig aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Bradykinin-Induced Sensitization of Transient Receptor Potential Channel Melastatin 3 Calcium Responses in Mouse Nociceptive Neurons [frontiersin.org]
[Des-Pro2]-Bradykinin: A Technical Guide to its Role in Inflammation via Potent Kininase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
[Des-Pro2]-Bradykinin is a peptide that plays a significant, albeit indirect, role in the inflammatory cascade. Unlike bradykinin (B550075) and its metabolite des-Arg9-bradykinin, which directly activate bradykinin receptors, this compound's primary mechanism of action in inflammation is its potent inhibition of Angiotensin-Converting Enzyme (ACE), also known as kininase II. This inhibition leads to an accumulation of endogenous kinins, thereby amplifying and prolonging their pro-inflammatory effects through the activation of B1 and B2 receptors. This guide provides a comprehensive overview of the biochemical properties, mechanism of action, and experimental methodologies related to the study of this compound's role in inflammation.
Introduction to this compound
This compound is a bradykinin analog with the amino acid sequence Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg. While structurally similar to bradykinin, the absence of the second proline residue dramatically alters its biological activity, shifting it from a direct receptor agonist to a powerful enzyme inhibitor.
The kallikrein-kinin system is a crucial mediator of inflammation, with bradykinin being a key peptide that elicits pain, increases vascular permeability, and promotes vasodilation[1]. Bradykinin exerts its effects through the constitutively expressed B2 receptor, while its metabolite, des-Arg9-bradykinin, acts on the B1 receptor, which is typically upregulated during tissue injury and inflammation[2]. The activity of these kinins is tightly regulated by degrading enzymes, primarily ACE (kininase II)[1].
This compound's significance in inflammation stems from its ability to disrupt this degradation process, leading to a localized increase in bradykinin and des-Arg9-bradykinin concentrations. This potentiation of the kallikrein-kinin system makes this compound and similar ACE-inhibiting peptides subjects of interest in the study of inflammatory processes and the development of novel anti-inflammatory therapeutics.
Mechanism of Action: Potentiation of Inflammatory Signaling
The primary role of this compound in inflammation is not through direct receptor agonism but through the potent inhibition of ACE/kininase II. This enzymatic inhibition has profound consequences for the local inflammatory environment.
ACE/Kininase II Inhibition
A closely related peptide, [des-Pro3]-bradykinin, has been shown to be an exceptionally potent inhibitor of ACE with a Ki value of 4.5 x 10-12 M and of kininase II with a Ki of 4 x 10-11 M[3]. This inhibition is competitive, meaning the peptide binds to the active site of the enzyme, preventing the degradation of its natural substrates[3]. By inhibiting ACE, this compound effectively increases the half-life of bradykinin and des-Arg9-bradykinin in the local tissue environment where inflammation is occurring[4].
dot
Caption: Inhibition of ACE/Kininase II by this compound.
Potentiation of Bradykinin Receptor Activation
The inhibition of ACE leads to an accumulation of bradykinin and des-Arg9-bradykinin. This, in turn, results in enhanced and sustained activation of their respective receptors:
-
Bradykinin B2 Receptor: Increased bradykinin levels lead to prolonged activation of the B2 receptor, which is involved in the acute phases of inflammation, including vasodilation, increased vascular permeability, and pain[5].
-
Bradykinin B1 Receptor: The accumulation of des-Arg9-bradykinin, a potent B1 receptor agonist, amplifies signaling through this receptor. The B1 receptor is typically induced by inflammatory cytokines and is associated with chronic inflammatory conditions and pain[5].
dot
Caption: Potentiation of B1 and B2 receptor signaling.
Downstream Inflammatory Signaling
The enhanced activation of B1 and B2 receptors by accumulated kinins triggers a cascade of intracellular signaling events that are central to the inflammatory response. These pathways include:
-
Phospholipase C (PLC) Activation: Both B1 and B2 receptors are G-protein coupled receptors that can activate PLC, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium and activation of Protein Kinase C (PKC)[5].
-
Prostaglandin Synthesis: Bradykinin receptor activation can stimulate the release of arachidonic acid and subsequent synthesis of pro-inflammatory prostaglandins, such as PGE2, which further contribute to pain and vasodilation[6].
-
Nitric Oxide (NO) Production: Activation of B2 receptors on endothelial cells stimulates the production of NO, a potent vasodilator[5].
-
Cytokine Release: Bradykinin can initiate a cascade of cytokine release, including TNF-α, IL-1β, IL-6, and IL-8, from various immune cells, further amplifying the inflammatory response[7].
dot
Caption: Key downstream signaling pathways activated by bradykinin receptors.
Quantitative Data
Due to the focus on its ACE inhibitory activity, direct receptor binding data for this compound is scarce. However, data for the closely related [des-Pro3]-bradykinin and the key B1 receptor agonist des-Arg9-bradykinin are presented below for context.
| Compound | Target | Assay Type | Value | Reference |
| [des-Pro3]-bradykinin | Angiotensin-Converting Enzyme | Inhibition Constant (Ki) | 4.5 x 10-12 M | [3] |
| [des-Pro3]-bradykinin | Kininase II | Inhibition Constant (Ki) | 4.0 x 10-11 M | [3] |
| des-Arg9-bradykinin | Bradykinin B1 Receptor | Inhibition Constant (Ki) | 1.93 µM | [8] |
| des-Arg9-bradykinin | Bradykinin B2 Receptor | Inhibition Constant (Ki) | 8.1 µM | [8] |
Experimental Protocols
The following protocols are fundamental for studying the effects of this compound and similar peptides on ACE activity and inflammation.
In Vitro ACE Inhibition Assay
This protocol is adapted from the method of Cushman and Cheung (1971) and is widely used to determine the ACE inhibitory activity of peptides[9].
Principle: The assay measures the amount of hippuric acid (HA) produced from the substrate hippuryl-histidyl-leucine (B1329654) (HHL) by ACE. The inhibitor's potency is determined by its ability to reduce HA formation.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-histidyl-leucine (HHL)
-
This compound or other test peptides
-
TRIS-HCl buffer (pH 8.3) containing NaCl and ZnSO4
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Prepare solutions of ACE, HHL, and the test peptide in TRIS-HCl buffer.
-
In a microcentrifuge tube, mix 40 µL of the test peptide solution (or buffer for control) with 145 µL of 0.5 mM HHL.
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding 15 µL of 200 mU/mL ACE.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 200 µL of 1 M HCl.
-
Extract the hippuric acid produced into 1.5 mL of ethyl acetate by vortexing.
-
Centrifuge to separate the phases and carefully collect the ethyl acetate layer.
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the dried hippuric acid in a known volume of deionized water.
-
Measure the absorbance of the hippuric acid solution at 228 nm using a spectrophotometer.
-
Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.
-
Determine the IC50 value by testing a range of inhibitor concentrations.
dot
Caption: Workflow for the in vitro ACE inhibition assay.
In Vivo Models of Inflammation
To assess the in vivo effects of this compound, standard animal models of inflammation can be utilized. The peptide's ability to potentiate inflammation induced by other agents would be the primary endpoint.
Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation.
Procedure:
-
Administer this compound or vehicle systemically to rodents.
-
After a pre-determined time, inject a sub-plantar dose of carrageenan into the hind paw.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
An exacerbation of paw swelling in the this compound treated group compared to the control group would indicate a pro-inflammatory effect through kinin potentiation.
Freund's Adjuvant-Induced Arthritis: This model is used to study chronic inflammation.
Procedure:
-
Induce arthritis in rodents by injecting Complete Freund's Adjuvant (CFA) into the paw or base of the tail.
-
Administer this compound or vehicle daily.
-
Monitor the development of arthritis by measuring paw volume, joint articulation, and pain sensitivity (e.g., using von Frey filaments).
-
An earlier onset or increased severity of arthritis in the treatment group would suggest a role in chronic inflammatory processes.
Conclusion and Future Directions
This compound represents a fascinating example of how a subtle structural modification to a peptide can dramatically alter its biological function, shifting it from a direct receptor agonist to a potent enzyme inhibitor. Its primary role in inflammation is indirect, mediated through the potentiation of endogenous bradykinin and des-Arg9-bradykinin by inhibiting their degradation by ACE/kininase II. This leads to enhanced and prolonged activation of B1 and B2 receptors, thereby amplifying the inflammatory cascade.
Future research should focus on:
-
Confirming the precise ACE inhibitory kinetics of synthetic this compound.
-
Investigating the in vivo effects of this compound in various models of inflammation to validate its pro-inflammatory potential through kinin potentiation.
-
Exploring the metabolism of this compound itself to determine if any of its metabolites possess direct receptor activity.
-
Utilizing peptides like this compound as research tools to further elucidate the role of the kallikrein-kinin system in different inflammatory diseases.
Understanding the nuanced roles of such peptides is crucial for the development of targeted therapies for a wide range of inflammatory and cardiovascular diseases.
References
- 1. Physiology, Bradykinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A comprehensive review on current understanding of bradykinin in COVID-19 and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent inhibition of angiotensin-converting enzyme by [des-Pro3]-bradykinin or "converstatin" in comparison with Captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin potentiation by ACE inhibitors: a matter of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 enhances bradykinin-stimulated release of neuropeptides from rat sensory neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bradykinin is increased during acute and chronic inflammation: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
[Des-Pro2]-Bradykinin and nociception
An In-depth Technical Guide on [des-Arg9]-Bradykinin and Nociception for Researchers and Drug Development Professionals.
Introduction
The kallikrein-kinin system is a critical enzymatic cascade that becomes activated in response to tissue injury and inflammation. A key product of this system is bradykinin (B550075) (BK), a potent nonapeptide that acts as a powerful inflammatory mediator.[1] Bradykinin exerts its effects through two distinct G-protein coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[2] The B2 receptor is constitutively expressed in healthy tissues and is primarily responsible for the acute effects of bradykinin, including vasodilation and immediate pain.[3]
In contrast, the B1 receptor is typically absent or expressed at very low levels in normal tissues.[3] Its expression is significantly induced and upregulated at sites of inflammation or injury, making it a key player in chronic inflammatory and neuropathic pain states.[4][5] Bradykinin itself has a low affinity for the B1 receptor. The primary endogenous agonist for the B1R is [des-Arg9]-bradykinin (DABK), a metabolite of bradykinin formed by the enzymatic removal of the C-terminal arginine residue by carboxypeptidases.[2][6] This guide will provide a detailed exploration of the role of [des-Arg9]-bradykinin in nociception, focusing on its signaling pathways, quantitative pharmacology, and the experimental models used for its study.
Formation and Signaling Pathways of [des-Arg9]-Bradykinin
The generation of [des-Arg9]-bradykinin is a crucial step in the transition from acute to chronic inflammatory pain. Following tissue injury, the activation of the kallikrein-kinin system leads to the production of bradykinin from its precursor, high-molecular-weight kininogen (HMWK).[6][7] Bradykinin then primarily activates B2 receptors to produce acute pain. Subsequently, carboxypeptidases present in plasma and tissues cleave the C-terminal arginine from bradykinin, converting it into [des-Arg9]-bradykinin, which then acts on the upregulated B1 receptors to sustain and amplify the pain signal.[6]
Upon binding to the B1 receptor on nociceptive sensory neurons, [des-Arg9]-bradykinin initiates a signaling cascade predominantly through the Gq/11 family of G-proteins.[8][9] This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][7] The combined elevation of intracellular Ca2+ and DAG activates protein kinase C (PKC).[8][10] Activated PKC then phosphorylates and sensitizes various ion channels, most notably Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1), which are key transducers of thermal and chemical pain.[8][10] This sensitization lowers the activation threshold of nociceptors, leading to hyperalgesia (an increased response to a painful stimulus) and allodynia (pain in response to a normally non-painful stimulus).
Quantitative Data
The affinity of various ligands for the bradykinin B1 receptor has been characterized through radioligand binding assays. This data is crucial for the development of selective antagonists for therapeutic use.
Table 1: Binding Affinities of Ligands for the Bradykinin B1 Receptor
| Compound | Receptor Species | Assay Type | Affinity Value | Reference |
|---|---|---|---|---|
| [³H][Leu⁹]des-Arg¹⁰-kallidin | Human (cloned) | Radioligand Binding | Kd: 0.012 nM | [11] |
| Compound A (nonpeptide antagonist) | Human (cloned) | Competition Binding | Ki: 0.016 nM | [11] |
| Compound A (nonpeptide antagonist) | Rabbit (cloned) | Competition Binding | Ki: 0.050 nM | [11] |
| Compound A (nonpeptide antagonist) | Dog (cloned) | Competition Binding | Ki: 0.56 nM | [11] |
| Compound A (nonpeptide antagonist) | Rat (cloned) | Competition Binding | Ki: 29 nM | [11] |
| [des-Arg⁹]bradykinin | Rabbit & Pig | Radioligand Binding | Low affinity (>µM) for B2 | [12] |
| Lys-[des-Arg⁹]bradykinin | Rabbit & Pig | Radioligand Binding | Low affinity (>µM) for B2 |[12] |
Note: [Leu⁹]des-Arg¹⁰-kallidin is a synthetic, high-affinity B1 receptor agonist often used as a radioligand.
The efficacy of B1 receptor antagonists in animal models of pain provides quantitative evidence for the receptor's role in nociception.
Table 2: In Vivo Efficacy of B1 Receptor Antagonists in Pain Models
| Antagonist | Animal Model | Pain Type | Administration | Effect | Reference |
|---|---|---|---|---|---|
| des-Arg⁹[Leu⁸]bradykinin | Rat/Mouse | Inflammatory (Carrageenan) | 30 nmol/kg i.v. or s.c. | Inhibited hyperalgesia | [13] |
| des-Arg⁹[Leu⁸]bradykinin | Rat/Mouse | Inflammatory (Formalin, late phase) | 30 nmol/kg i.v. or s.c. | Inhibited nociceptive response | [13] |
| des-Arg⁹[Leu⁸]bradykinin | Rat | Inflammatory (Freund's Adjuvant) | N/A | Reversed hyperalgesia | [14] |
| des-Arg⁹[Leu⁸]bradykinin | Rat | Inflammatory (UV-induced) | N/A | Reversed hyperalgesia | [14] |
| BI113823 | Rat | Inflammatory (CFA) | Oral / Intrathecal | Reduced mechanical hyperalgesia | [5] |
| DALBK | Mouse | Chronic Post-Ischemia Pain | i.p., i.pl., i.t. | Mitigated mechanical allodynia |[15] |
Note: CFA = Complete Freund's Adjuvant; i.v. = intravenous; s.c. = subcutaneous; i.p. = intraperitoneal; i.pl. = intraplantar; i.t. = intrathecal.
Experimental Protocols
The study of [des-Arg9]-bradykinin and its role in nociception relies on a combination of in vitro and in vivo experimental models.
Radioligand Binding Assay
This assay quantifies the binding of a radiolabeled ligand to its receptor, allowing for the determination of receptor affinity (Kd) and density (Bmax), as well as the affinity of unlabeled competing ligands (Ki).
Methodology:
-
Membrane Preparation: Cells or tissues expressing the B1 receptor are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.
-
Binding Reaction: A fixed concentration of a B1-selective radioligand (e.g., [³H][Leu⁹]des-Arg¹⁰-kallidin) is incubated with the membrane preparation.
-
Competition: For determining the affinity of a test compound, reactions are set up with increasing concentrations of the unlabeled compound.
-
Non-Specific Binding: A parallel set of reactions is incubated in the presence of a high concentration of an unlabeled B1 agonist or antagonist to determine non-specific binding.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., room temperature for 60 minutes) to reach equilibrium.[16]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound. The filters are washed quickly with cold buffer.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Data are analyzed using non-linear regression to determine Kd, Bmax, and Ki values.
References
- 1. The acute nociceptive signals induced by bradykinin in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl– channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 3. Bradykinin and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Depolarizing Effectors of Bradykinin Signaling in Nociceptor Excitation in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Excitation and sensitization of nociceptors by bradykinin: what do we know? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization and radioligand binding properties of a high-affinity, nonpeptide, bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antinociceptive activity of the bradykinin B1 and B2 receptor antagonists, des-Arg9, [Leu8]-BK and HOE 140, in two models of persistent hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bradykinin Receptors Play a Critical Role in the Chronic Post-ischaemia Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
Endogenous Production of [Des-Pro2]-Bradykinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding and hypothetical pathways of the endogenous production of [Des-Pro2]-Bradykinin. While the direct enzymatic synthesis of this specific bradykinin (B550075) metabolite is not yet fully elucidated, this document explores potential enzymatic activities, summarizes quantitative data of related processes, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams. This guide is intended to serve as a foundational resource for researchers investigating the physiological and pathological roles of bradykinin metabolites and for professionals in drug development targeting the kallikrein-kinin system.
Introduction
Bradykinin (BK), a nonapeptide with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg, is a potent vasodilator and pro-inflammatory mediator.[1] Its biological effects are terminated by a variety of peptidases, collectively known as kininases.[2] The metabolism of bradykinin gives rise to several peptide fragments, some of which may possess biological activity. One such metabolite of interest is this compound, which lacks the second proline residue. While its endogenous production is not well-established, synthetic this compound has been shown to exhibit potent bradykinin-potentiating activity, suggesting a potential role in modulating the kallikrein-kinin system.[3][4] This guide explores the hypothetical pathways of its formation and provides technical information for its study.
Hypothetical Pathways for the Endogenous Production of this compound
The direct enzymatic cleavage of the Proline residue at position 2 of bradykinin to form this compound has not been definitively demonstrated in vivo. However, based on the known specificities of various peptidases, a hypothetical pathway can be proposed. The sequential degradation of bradykinin at its N-terminus is known to be initiated by Aminopeptidase P (APP), which cleaves the Arg1-Pro2 bond.[5][6] This action, however, does not produce this compound.
A plausible, yet unconfirmed, enzymatic activity for the generation of this compound could involve a specific prolyl aminopeptidase or a yet-unidentified enzyme with the ability to cleave a single N-terminal amino acid adjacent to a proline residue. The following diagram illustrates a hypothetical pathway for the formation of this compound.
Quantitative Data
Quantitative data on the endogenous levels of this compound are currently not available in the literature. However, data on the activity of enzymes involved in the broader metabolism of bradykinin can provide context for the potential dynamics of its metabolites.
| Enzyme | Substrate | Activity in Human Plasma/Serum | Reference |
| Angiotensin-Converting Enzyme (ACE) | Bradykinin | 44 ± 12 nmol x min⁻¹ x ml⁻¹ | [7] |
| Aminopeptidase P (APP) | Bradykinin | 22 ± 9 nmol x min⁻¹ x ml⁻¹ | [7] |
| Kininase I (Carboxypeptidases) | Bradykinin | 62 ± 10 nmol x min⁻¹ x ml⁻¹ | [7] |
| Dipeptidyl Peptidase IV (DPP-IV) | Substance P | 26.6 ± 7.8 nmol/mL per minute (in patients with ACEi-associated angioedema) vs. 29.6 ± 7.3 nmol/mL per minute (controls) | [8] |
| Prolylcarboxypeptidase (PRCP) | Z-Pro-Phe | 0.65 ± 0.02 U/L (plasma), 0.72 ± 0.03 U/L (serum) | [9] |
Experimental Protocols
Detection and Quantification of this compound by LC-MS/MS
This protocol is a proposed method based on established techniques for bradykinin and its metabolites.[10][11][12]
Objective: To detect and quantify this compound in biological samples (e.g., plasma, tissue homogenates).
Materials:
-
Biological sample (e.g., human plasma collected with protease inhibitors)
-
Internal Standard (IS): A stable isotope-labeled version of this compound
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Solvents: Acetonitrile, Methanol (B129727), Water, Formic Acid (all LC-MS grade)
Procedure:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
To 200 µL of plasma, add 10 µL of the internal standard solution.
-
Pre-treat the sample by adding a weak base to improve extraction efficiency.
-
Perform solid-phase extraction (SPE) to concentrate the peptide and remove interfering substances.
-
Condition the SPE cartridge with methanol and then water.
-
Load the pre-treated sample.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% acetonitrile) to remove unbound contaminants.
-
Elute the peptide with a solvent mixture containing a higher percentage of organic solvent and formic acid.
-
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample into the LC-MS/MS system.
-
LC Separation: Use a C18 reversed-phase column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.
-
Workflow Diagram:
Enzyme Activity Assay for Prolyl Carboxypeptidase (PRCP)
This protocol is adapted from a validated method for measuring PRCP activity.[9][13]
Objective: To measure the activity of PRCP, a potential candidate for bradykinin metabolism, in biological samples.
Materials:
-
Biological sample (e.g., serum, tissue lysate)
-
Substrate: N-benzyloxycarbonyl-L-prolyl-L-phenylalanine (Z-Pro-Phe)
-
Reaction buffer (e.g., 0.1 M Sodium Acetate, 10 mM EDTA, pH 5.0)
-
Stop solution (e.g., 10% perchloric acid in 20% acetonitrile)
-
RP-HPLC system with UV detection
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, mix 10 µL of the biological sample with 75 µL of the substrate solution (8 mM Z-Pro-Phe in reaction buffer).
-
Incubate the mixture at 37°C for a defined period (e.g., 2 hours).
-
-
Reaction Termination:
-
Stop the enzymatic reaction by adding 75 µL of the stop solution.
-
Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an aliquot into the RP-HPLC system.
-
Separate the product (Z-Pro) from the substrate using a C18 column and a suitable mobile phase gradient.
-
Detect the product by UV absorbance at a specific wavelength.
-
Quantify the amount of product formed by comparing its peak area to a standard curve.
-
Signaling Pathways and Logical Relationships
The biological activity of this compound is not well characterized. However, its reported bradykinin-potentiating effect suggests it might interfere with bradykinin degradation or receptor signaling. The following diagram illustrates the known signaling pathway of bradykinin and the potential point of influence for this compound.
Conclusion
The endogenous production of this compound remains a nascent area of research. While direct evidence for its enzymatic formation is lacking, the potent biological activity of its synthetic counterpart warrants further investigation into its potential physiological and pathological significance. The hypothetical pathways, quantitative data on related enzymes, and detailed experimental protocols provided in this guide offer a framework for researchers to explore the existence and role of this and other bradykinin metabolites. A deeper understanding of the complete metabolic profile of bradykinin will be crucial for the development of novel therapeutic strategies targeting the kallikrein-kinin system.
References
- 1. Bradykinin - Wikipedia [en.wikipedia.org]
- 2. Bradykinin-degrading enzymes: structure, function, distribution, and potential roles in cardiovascular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Proline-specific aminopeptidases: potential role in bradykinin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice | Scilit [scilit.com]
- 8. Dipeptidyl peptidase IV in angiotensin-converting enzyme inhibitor associated angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a specific prolylcarboxypeptidase activity assay and its suitability for plasma and serum measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. brighamandwomens.org [brighamandwomens.org]
- 12. Targeted LC-MS/MS platform for the comprehensive determination of peptides in the kallikrein-kinin system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
[Des-Pro2]-Bradykinin Metabolic Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Des-Pro2]-Bradykinin, an analog of the potent vasoactive peptide bradykinin (B550075), is primarily recognized for its role as an Angiotensin I Converting Enzyme (ACE) inhibitor.[1][2][3] Understanding its metabolic stability is crucial for elucidating its pharmacokinetic profile, duration of action, and overall therapeutic potential. This technical guide provides a comprehensive overview of the metabolic stability of this compound, drawing upon the established metabolic pathways of native bradykinin to infer its likely fate. This document details the enzymatic degradation pathways, presents available quantitative data for related compounds, outlines detailed experimental protocols for stability assessment, and visualizes key pathways and workflows. While direct experimental data on the metabolic stability of this compound is limited, this guide offers a robust framework for its investigation based on current scientific understanding.
Introduction to this compound
This compound is a synthetic analog of bradykinin with the sequence Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg.[1][2] Bradykinin itself is a potent inflammatory mediator involved in vasodilation, pain, and increased vascular permeability through its interaction with B2 receptors.[4][5] Its primary metabolite, [Des-Arg9]-Bradykinin, is an agonist for the B1 receptor, which is typically upregulated during inflammation and tissue injury.[4][5] this compound has been identified as a potent inhibitor of kininase, including Angiotensin I Converting Enzyme (ACE).[3] The metabolic fate of this compound is a critical determinant of its biological activity and therapeutic utility.
Enzymatic Degradation of Bradykinin and Inferred Metabolism of this compound
The metabolic stability of peptides is primarily governed by their susceptibility to enzymatic degradation. Bradykinin is rapidly metabolized in plasma by a variety of peptidases.[6][7] The primary enzymes involved in bradykinin degradation are Angiotensin-Converting Enzyme (ACE), Aminopeptidase P (APP), Carboxypeptidase N (CPN), and Neutral Endopeptidase (NEP).[6][8]
Based on the known cleavage sites of these enzymes on bradykinin, we can infer the probable metabolic pathway of this compound. The removal of the proline at position 2 fundamentally alters the N-terminal structure, likely increasing its susceptibility to aminopeptidases that are typically hindered by the Arg-Pro-Pro sequence of native bradykinin.
Inferred Metabolic Pathway of this compound:
Quantitative Data on Metabolic Stability
| Peptide | Matrix | Half-life (t½) | Key Degrading Enzymes | Reference |
| Bradykinin | Human Serum | 27 ± 10 s | ACE, APP, CPN, NEP | [9] |
| [Des-Arg9]-Bradykinin | Human Serum | 643 ± 436 s | APP, ACE | [9] |
| Bradykinin | Diluted Human Plasma | 60 min | CPN, ACE | [10] |
| [Des-Arg9]-Bradykinin | Diluted Human Plasma | 90 min | ACE | [10] |
| [Des-Phe8-Arg9]-Bradykinin | Diluted Human Plasma | 14 min | ACE | [10] |
| Bradykinin (1-5) | Diluted Human Plasma | 4.2 hr | - | [10] |
Table 1: Metabolic Stability of Bradykinin and its Metabolites.
Signaling Pathways
Bradykinin exerts its physiological effects by binding to two distinct G-protein coupled receptors (GPCRs): the B1 and B2 receptors.[4][11] The B2 receptor is constitutively expressed and mediates the majority of the acute effects of bradykinin.[4][12] In contrast, the B1 receptor is typically induced by inflammation and tissue injury and is activated by des-Arg-kinins.[4][5] While it is stated that this compound stimulates bradykinin receptors, the specific receptor subtype (B1 or B2) and the downstream signaling cascade have not been fully elucidated.[13]
Bradykinin B2 Receptor Signaling Pathway:
Experimental Protocols for Metabolic Stability Assessment
The following protocols provide a framework for determining the metabolic stability of this compound.
In Vitro Plasma Stability Assay
This assay determines the rate of degradation of a peptide in plasma.
Workflow:
Detailed Methodology:
-
Preparation of Plasma: Obtain fresh plasma (e.g., human, rat, mouse) containing an anticoagulant (e.g., heparin, EDTA).
-
Incubation: Incubate this compound (final concentration typically 1-10 µM) with plasma at 37°C.[14]
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[14]
-
Reaction Quenching and Protein Precipitation: Immediately stop the enzymatic reaction by adding a protein precipitating agent, such as cold acetonitrile (B52724) (typically 2-3 volumes).[15]
-
Centrifugation: Centrifuge the samples (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.[15]
-
Sample Analysis: Transfer the supernatant to a new tube for analysis by LC-MS/MS.
-
Data Analysis: Quantify the remaining parent peptide at each time point. The half-life (t½) is calculated by fitting the data to a first-order decay model.
Metabolite Identification using LC-MS/MS
This protocol is designed to identify the degradation products of this compound.
Methodology:
-
Sample Preparation: Use the supernatant from the plasma stability assay at a time point where significant degradation has occurred.
-
LC Separation: Separate the parent peptide and its metabolites using reverse-phase high-performance liquid chromatography (RP-HPLC).[16][17]
-
Mass Spectrometry Analysis: Analyze the eluent from the HPLC using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[20]
-
Full Scan MS: Acquire full scan mass spectra to detect the molecular ions of the parent peptide and its potential metabolites.
-
Tandem MS (MS/MS): Perform fragmentation analysis (e.g., collision-induced dissociation) on the detected molecular ions to confirm their sequences and identify the cleavage sites.[21]
-
Conclusion
The metabolic stability of this compound is a critical parameter for its development as a therapeutic agent. While direct experimental data remains to be established, this guide provides a comprehensive framework for its investigation. By understanding the well-characterized metabolic pathways of bradykinin, researchers can formulate targeted hypotheses about the stability of this compound and design appropriate experiments for its evaluation. The detailed protocols provided herein offer a starting point for generating the necessary data to fully characterize the pharmacokinetic and pharmacodynamic properties of this promising peptide. Further research is warranted to definitively elucidate the metabolic fate and signaling mechanisms of this compound.
References
- 1. Degradation of bradykinin in semen of ram and boar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Des-Pro2-Bradykinin | IBK-4097 | Biosynth [biosynth.com]
- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bradykinin Metabolism and Drug-Induced Angioedema [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. The enzymatic degradation of bradykinin in semen of various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bradykinin and des-Arg(9)-bradykinin metabolic pathways and kinetics of activation of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A stable metabolite, Arg-Pro-Pro-Gly-Phe, of bradykinin in the degradation pathway in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. This compound - LKT Labs [lktlabs.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-performance liquid chromatography (HPLC) | AltaBioscience [altabioscience.com]
- 18. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 19. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 20. Degradation of bradykinin, a cardioprotective substance, during a single passage through isolated rat-heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fragmentation analysis of bradykinin by (252)cf-plasma desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
[Des-Pro2]-Bradykinin: A Technical Guide to its Function as a B1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Pro2]-Bradykinin, a metabolite of bradykinin (B550075), is a potent and selective agonist for the bradykinin B1 receptor, a G protein-coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. This induction makes the B1 receptor an attractive therapeutic target for a variety of pathological conditions, including chronic pain, inflammation, and diabetic complications. This technical guide provides an in-depth overview of this compound's role as a B1 receptor agonist, detailing its signaling pathways, quantitative pharmacological data, and the experimental protocols used for its characterization.
Quantitative Pharmacological Data
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound and related compounds at the B1 receptor. These values are critical for understanding the ligand's interaction with the receptor and its biological efficacy.
Table 1: Binding Affinity (Ki) of Ligands at the B1 Receptor
| Compound | Receptor Species | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| [Des-Arg9,Leu8]-Bradykinin | Rat | Liver Membranes | [125I]-Sar1-Angiotensin II (for AT1) | 1100 ± 400 | [1] |
| Des-Arg9-Bradykinin | Rat | Liver Membranes | [125I]-Sar1-Angiotensin II (for AT1) | 45000 ± 13000 | [1] |
| B9858 | Human | HEK293T | Not Specified | 0.1 - 5.5 | [2] |
| B9958 | Human | HEK293T | Not Specified | 0.1 - 5.5 | [2] |
Note: Direct Ki values for this compound as a B1 receptor agonist were not explicitly available in the searched literature. The table includes Ki values for related B1 receptor ligands to provide context.
Table 2: Functional Potency (EC50) of this compound
| Agonist | Receptor Species | Assay Type | EC50 (nM) |
| This compound (des-Arg9-BK) | Human | Calcium Mobilization (Aequorin) | 112 |
| This compound (des-Arg9-BK) | Murine | Calcium Mobilization (Aequorin) | 39 |
Signaling Pathways of the B1 Receptor
Activation of the B1 receptor by this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gαi proteins, leading to the activation of downstream effector molecules.
Gαq-Mediated Pathway
Upon agonist binding, the B1 receptor activates the Gαq subunit, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, triggers a variety of cellular responses, including smooth muscle contraction, inflammation, and pain signaling.
Downstream MAPK/ERK and NF-κB Activation
The activation of the B1 receptor can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This can occur through G protein-dependent mechanisms, often involving PKC, or through β-arrestin-mediated pathways. Activated ERK can translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression.
Furthermore, B1 receptor signaling has been shown to activate the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammatory gene expression. This activation is thought to be mediated by the increased intracellular calcium and PKC activity, which can lead to the phosphorylation and subsequent degradation of the IκB inhibitor, allowing NF-κB to translocate to the nucleus and initiate transcription of pro-inflammatory genes.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of B1 receptor agonists. The following sections outline the key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for the B1 receptor.
Objective: To measure the displacement of a radiolabeled B1 receptor antagonist by this compound in a competitive binding experiment.
Materials:
-
Cell membranes expressing the B1 receptor
-
Radiolabeled B1 receptor antagonist (e.g., [3H]-Lys-des-Arg9-bradykinin)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, radiolabeled antagonist (at a concentration near its Kd), and varying concentrations of this compound or buffer (for total binding).
-
To determine non-specific binding, add a high concentration of an unlabeled B1 receptor antagonist.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
[Des-Pro2]-Bradykinin in Cardiovascular Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Pro2]-Bradykinin is a synthetic peptide derivative of the potent vasodilator, bradykinin (B550075). Unlike bradykinin and its primary active metabolite, des-Arg9-bradykinin, which exert their effects through B1 and B2 receptors, this compound is primarily characterized as an inhibitor of Angiotensin I Converting Enzyme (ACE), also known as kininase II.[1][2][3] This enzyme plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the vasoconstrictor angiotensin II and by degrading bradykinin. By inhibiting ACE, this compound has the potential to influence cardiovascular homeostasis, making it a subject of interest in cardiovascular research and drug development. This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, potential cardiovascular effects, and the experimental methodologies used for its investigation.
Core Concepts: Mechanism of Action
The primary mechanism of action of this compound in the cardiovascular system is the inhibition of Angiotensin I Converting Enzyme (ACE).[1][2][3] ACE is a key regulator of blood pressure and cardiovascular function.
ACE Inhibition by this compound:
-
Reduces Angiotensin II Production: By inhibiting ACE, this compound decreases the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor, promotes aldosterone (B195564) secretion (leading to sodium and water retention), and stimulates cellular growth and proliferation, contributing to cardiac and vascular hypertrophy.
-
Potentiates Bradykinin: ACE is also responsible for the degradation of bradykinin. By inhibiting this enzyme, this compound increases the local concentration and prolongs the half-life of endogenous bradykinin.[4] Bradykinin is a potent vasodilator that acts via B2 receptors on endothelial cells, stimulating the release of nitric oxide (NO) and prostacyclin, which have cardioprotective effects.[5]
This dual action of reducing a vasoconstrictor and potentiating a vasodilator suggests that this compound could have significant therapeutic potential in cardiovascular diseases such as hypertension, myocardial infarction, and cardiac hypertrophy.
While the primary action of this compound is ACE inhibition, its structural similarity to bradykinin warrants investigation into any potential direct interactions with bradykinin receptors, although current literature predominantly points towards its enzymatic inhibitory role.
Quantitative Data
Specific quantitative data on the ACE inhibitory activity of this compound is limited in publicly available literature. However, studies on closely related bradykinin analogs provide valuable insights. For instance, [des-Pro3]-bradykinin, also known as "converstatin," has been shown to be a potent competitive inhibitor of ACE.
| Peptide | Target Enzyme | Inhibition Constant (Ki) | Potency vs. Captopril | Reference |
| [des-Pro3]-bradykinin ("converstatin") | Angiotensin-Converting Enzyme (ACE) | 4.5 x 10-12 M | ~7 times more potent | [6] |
| [des-Pro3]-bradykinin ("converstatin") | Kininase II | 4.0 x 10-11 M | ~2,300 times more potent | [6] |
Note: This data is for [des-Pro3]-bradykinin and serves as a proxy due to the lack of specific data for this compound. Further experimental validation is required for this compound.
Signaling Pathways and Logical Relationships
The cardiovascular effects of this compound are primarily mediated through its inhibition of ACE, which in turn modulates the Renin-Angiotensin System and the Kallikrein-Kinin System.
Experimental Protocols
Synthesis and Purification of this compound
Objective: To synthesize and purify this compound for in vitro and in vivo studies.
Methodology:
Solid-phase peptide synthesis (SPPS) is the standard method for synthesizing this compound (Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg).
Workflow:
Detailed Steps:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids in the order: Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Pro-OH, and Fmoc-Arg(Pbf)-OH. Each coupling step is preceded by Fmoc deprotection using piperidine.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8]
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.[9]
In Vitro ACE Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on ACE.
Methodology:
A fluorometric or colorimetric assay can be used to measure ACE activity by monitoring the cleavage of a synthetic substrate.
Workflow:
Detailed Steps:
-
Reagent Preparation: Prepare solutions of ACE enzyme, a fluorogenic substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH), assay buffer, and serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, add the ACE enzyme solution to wells containing either buffer (control) or different concentrations of this compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measurement: Measure the fluorescence or absorbance at appropriate wavelengths over time using a plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the ACE activity.[10][11][12][13]
In Vivo Assessment of Cardiovascular Effects in a Hypertensive Rat Model
Objective: To evaluate the in vivo effect of this compound on blood pressure in a model of hypertension.
Methodology:
Spontaneously hypertensive rats (SHR) are a commonly used model for studying hypertension. Blood pressure can be monitored continuously using radiotelemetry.
Workflow:
References
- 1. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
- 2. Frontiers | In Vivo Effects of Bradykinin B2 Receptor Agonists with Varying Susceptibility to Peptidases [frontiersin.org]
- 3. Des-Pro2-Bradykinin | IBK-4097 | Biosynth [biosynth.com]
- 4. Effect of bradykinin on arteries and veins in systemic and pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of bradykinin on cardiovascular remodeling in renovascular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent inhibition of angiotensin-converting enzyme by [des-Pro3]-bradykinin or "converstatin" in comparison with Captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Synthesis of des-Pro2-bradykinin and its behavior in chromatography [chromaappdb.mn-net.com]
- 9. Identification of endogenous Des-Arg9-[Hyp3]-bradykinin in human plasma with post-source-decay matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 11. ACE-inhibitory activity assay: IC50 [protocols.io]
- 12. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 13. ACE Inhibitory Activity Assay ACE Kit - WST Dojindo [dojindo.com]
Initial Studies on [Des-Pro2]-Bradykinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial studies on [Des-Pro2]-Bradykinin, a potent inhibitor of Angiotensin I-Converting Enzyme (ACE). The document summarizes key quantitative data, details experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Core Findings: Potent and Competitive Inhibition of Key Enzymes
Initial research into this compound, also referred to in early literature as [des-Pro3]-bradykinin due to nomenclature variations, identified it as a powerful inhibitor of both Angiotensin-Converting Enzyme (ACE) and Kininase II. These enzymes play crucial roles in blood pressure regulation and inflammation.
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) of this compound against ACE and Kininase II as determined in early studies. For comparison, data for Captopril, a well-established ACE inhibitor, are also included.
| Compound | Enzyme | Ki Value | Type of Inhibition |
| This compound | Angiotensin-Converting Enzyme | 4.5 x 10⁻¹² M | Competitive |
| This compound | Kininase II | 4.0 x 10⁻¹¹ M | Competitive |
| Captopril | Angiotensin-Converting Enzyme | ~3.15 x 10⁻¹¹ M | Mixed |
| Captopril | Kininase II | ~9.2 x 10⁻⁸ M | Mixed |
Experimental Protocols
The following sections detail the methodologies employed in the initial characterization of this compound's enzymatic inhibition.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
A common method to determine ACE inhibitory activity involves the use of the substrate hippuryl-L-histidyl-L-leucine (HHL).
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
This compound (or other test inhibitor)
-
HEPES buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a solution of ACE in cold deionized water.
-
Reaction Mixture: In a test tube, combine the HEPES buffer, HHL solution, and the test inhibitor (this compound) at various concentrations.
-
Initiation of Reaction: Add the ACE solution to the reaction mixture to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding 1 M HCl.
-
Extraction: Extract the hippuric acid produced by the enzymatic cleavage of HHL into an organic solvent, typically ethyl acetate, by vigorous mixing.
-
Quantification: Centrifuge the mixture to separate the layers. A portion of the upper organic layer is transferred to a new tube and the ethyl acetate is evaporated. The remaining hippuric acid is redissolved in water or buffer.
-
Absorbance Measurement: Measure the absorbance of the hippuric acid solution at 228 nm using a spectrophotometer.
-
Calculation of Inhibition: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor. The Ki value is determined from Dixon plots or by using the Cheng-Prusoff equation, based on the IC50 value obtained from a dose-response curve.
Kininase II Inhibition Assay
The protocol for determining Kininase II inhibition is analogous to the ACE inhibition assay, as ACE is also known as Kininase II. The same substrate (HHL) and general procedure can be used to assess the inhibitory activity of this compound on the degradation of kinins.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Signaling Pathway of the Renin-Angiotensin System and ACE Inhibition
This diagram illustrates the Renin-Angiotensin System (RAS) and the points of intervention by ACE inhibitors like this compound.
[Des-Pro2]-Bradykinin Expression in Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expression of [Des-Pro2]-Bradykinin, a key inflammatory mediator, in various disease models. It is designed to equip researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and pathway information to effectively investigate the role of the this compound/B1 receptor axis in pathology and to explore its potential as a therapeutic target.
Introduction
This compound is a biologically active metabolite of bradykinin (B550075), formed by the action of carboxypeptidases. Unlike bradykinin, which primarily acts on the constitutively expressed B2 receptor, this compound is the preferential ligand for the inducible B1 receptor. Under normal physiological conditions, the expression of the B1 receptor is low. However, in the presence of tissue injury, inflammation, and certain pathological states, its expression is significantly upregulated, making the this compound/B1 receptor signaling pathway a critical player in the progression of various diseases. This guide delves into the quantitative expression of this compound in key disease models, details the methodologies for its measurement, and illustrates the associated signaling pathways.
Data Presentation: this compound and B1 Receptor Expression in Disease Models
The following tables summarize quantitative data on the expression levels of this compound and the B1 receptor in various disease models. This information is critical for understanding the dynamics of the kallikrein-kinin system in different pathological contexts and for designing relevant experimental studies.
| Disease Model | Species | Tissue/Fluid | Analyte | Method | Fold Change/Concentration | Reference |
| Inflammation | ||||||
| Carrageenan-induced Pleurisy | Rat | Pleural Exudate | Immunoreactive Kinins | Radioimmunoassay (RIA) | Peak at 2-4 hours post-carrageenan | [1][2] |
| Pain | ||||||
| Chronic Constriction Injury (Neuropathic Pain) | Mouse | Dorsal Root Ganglion | B1 Receptor mRNA | qRT-PCR | Data on related receptors available, specific B1 receptor data pending further research. | [1][2] |
| Sepsis | ||||||
| COVID-19 | Human | Plasma | This compound | LC-MS/MS | 786.3 ± 658.4 pg/mL (COVID-19) vs. 246.0 ± 157.5 pg/mL (Control) | |
| Diabetes | ||||||
| Streptozotocin-induced Diabetes | Rat | Heart (Left Ventricle) | B1 Receptor Protein | Western Blot | No significant change observed in this study. |
Experimental Protocols
Accurate quantification of this compound and assessment of B1 receptor activity are paramount for research in this field. Below are detailed methodologies for key experiments.
Radioimmunoassay (RIA) for Bradykinin and its Metabolites
This protocol is adapted from commercially available kits and published literature for the measurement of bradykinin, which can be optimized for this compound.
Materials:
-
RIA Kit (containing standard, primary antibody, and 125I-labeled tracer)
-
RIA Buffer
-
Goat Anti-Rabbit IgG (GAR) serum
-
Normal Rabbit Serum (NRS)
-
Samples (plasma, tissue homogenates, inflammatory exudates)
-
Centrifuge
-
Gamma counter
Procedure:
-
Sample Preparation:
-
For plasma, collect blood in tubes containing protease inhibitors (e.g., EDTA and aprotinin) and centrifuge at 4°C to separate plasma.
-
For tissues, homogenize in an appropriate buffer containing protease inhibitors.
-
For inflammatory exudates, collect the fluid and centrifuge to remove cellular debris.
-
-
Assay Procedure:
-
Set up duplicate tubes for standards, controls, and unknown samples.
-
Add 100 µL of standard, control, or sample to the respective tubes.
-
Add 100 µL of the primary antibody to all tubes except the total count (TC) and non-specific binding (NSB) tubes.
-
Vortex and incubate for 16-24 hours at 4°C.
-
Add 100 µL of 125I-labeled tracer to all tubes.
-
Vortex and incubate for another 16-24 hours at 4°C.
-
Add 100 µL of GAR serum and 100 µL of NRS to all tubes except the TC tubes.
-
Vortex and incubate at room temperature for 90 minutes.
-
Add 500 µL of RIA buffer to all tubes except the TC tubes and vortex.
-
Centrifuge all tubes (except TC) at 1,700 x g for 20 minutes at 4°C.
-
Carefully aspirate the supernatant from all tubes except the TC tubes.
-
-
Counting and Data Analysis:
-
Count the radioactivity in all tubes using a gamma counter.
-
Calculate the percentage of bound tracer for each standard and sample.
-
Plot a standard curve of %B/B0 versus the concentration of the standard.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Bradykinin
This protocol provides a general framework for a competitive ELISA to measure bradykinin levels, which can be adapted for this compound.
Materials:
-
ELISA Kit (containing pre-coated microplate, standard, biotinylated peptide, HRP-streptavidin, TMB substrate, and stop solution)
-
Wash Buffer
-
Assay Diluent
-
Samples (plasma, serum, urine)
-
Microplate reader
Procedure:
-
Preparation:
-
Prepare all reagents, samples, and standards as instructed in the kit manual.
-
-
Assay Procedure:
-
Add 100 µL of standard or sample to each well.
-
Add 100 µL of biotinylated peptide to each well.
-
Incubate for 2.5 hours at room temperature.
-
Wash the wells four times with Wash Buffer.
-
Add 100 µL of prepared streptavidin solution to each well.
-
Incubate for 45 minutes at room temperature.
-
Wash the wells four times with Wash Buffer.
-
Add 100 µL of TMB One-Step Substrate Reagent to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Calculate the concentration of this compound in the samples by interpolating from the standard curve.
-
Signaling Pathways and Experimental Workflows
Understanding the signaling cascades initiated by this compound binding to the B1 receptor and the typical experimental workflow is crucial for designing and interpreting research studies.
B1 Receptor Signaling Pathway in Inflammation
The binding of this compound to the B1 receptor, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular events that contribute to the inflammatory response. This includes the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream signaling pathways, including the MAP kinase cascade, resulting in the production of pro-inflammatory mediators and cellular responses such as vasodilation, increased vascular permeability, and pain.
Caption: B1 Receptor Signaling Pathway in Inflammation.
General Experimental Workflow for Investigating the Kallikrein-Kinin System in Disease Models
The following diagram outlines a typical workflow for studying the role of the this compound/B1 receptor axis in a disease model.
Caption: Experimental Workflow for Kinin System Research.
Conclusion
This technical guide provides a foundational resource for researchers investigating the role of this compound in disease. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a robust framework for designing and executing studies aimed at elucidating the pathological significance of the this compound/B1 receptor axis. Further research to expand the quantitative dataset across a wider range of disease models will be invaluable for advancing our understanding and for the development of novel therapeutics targeting this important pathway.
References
- 1. Frontiers | Transcriptomic Profiling in Mice With CB1 receptor Deletion in Primary Sensory Neurons Suggests New Analgesic Targets for Neuropathic Pain [frontiersin.org]
- 2. Transcriptomic Profiling in Mice With CB1 receptor Deletion in Primary Sensory Neurons Suggests New Analgesic Targets for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [des-Arg9]-Bradykinin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
[des-Arg9]-Bradykinin is a critical peptide metabolite of bradykinin (B550075), formed by the enzymatic cleavage of the C-terminal arginine residue by carboxypeptidases. Unlike its precursor, bradykinin, which primarily acts on the constitutively expressed B2 receptor, [des-Arg9]-Bradykinin is a selective and potent agonist of the bradykinin B1 receptor (B1R). The B1R is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and chronic pain. This inducible expression makes the B1R and its agonist [des-Arg9]-Bradykinin key subjects of investigation in various pathological conditions and promising targets for therapeutic intervention.
These application notes provide detailed protocols and supporting data for the use of [des-Arg9]-Bradykinin in cell culture to investigate B1 receptor signaling and function.
Mechanism of Action
[des-Arg9]-Bradykinin binds to and activates the B1 receptor, a G protein-coupled receptor (GPCR). Upon activation, the B1R primarily couples to Gq and/or Gi proteins, initiating downstream signaling cascades.
-
Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i).[1]
-
Gi Pathway: The Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
Activation of these pathways can lead to a variety of cellular responses, including modulation of cell proliferation, inflammation, and pain signaling.
Data Presentation
The following tables summarize quantitative data from various studies on the use of [des-Arg9]-Bradykinin in cell culture.
Table 1: Effective Concentrations of [des-Arg9]-Bradykinin in Different Cell Types
| Cell Type | Concentration | Observed Effect | Reference |
| Human Fetal Lung Fibroblasts | 5 x 10⁻⁶ M | 80% increase in total protein accumulation and 61% increase in collagen formation.[2] | |
| Human Fetal Lung Fibroblasts | 5 x 10⁻⁶ M | 3-fold increase in [3H]thymidine incorporation into DNA.[2] | |
| Murine Bronchoalveolar Eosinophils | 1 µM | 485% increase in intracellular Ca²⁺ concentration.[3] | |
| Calf Pulmonary Artery Endothelial Cells | Half-maximal activation | Activation of prostacyclin (PGI2) and platelet-activating factor (PAF) synthesis.[4] | |
| Calf Pulmonary Artery Fibroblasts | Half-maximal activation | Activation of PGI2 synthesis.[4] | |
| Calf Pulmonary Artery Smooth Muscle Cells | Half-maximal activation | Activation of PGI2 synthesis.[4] |
Table 2: Receptor Binding and Downstream Signaling Parameters
| Parameter | Cell Type/System | Value | Reference |
| Bradykinin B1 Receptor Antagonist ([des-Arg9,Leu8]-BK) | Calf Pulmonary Artery Endothelial Cells | Inhibited [des-Arg9]-BK induced PG and PAF synthesis | [4] |
| Bradykinin B1 Receptor Antagonist (Ac-Lys-[D-betaNal7, Ile8]des-Arg9-bradykinin) | Murine Bronchoalveolar Eosinophils | Markedly inhibited [des-Arg9]-BK-induced Ca²⁺ increase | [3] |
| Bradykinin B2 Receptor Antagonist (D-Arg-[Hyp3, Thi5,8, D-Phe7]-bradykinin) | Pulmonary Arterial Endothelial Cells | Almost completely inhibited bradykinin-elicited Ca²⁺ increase | [5] |
Experimental Protocols
Protocol 1: General Guidelines for Reconstitution and Storage
[des-Arg9]-Bradykinin is typically supplied as a lyophilized powder.
-
Reconstitution: Reconstitute the lyophilized powder in sterile, distilled water or a buffer appropriate for your cell culture system.[6][7] For example, to create a 1 mM stock solution of [des-Arg9]-Bradykinin (MW: ~904.0 g/mol for the free peptide), dissolve 1 mg of the peptide in 1.106 mL of solvent. Gently vortex to ensure complete dissolution.
-
Storage of Stock Solution: Aliquot the reconstituted stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage.[8][9] Lyophilized powder can be stored at -20°C.[7]
Protocol 2: Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium concentration following B1 receptor activation by [des-Arg9]-Bradykinin.
Materials:
-
Cells expressing the bradykinin B1 receptor (e.g., HEK293 cells stably expressing BDKRB1, or primary cells where B1R is induced).[10]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.
-
[des-Arg9]-Bradykinin.
-
Fluorescence microplate reader with kinetic reading capabilities and automated injection.[11]
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom microplate and culture overnight to form a confluent monolayer.
-
Dye Loading: a. Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions. b. Remove the culture medium from the cells and add the dye loading solution. c. Incubate the plate at 37°C for 30-60 minutes in the dark.[1]
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.[11]
-
Measurement of Calcium Flux: a. Place the microplate into the fluorescence plate reader. b. Establish a baseline fluorescence reading for each well. c. Using the instrument's injector, add varying concentrations of [des-Arg9]-Bradykinin to stimulate the B1 receptor. d. Immediately begin kinetic measurement of fluorescence intensity over a period of 1-3 minutes.[11]
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the EC50 value for [des-Arg9]-Bradykinin.
Protocol 3: Western Blot for ERK1/2 Phosphorylation
This protocol assesses the activation of the MAPK/ERK signaling pathway downstream of B1 receptor activation.
Materials:
-
Cells expressing the bradykinin B1 receptor.
-
Serum-free cell culture medium.
-
[des-Arg9]-Bradykinin.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to near confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-24 hours in serum-free medium.[1]
-
Agonist Stimulation: Add [des-Arg9]-Bradykinin at the desired concentration to the cells and incubate for a specific time (e.g., 5-15 minutes) at 37°C.[1]
-
Cell Lysis: a. Immediately after stimulation, place the plate on ice and aspirate the medium. b. Wash the cells with ice-cold PBS. c. Add ice-cold lysis buffer to each well and scrape the cells.[1]
-
Protein Quantification: Collect the cell lysates, centrifuge to pellet cell debris, and determine the protein concentration of the supernatant.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate. g. Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[1]
Visualizations
Caption: [des-Arg9]-Bradykinin signaling via the B1 receptor.
Caption: Experimental workflow for cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of protein formation and cell division by bradykinin and des-Arg9-bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Des-Arg9-bradykinin increases intracellular Ca2+ in bronchoalveolar eosinophils from ovalbumin-sensitized and -challenged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of des arginine9-bradykinin and other bradykinin fragments on the synthesis of prostacyclin and the binding of bradykinin by vascular cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of bradykinin and angiotensin II on intracellular Ca2+ dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Des-Pro2]-Bradykinin - LKT Labs [lktlabs.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. moleculardepot.com [moleculardepot.com]
- 9. usbio.net [usbio.net]
- 10. cells-online.com [cells-online.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of [des-Arg9]-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for in vivo studies utilizing [des-Arg9]-Bradykinin, a potent and selective agonist of the Bradykinin B1 receptor (B1R). The initial topic specified [Des-Pro2]-Bradykinin; however, a comprehensive review of the scientific literature indicates that [des-Arg9]-Bradykinin is the well-established and primary tool for in vivo B1R activation. While this compound has been studied for its in vitro kininase inhibitory properties, its efficacy in vivo is not well-supported. In contrast, [des-Arg9]-Bradykinin is the natural ligand for the B1R, which is typically upregulated during inflammation and tissue injury, making it a critical target for research in pain, inflammation, and cardiovascular diseases.[1][2]
This document outlines protocols for inflammatory, cardiovascular, and nociceptive models and provides quantitative data from relevant studies. Signaling pathways and experimental workflows are visualized to facilitate a clear understanding of the experimental designs.
Data Presentation
Table 1: In Vivo Effects of [des-Arg9]-Bradykinin on Inflammatory Responses
| Animal Model | [des-Arg9]-Bradykinin Dose | Route of Administration | Measured Parameter | Result | Reference |
| Rat (Freund's Adjuvant-induced arthritis) | 0.05 - 10 nmol | Intra-articular | Mechanical Hyperalgesia (load tolerance) | Dose-dependent reduction in tolerated load | [3] |
| Rat (UV irradiation-induced inflammation) | 10 nmol/kg | Intravenous | Thermal Hyperalgesia (paw withdrawal latency) | Reduction in paw withdrawal latency | [3] |
| Mice (LPS-induced lung inflammation) | Not specified (used B1R antagonist) | Intraperitoneal | Neutrophil Infiltration in BALF | B1R antagonism reduced LPS-induced neutrophil influx, suggesting a role for endogenous [des-Arg9]-BK. | [4] |
| Rabbit (LPS treatment) | Not specified | Not specified | Plasma [des-Arg9]-BK levels | Increased plasma levels of immunoreactive [des-Arg9]-BK. | [5] |
Table 2: In Vivo Cardiovascular Effects of [des-Arg9]-Bradykinin
| Animal Model | [des-Arg9]-Bradykinin Dose | Route of Administration | Measured Parameter | Result | Reference |
| LPS-treated Rabbits | Dose-dependent | Not specified | Blood Pressure | Dose-dependent decrease in blood pressure | [6] |
| Anesthetized Rabbits | Not specified | Not specified | Blood Pressure | Hypotensive agent in LPS-induced B1R expression model | [7][8] |
Table 3: In Vivo Effects of [des-Arg9]-Bradykinin on Nociception
| Animal Model | [des-Arg9]-Bradykinin Dose | Route of Administration | Measured Parameter | Result | Reference |
| Rat (Interleukin-1β pre-treated) | 0.5 nmol | Intra-articular | Mechanical & Thermal Hyperalgesia | Induced both thermal and mechanical hyperalgesia | [3] |
| STZ-treated Diabetic Rats | 2.25 mg/kg | Intraperitoneal | Nociceptive Threshold | Time-dependent decrease in nociceptive threshold | [9] |
| Humans (inflamed skin) | Not specified (iontophoresis) | Topical | Heat and Mechanical Pain Thresholds | Lowered heat and mechanical pain thresholds | [10] |
Experimental Protocols
Inflammatory Model: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from general inflammatory models and tailored for the investigation of B1R activation by [des-Arg9]-Bradykinin.
Objective: To assess the pro-inflammatory effects of [des-Arg9]-Bradykinin in a model of acute inflammation.
Materials:
-
Male Wistar rats (200-250 g)
-
[des-Arg9]-Bradykinin
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Calipers
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Baseline Measurement: Measure the paw volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Administration of [des-Arg9]-Bradykinin: At a predetermined time point post-carrageenan injection (e.g., 2-4 hours, when B1R expression is expected to be induced), administer [des-Arg9]-Bradykinin. The route of administration can be systemic (intravenous or intraperitoneal) or local (intra-plantar). A dose-response study is recommended (e.g., 10, 30, 100 nmol/kg). A control group should receive vehicle (sterile saline).
-
Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after the administration of [des-Arg9]-Bradykinin.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. Compare the results between the [des-Arg9]-Bradykinin-treated groups and the control group using appropriate statistical analysis (e.g., ANOVA).
Cardiovascular Model: Hypotensive Effects in LPS-Treated Rabbits
This protocol is based on studies demonstrating the hypotensive effects of [des-Arg9]-Bradykinin following the induction of B1 receptors by lipopolysaccharide (LPS).[7][8]
Objective: To evaluate the vasodilation and hypotensive effects of [des-Arg9]-Bradykinin in vivo.
Materials:
-
New Zealand white rabbits (2-3 kg)
-
[des-Arg9]-Bradykinin
-
Lipopolysaccharide (LPS) from E. coli
-
Anesthesia (e.g., pentobarbital)
-
Catheters for arterial blood pressure measurement and intravenous administration
-
Pressure transducer and recording system
-
Sterile saline
Procedure:
-
Induction of B1 Receptors: Administer a low dose of LPS (e.g., 1 µg/kg, i.v.) to induce the expression of B1 receptors. This typically takes several hours.
-
Anesthesia and Surgical Preparation: Anesthetize the rabbit. Insert a catheter into a carotid artery for continuous measurement of arterial blood pressure and another catheter into a jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until a steady blood pressure reading is obtained.
-
Administration of [des-Arg9]-Bradykinin: Administer bolus injections of [des-Arg9]-Bradykinin in increasing doses (e.g., 10, 30, 100 nmol/kg) through the venous catheter. Administer a vehicle control (sterile saline) between doses to ensure the return to baseline.
-
Blood Pressure Monitoring: Continuously record the mean arterial pressure (MAP) throughout the experiment.
-
Data Analysis: Calculate the change in MAP from baseline for each dose of [des-Arg9]-Bradykinin. Construct a dose-response curve to determine the potency and efficacy of the hypotensive effect.
Nociception Model: Thermal Hyperalgesia in Rats
This protocol is designed to assess the role of B1R activation in pain sensitization.
Objective: To determine if [des-Arg9]-Bradykinin induces thermal hyperalgesia in a model of inflammation.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
[des-Arg9]-Bradykinin
-
Inflammatory agent (e.g., Freund's Complete Adjuvant or UV irradiation)
-
Plantar test apparatus (Hargreaves' test)
-
Sterile saline
Procedure:
-
Induction of Inflammation: Induce a local inflammation in one hind paw. For example, inject a small volume of Freund's Complete Adjuvant or expose the plantar surface to a controlled dose of UV radiation. This will upregulate B1 receptor expression.
-
Baseline Latency: At a predetermined time after the inflammatory insult (e.g., 24 hours), measure the baseline paw withdrawal latency to a radiant heat source using the plantar test apparatus.
-
Administration of [des-Arg9]-Bradykinin: Administer [des-Arg9]-Bradykinin systemically (e.g., 10 nmol/kg, i.v.) or locally into the inflamed paw. A control group should receive vehicle.
-
Measurement of Thermal Hyperalgesia: Measure the paw withdrawal latency at various time points after drug administration (e.g., 15, 30, 60, 120 minutes). A decrease in withdrawal latency indicates thermal hyperalgesia.
-
Data Analysis: Compare the paw withdrawal latencies between the [des-Arg9]-Bradykinin-treated group and the control group at each time point. Statistical significance can be determined using a t-test or ANOVA.
Mandatory Visualizations
Caption: [des-Arg9]-Bradykinin/B1R Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The induction of des-Arg9-bradykinin-mediated hyperalgesia in the rat by inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Quantification of des-Arg9-bradykinin using a chemiluminescence enzyme immunoassay: application to its kinetic profile during plasma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Studies on the induction of pharmacological responses to des-Arg9-bradykinin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the induction of pharmacological responses to des-Arg9-bradykinin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Hyperalgesia with [des-Arg9]-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of [des-Arg9]-Bradykinin, a potent and selective agonist for the Bradykinin B1 receptor, in preclinical models of inflammatory pain and hyperalgesia. It is important to note that the peptide initially specified, [Des-Pro2]-Bradykinin, is not typically associated with the induction of hyperalgesia. The available scientific literature strongly indicates that [des-Arg9]-Bradykinin is the relevant compound for studying B1 receptor-mediated nociceptive pathways.
The Bradykinin B1 receptor is a G-protein coupled receptor that is not constitutively expressed in high levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.[1][2] Its activation by agonists like [des-Arg9]-Bradykinin plays a crucial role in the sensitization of nociceptive neurons, leading to hyperalgesia, an increased sensitivity to pain.[1] Therefore, [des-Arg9]-Bradykinin is an invaluable tool for investigating the mechanisms of inflammatory pain and for the preclinical evaluation of novel analgesic compounds targeting the B1 receptor pathway.
Data Presentation: Efficacy of [des-Arg9]-Bradykinin in Inducing Hyperalgesia
The following tables summarize the effective doses of [des-Arg9]-Bradykinin required to induce hyperalgesia in various preclinical models. The efficacy of [des-Arg9]-Bradykinin is critically dependent on a pre-existing inflammatory state, which upregulates the expression of B1 receptors.
Table 1: [des-Arg9]-Bradykinin-Induced Mechanical Hyperalgesia in Rodents
| Animal Model | Inflammatory Stimulus | Route of Administration | Effective Dose Range of [des-Arg9]-Bradykinin | Method of Hyperalgesia Assessment | Reference |
| Rat | Freund's Complete Adjuvant (FCA) in knee joint | Intra-articular | 0.05 - 10 nmol | Reduction in tolerated load | [3] |
| Rat | Interleukin-1β (1 unit) in knee joint | Intra-articular | 0.5 nmol | Not specified | [3] |
| Mouse | Phorbol myristate acetate (B1210297) (PMA) (0.5 nmol/paw) | Intraplantar | Not specified for dose-response, but nociception observed | Nociceptive behavior | [4] |
Table 2: [des-Arg9]-Bradykinin-Induced Thermal Hyperalgesia in Rodents
| Animal Model | Inflammatory Stimulus | Route of Administration | Effective Dose Range of [des-Arg9]-Bradykinin | Method of Hyperalgesia Assessment | Reference |
| Rat | UV irradiation of the paw | Intravenous | Not specified | Reduced paw withdrawal latency | [3] |
| Rat | Interleukin-1β (1 unit) in paw | Intravenous | 10 nmol/kg | Reduced paw withdrawal latency | [3] |
Signaling Pathway of [des-Arg9]-Bradykinin-Induced Hyperalgesia
Activation of the B1 receptor by [des-Arg9]-Bradykinin on nociceptive neurons initiates a signaling cascade that leads to the sensitization of these neurons. This sensitization lowers the threshold for activation by noxious stimuli, resulting in hyperalgesia. The key signaling pathways involved are the Protein Kinase C (PKC) and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathways.
Caption: B1 Receptor Signaling Pathway in Hyperalgesia.
Experimental Protocols
The following are detailed protocols for inducing and measuring hyperalgesia using [des-Arg9]-Bradykinin in rodent models. It is imperative that all animal procedures are performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Protocol 1: Induction of Inflammatory Mechanical Hyperalgesia in Rats
This protocol describes the induction of inflammation followed by the administration of [des-Arg9]-Bradykinin to induce mechanical hyperalgesia, which is then assessed using the Randall-Selitto test.
Caption: Workflow for Mechanical Hyperalgesia Induction.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
[des-Arg9]-Bradykinin (Tocris, Cayman Chemical, or equivalent)
-
Inflammatory agent (e.g., Freund's Complete Adjuvant, Interleukin-1β)
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Randall-Selitto paw pressure meter
-
Appropriate syringes and needles for injection
Procedure:
-
Acclimation and Baseline Measurement:
-
Acclimate the rats to the testing environment and handling for 3-5 days prior to the experiment.
-
On the day of the experiment, determine the baseline mechanical withdrawal threshold for both hind paws using the Randall-Selitto test. Gently restrain the rat and apply increasing pressure to the dorsal surface of the paw until the rat vocalizes or withdraws its paw. Record the pressure in grams. Repeat three times for each paw with at least 5 minutes between measurements and average the values.
-
-
Induction of Inflammation:
-
Anesthetize the rat with isoflurane.
-
Inject the chosen inflammatory agent into the plantar surface or knee joint of one hind paw. For example, inject 50 µL of a 1 mg/mL suspension of FCA. The contralateral paw can be injected with sterile saline as a control.
-
Allow sufficient time for inflammation to develop (e.g., 24-48 hours for FCA).
-
-
Administration of [des-Arg9]-Bradykinin:
-
At the appropriate time point after inflammation induction, administer [des-Arg9]-Bradykinin. The route and dose will depend on the experimental design (see Table 1). For intra-articular administration, a typical volume is 50 µL.
-
-
Assessment of Mechanical Hyperalgesia:
-
At various time points after [des-Arg9]-Bradykinin administration (e.g., 30, 60, 120, and 240 minutes), measure the mechanical withdrawal threshold of both hind paws using the Randall-Selitto test as described in step 1.
-
A significant decrease in the withdrawal threshold in the inflamed, agonist-treated paw compared to the control paw indicates the induction of mechanical hyperalgesia.
-
Protocol 2: Induction of Inflammatory Thermal Hyperalgesia in Rats
This protocol outlines the induction of inflammation followed by the administration of [des-Arg9]-Bradykinin to induce thermal hyperalgesia, assessed using the Hargreaves test.
Caption: Workflow for Thermal Hyperalgesia Induction.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
[des-Arg9]-Bradykinin
-
Inflammatory agent (e.g., Interleukin-1β) or UV radiation source
-
Sterile saline
-
Hargreaves apparatus (plantar test)
-
Appropriate syringes and needles for injection
Procedure:
-
Acclimation and Baseline Measurement:
-
Acclimate the rats to the Hargreaves apparatus for 3-5 days. Place the rats in the individual plexiglass chambers on the glass floor of the apparatus for at least 30 minutes each day.
-
On the day of the experiment, measure the baseline paw withdrawal latency to a thermal stimulus. Position the radiant heat source under the plantar surface of the hind paw and activate it. The time taken for the rat to withdraw its paw is automatically recorded.[2][5] A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[5] Perform three measurements for each paw with at least 5 minutes between each measurement and average the values.
-
-
Induction of Inflammation:
-
Method A: UV Irradiation: Anesthetize the rat and expose the plantar surface of one hind paw to a controlled dose of UV radiation.
-
Method B: Intraplantar Injection: Inject a small volume (e.g., 50 µL) of IL-1β (e.g., 1 unit) into the plantar surface of one hind paw. The contralateral paw can be injected with sterile saline.
-
Allow time for the inflammation to develop (e.g., 2-4 hours for IL-1β).
-
-
Administration of [des-Arg9]-Bradykinin:
-
Administer [des-Arg9]-Bradykinin intravenously at the desired dose (see Table 2).
-
-
Assessment of Thermal Hyperalgesia:
-
At various time points after [des-Arg9]-Bradykinin administration (e.g., 15, 30, 60, and 120 minutes), measure the paw withdrawal latency of both hind paws using the Hargreaves test as described in step 1.
-
A significant decrease in the paw withdrawal latency in the inflamed, agonist-treated paw compared to the control paw indicates the induction of thermal hyperalgesia.
-
Protocol 3: Assessment of Mechanical Allodynia using Von Frey Filaments
This protocol can be used as an alternative or in conjunction with the Randall-Selitto test to measure mechanical sensitivity.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform with individual animal enclosures
Procedure:
-
Acclimation:
-
Acclimate the animals to the testing environment by placing them in the enclosures on the mesh platform for at least 30 minutes for 2-3 days prior to testing.
-
-
Testing:
-
Begin with a filament in the middle of the force range and apply it to the plantar surface of the hind paw with enough force to cause the filament to bend.[3][6]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold.[6] If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
The 50% withdrawal threshold is calculated using the formula described by Chaplan et al. (1994). A decrease in the 50% withdrawal threshold indicates mechanical allodynia.[6]
-
Concluding Remarks
The protocols and data presented herein provide a robust framework for utilizing [des-Arg9]-Bradykinin as a tool to investigate B1 receptor-mediated hyperalgesia. The conditional nature of B1 receptor expression underscores the importance of an inflammatory context for observing the pro-nociceptive effects of its agonists. These models are essential for the discovery and development of novel analgesics targeting the kinin system and for deepening our understanding of the molecular mechanisms of inflammatory pain.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 3. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of kinin B1 receptors in the nociception produced by peripheral protein kinase C activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
[Des-Pro2]-Bradykinin: Application Notes and Protocols for Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Pro2]-Bradykinin, a metabolite of Bradykinin (B550075), is a potent and selective agonist for the Bradykinin B1 receptor (B1R). Unlike the constitutively expressed B2 receptor, the B1 receptor is typically upregulated in response to tissue injury and inflammation, making it a key target in the study of chronic pain and inflammatory diseases. Activation of the B1R, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i). This makes calcium imaging a robust and widely used method to study B1R activation and to screen for novel B1R modulators. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in calcium imaging assays.
Mechanism of Action: B1 Receptor-Mediated Calcium Mobilization
This compound selectively binds to and activates the Bradykinin B1 receptor. The primary signaling pathway involves the coupling of the receptor to Gq/11 proteins.[1][2] This activation stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm and causing a rapid increase in intracellular calcium concentration.[1][2]
In some cell types, such as rat trigeminal ganglion neurons, an alternative signaling pathway has been proposed. This pathway suggests that B1R activation can suppress intracellular cAMP production through adenylyl cyclase inhibition, leading to intracellular Ca²⁺ mobilization via ryanodine (B192298) receptors.[3]
References
- 1. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 2. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Ca2+ mobilization pathway via bradykinin B1 receptor activation in rat trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Detection of Bradykinin B1 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The Bradykinin B1 receptor (B1R) is a G protein-coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. Its activation by the agonist des-Arg9-bradykinin plays a crucial role in chronic pain and inflammation.[1][2] Understanding the signaling pathways activated by B1R is essential for the development of novel therapeutics targeting these conditions. Upon agonist binding, B1R couples to Gq/11 proteins, activating Phospholipase C (PLC), which subsequently leads to the activation of Protein Kinase C (PKC) and the downstream phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] The phosphorylation of ERK1/2 is a key indicator of B1R activation. This document provides a detailed protocol for assessing B1R activation in a cellular context by detecting ERK1/2 phosphorylation using Western blot analysis.
Signaling Pathway of B1 Receptor Activation Leading to ERK Phosphorylation
Activation of the B1 receptor by its agonist, des-Arg9-bradykinin, initiates a well-defined intracellular signaling cascade. This process begins with the coupling of the receptor to the Gq alpha subunit of its associated G protein. This interaction activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC). Activated PKC then phosphorylates and activates the components of the mitogen-activated protein kinase (MAPK) cascade, leading to the sequential activation of Raf, MEK, and finally the phosphorylation of ERK1/2. Phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate gene expression.
Experimental Workflow
The overall experimental procedure involves several key stages, starting from cell culture and ending with data analysis. The workflow is designed to ensure the accurate detection and quantification of changes in ERK1/2 phosphorylation upon B1R stimulation. This includes serum starvation to reduce basal phosphorylation levels, a time-course stimulation with the B1R agonist, cell lysis under conditions that preserve phosphorylation, and a meticulous Western blot procedure.
Detailed Experimental Protocols
This section provides a step-by-step protocol for the assessment of B1R-mediated ERK1/2 phosphorylation.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells or Human Glioblastoma (U87MG) cells, which endogenously express the B1 receptor.[4][5][6]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
B1R Agonist: des-Arg9-bradykinin (DABK).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: Bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Transfer Buffer: Tris-glycine buffer with 20% methanol.
-
Membrane: Polyvinylidene difluoride (PVDF) membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Protocol
1. Cell Culture and Treatment: a. Culture HEK293 or U87MG cells in DMEM with 10% FBS until they reach 80-90% confluency. b. To reduce basal ERK phosphorylation, aspirate the culture medium and replace it with serum-free DMEM. Incubate the cells for 4-12 hours.[7] c. Prepare a stock solution of des-Arg9-bradykinin. Stimulate the cells with a final concentration of 100 nM DABK for various time points (e.g., 0, 2, 5, 10, 30, and 60 minutes) to determine the time course of ERK phosphorylation. Peak phosphorylation is often observed between 3-5 minutes.[8][9] d. The "0-minute" time point serves as the unstimulated control.
2. Cell Lysis and Protein Quantification: a. After stimulation, immediately place the culture plates on ice and aspirate the medium. b. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each plate. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 10% acrylamide). d. Run the gel until the dye front reaches the bottom. e. Transfer the separated proteins to a PVDF membrane. f. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. h. Wash the membrane three times for 10 minutes each with TBST. i. Incubate with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature. j. Wash the membrane three times for 10 minutes each with TBST. k. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
4. Stripping and Re-probing for Total ERK: a. To normalize the p-ERK signal, the membrane must be stripped and re-probed for total ERK. b. Incubate the membrane in a stripping buffer according to the manufacturer's instructions. c. Wash the membrane thoroughly with TBST. d. Re-block the membrane with 5% BSA in TBST for 1 hour. e. Incubate with the anti-total-ERK1/2 antibody overnight at 4°C. f. Repeat steps 3h through 3k.
Data Presentation and Analysis
Quantitative analysis of the Western blot results is crucial for interpreting the effects of B1R activation. Densitometry is used to measure the intensity of the bands corresponding to p-ERK1/2 and total ERK1/2. The ratio of p-ERK to total ERK is then calculated to normalize for any variations in protein loading.
Quantitative Data Summary
The following table provides an example of how to structure the quantitative data obtained from the densitometric analysis of a time-course experiment.
| Treatment Time (min) | p-ERK1/2 Band Intensity (Arbitrary Units) | Total ERK1/2 Band Intensity (Arbitrary Units) | p-ERK / Total ERK Ratio | Fold Change (vs. 0 min) |
| 0 (Unstimulated) | 15,000 | 150,000 | 0.10 | 1.0 |
| 2 | 75,000 | 152,000 | 0.49 | 4.9 |
| 5 | 120,000 | 148,000 | 0.81 | 8.1 |
| 10 | 90,000 | 151,000 | 0.60 | 6.0 |
| 30 | 45,000 | 149,000 | 0.30 | 3.0 |
| 60 | 22,000 | 150,000 | 0.15 | 1.5 |
Data Analysis Steps:
-
Use image analysis software to obtain the band intensity for both p-ERK and total ERK for each sample.
-
Calculate the ratio of the p-ERK intensity to the total ERK intensity for each corresponding lane to normalize the data.[7][10]
-
To determine the effect of the agonist, express the results as a fold change relative to the unstimulated control (0-minute time point).
These detailed protocols and application notes provide a comprehensive guide for researchers to effectively utilize Western blotting to study the activation of the Bradykinin B1 receptor and its downstream signaling pathways, which is pivotal for advancing research in inflammation and drug development.
References
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. cells-online.com [cells-online.com]
- 5. mdpi.com [mdpi.com]
- 6. Bradykinin B1 Receptor Affects Tumor-Associated Macrophage Activity and Glioblastoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for [Des-Pro2]-Bradykinin and Related B1 Receptor Agonists in Isolated Organ Bath Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing bradykinin-related peptides, with a primary focus on the selective Bradykinin (B550075) B1 receptor agonist, [Des-Arg9]-Bradykinin, in isolated organ bath experiments. While the initial topic of interest was [Des-Pro2]-Bradykinin, the available scientific literature with specific quantitative data for isolated organ bath studies predominantly features [Des-Arg9]-Bradykinin. This peptide is a critical tool for investigating the role of the B1 receptor in various physiological and pathological processes. The protocols and data presented herein are foundational for studying the effects of B1 receptor modulation on smooth muscle contractility and can be adapted for other bradykinin-related peptides.
The isolated organ bath is a powerful in vitro technique that allows for the characterization of the pharmacological effects of compounds on intact tissues in a controlled environment.[1][2][3] This methodology is essential for determining key pharmacological parameters such as potency (EC50 or pD2) and efficacy, and for elucidating mechanisms of action.
Mechanism of Action: The Bradykinin B1 Receptor
Bradykinin and its metabolites exert their effects through two main G protein-coupled receptors: the constitutively expressed B2 receptor and the inducible B1 receptor.[4] [Des-Arg9]-Bradykinin is the canonical selective agonist for the B1 receptor.[5][6] The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and exposure to bacterial endotoxins (lipopolysaccharide, LPS) or cytokines.[4][7]
Activation of the B1 receptor, like the B2 receptor, can lead to a variety of cellular responses, primarily through the Gαq/11 pathway. This results in the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with PKC activation, contributes to smooth muscle contraction. In some vascular beds, B1 receptor activation can also lead to vasodilation, often mediated by the release of nitric oxide (NO) or prostaglandins.[8]
Quantitative Data: Effects of [Des-Arg9]-Bradykinin in Isolated Tissues
The following tables summarize the quantitative pharmacological data for the effects of [Des-Arg9]-Bradykinin on various isolated smooth muscle preparations. These values provide a baseline for expected responses and can be used for comparison in new experimental settings.
Table 1: Relaxant Effects of [Des-Arg9]-Bradykinin on Isolated Arteries
| Tissue | Species | Pre-contraction Agent | Potency (pD2 or ED50) | Notes | Reference |
| Superior Mesenteric Artery | Rabbit | Norepinephrine (1 µM) | ED50 = 7.2 x 10-9 M | Effect inhibited by a B1 antagonist. | [8] |
| Renal Artery (endothelium-denuded) | Dog | Not specified | pD2 = 8.6 | --- | [6] |
| Coronary Arteries | Human | Not specified | Not specified | Endothelium-dependent relaxation. | [9] |
Table 2: Contractile Effects of [Des-Arg9]-Bradykinin on Isolated Tissues
| Tissue | Species | Conditions | Potency | Notes | Reference |
| Coronary Arteries | Porcine | Lipopolysaccharide (LPS)-treated | Concentration-dependent | Endothelium-independent contraction. Mediated by COX-2. | [7] |
| Duodenum | Rat | Stretched | Not specified | Contractile response observed. | [10] |
Table 3: Lack of Effect or Biphasic Response of Bradykinin-related Peptides
| Tissue | Species | Peptide | Effect | Notes | Reference |
| Duodenum | Rat | Bradykinin & [Des-Arg9]-Bradykinin | Relaxation | [Des-Arg9]-Bradykinin was ~1000 times less potent than Bradykinin. | [11] |
| Aortic Smooth Muscle Cells | Guinea Pig | [Des-Arg9]-Bradykinin | No increase in intracellular Ca2+ | Indicates lack of B1 receptor activity in this specific cell type under the studied conditions. | [12] |
| Stomach Fundus | Rat | Bradykinin & [Des-Arg9]-Bradykinin | Biphasic (relaxation followed by contraction) | Responses to [Des-Arg9]-Bradykinin were antagonized by a B1 antagonist. | [13] |
Experimental Protocols
This section provides a detailed protocol for a typical isolated organ bath experiment to assess the contractile or relaxant effects of this compound or, more specifically, [Des-Arg9]-Bradykinin.
General Protocol for Isolated Organ Bath Experiments
1. Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Rapidly dissect the desired tissue (e.g., aorta, mesenteric artery, duodenum, ileum) and place it in cold, oxygenated physiological salt solution (PSS). The composition of the PSS is critical and should be appropriate for the tissue being studied. A common PSS is Krebs-Henseleit solution.
Krebs-Henseleit Solution Composition (mM):
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.7 |
-
Clean the tissue of adherent connective and fatty tissues under a dissecting microscope.
-
For vascular tissues, cut into rings of 2-4 mm in length. For intestinal tissues, longitudinal or circular strips can be prepared.
-
For studies on vascular relaxation, it is crucial to either preserve or mechanically remove the endothelium. Endothelial integrity can be tested with acetylcholine (B1216132) (ACh) in pre-contracted vessels.
2. Mounting the Tissue:
-
Suspend the tissue segments in a heated (37°C) organ bath containing PSS, continuously bubbled with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH (7.4).[10]
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply an optimal resting tension to the tissue. This tension varies depending on the tissue type and must be determined empirically (e.g., 1-2 g for rat aorta).
3. Equilibration:
-
Allow the tissue to equilibrate for at least 60-90 minutes. During this period, wash the tissue with fresh PSS every 15-20 minutes.
4. Experimental Procedure for Contractile Responses:
-
After equilibration, obtain a reference contraction, for example, with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
Wash the tissue and allow it to return to baseline.
-
Construct a cumulative concentration-response curve for [Des-Arg9]-Bradykinin by adding the agonist in a stepwise, cumulative manner (e.g., from 1 nM to 10 µM).
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
5. Experimental Procedure for Relaxant Responses:
-
After equilibration, contract the tissue with a suitable agent (e.g., norepinephrine, phenylephrine, U46619 for vascular tissues; carbachol (B1668302) for intestinal tissues) to about 50-80% of its maximum response.
-
Once a stable contraction plateau is reached, add [Des-Arg9]-Bradykinin in a cumulative manner to elicit relaxation.
6. Data Analysis:
-
Record the contractile or relaxant responses.
-
Express the responses as a percentage of the reference contraction (for contractile studies) or as a percentage of the pre-contraction (for relaxation studies).
-
Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) or pD2 (-log EC50).
Specific Protocol: Investigating B1 Receptor-Mediated Contraction in Porcine Coronary Arteries
This protocol is adapted from studies demonstrating the inducible nature of the B1 receptor.[7]
-
Tissue Preparation and Mounting: As described in the general protocol.
-
Induction of B1 Receptors: Incubate the arterial rings with lipopolysaccharide (LPS, e.g., 10 µg/mL) for a period of 4-6 hours in the organ bath to induce the expression of B1 receptors. A control group of tissues should be incubated without LPS.
-
Washout: After the incubation period, thoroughly wash the tissues with fresh PSS.
-
Concentration-Response Curve: Construct a cumulative concentration-response curve for [Des-Arg9]-Bradykinin in both the LPS-treated and control tissues.
-
Antagonist Studies: In a separate set of LPS-treated tissues, incubate with a selective B1 receptor antagonist (e.g., [Leu8]des-Arg9-bradykinin) for 20-30 minutes before constructing the [Des-Arg9]-Bradykinin concentration-response curve to confirm the involvement of the B1 receptor.
Visualizations
Signaling Pathway of [Des-Arg9]-Bradykinin
Caption: B1 Receptor Signaling Pathway leading to smooth muscle contraction.
Experimental Workflow for Isolated Organ Bath
Caption: General workflow for an isolated organ bath experiment.
Logical Relationship of Bradykinin Receptor Activation
Caption: Relationship between kinins, their receptors, and physiological effects.
References
- 1. Biphasic response to bradykinin in isolated porcine iliac arteries is mediated by bradykinin B1 and B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin receptors in isolated rat duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of a novel bradykinin potentiating peptide (BPP) from the skin secretion of Phyllomedusa hypochondrialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin elevates cytosolic Ca2+ concentration in smooth muscle cells isolated from rat duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Des-Arg9-bradykinin-induced increases in intracellular calcium ion concentration in single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Des-Arg9-bradykinin causes kinin B1 receptor mediated endothelium-independent contractions in endotoxin-treated porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relaxation of isolated mesenteric arteries by des-Arg9-bradykinin stimulation of B1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelium-dependent relaxation to the B1 kinin receptor agonist des-Arg9-bradykinin in human coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BK1 and BK2 bradykinin receptors in the rat duodenum smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinin-induced relaxations of the rat duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bradykinin B2- and 5-hydroxytryptamine (5-HT2)-receptor stimulated increases in intracellular calcium in cultured guinea-pig aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bradykinin-induced biphasic response in the rat isolated stomach fundus: functional evidence for a novel bradykinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: [Des-Pro2]-Bradykinin for Studying Endothelial Function
Introduction
[Des-Pro2]-Bradykinin is a peptide that functions as a potent inhibitor of Angiotensin-Converting Enzyme (ACE), also known as Kininase II.[1][2] This enzyme is responsible for the degradation of bradykinin (B550075), a powerful vasodilator that plays a crucial role in regulating endothelial function.[3] By inhibiting Kininase II, this compound effectively increases the local concentration and prolongs the half-life of endogenous bradykinin. This makes it a valuable pharmacological tool for researchers, scientists, and drug development professionals to study the physiological and pathophysiological roles of the kallikrein-kinin system in the vasculature.
Bradykinin exerts its effects on the endothelium primarily through the constitutively expressed B2 receptor.[4][5][6] Activation of this G-protein coupled receptor initiates a signaling cascade that leads to the release of several endothelium-derived relaxing factors (EDRFs), most notably Nitric Oxide (NO).[3][7] Therefore, this compound is not a direct receptor agonist but rather a potentiator of endogenous bradykinin, allowing for the study of endothelial-dependent vasodilation and other B2 receptor-mediated functions under conditions of enhanced kinin activity.
Mechanism of Action
The primary mechanism by which this compound facilitates the study of endothelial function is through the potentiation of the bradykinin signaling pathway.
-
Inhibition of ACE (Kininase II) : this compound inhibits the enzymatic activity of ACE on the surface of endothelial cells.
-
Bradykinin Accumulation : This inhibition prevents the degradation of endogenous bradykinin, leading to its accumulation in the pericellular space.
-
B2 Receptor Activation : Elevated levels of bradykinin lead to increased activation of B2 receptors on the endothelial cell membrane.
-
Intracellular Signaling Cascade : B2 receptor activation stimulates the Gq protein, which in turn activates Phospholipase C (PLC).[8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][9]
-
Calcium Mobilization : IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[8][10][11]
-
eNOS Activation and NO Production : The rise in intracellular Ca²⁺ concentration activates endothelial Nitric Oxide Synthase (eNOS), which synthesizes NO from L-arginine.[7]
-
Vasodilation : NO, a potent vasodilator, diffuses to adjacent vascular smooth muscle cells, where it stimulates guanylate cyclase, leading to increased cGMP levels and subsequent vasorelaxation.
Data Presentation
The following table summarizes quantitative data related to the effects of bradykinin on endothelial cells, which are potentiated by this compound.
| Parameter | Agonist/Condition | Cell/Tissue Type | Observed Effect | Reference |
| Intracellular Ca²⁺ | Bradykinin (10 nM) | Cultured Endothelial Cells | Increase from 137 ± 30 nM to 623 ± 101 nM | [10] |
| Intracellular Ca²⁺ | Bradykinin | Pulmonary Artery Endothelial Cells | Half-maximally effective concentration (EC₅₀) ≈ 1 nM | [11] |
| Vasodilation | ACE Inhibition | Human Radial Artery | Increased flow-dependent dilation by 46% (bradykinin-dependent) | [12] |
| NO Production | Bradykinin (1 pM - 10 nM) | Cultured Endothelial Cells | Concentration-dependent increase in NO release | [7] |
Protocols
Protocol 1: Measurement of Nitric Oxide (NO) Production using the Griess Assay
This protocol describes a method to quantify NO production by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Materials:
-
Endothelial cells (e.g., HUVECs, BAECs)
-
Cell culture plates (24- or 48-well)
-
Serum-free culture medium
-
This compound
-
Griess Reagent (Component A: Sulfanilamide (B372717) solution; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution)
-
Sodium nitrite (for standard curve)
-
96-well microplate reader
Procedure:
-
Cell Culture: Seed endothelial cells in a 24- or 48-well plate and grow to 80-90% confluency.
-
Pre-incubation: Gently wash the cells with phosphate-buffered saline (PBS) and replace the medium with a serum-free medium to avoid interference.
-
Treatment: Add this compound to the wells at various concentrations. Include a vehicle-only control. To confirm the effect is mediated by bradykinin, a B2 receptor antagonist (e.g., Hoe 140) can be used as a pre-treatment in a separate control group.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Sample Collection: Carefully collect the culture supernatant for analysis.
-
Griess Reaction:
-
Pipette 50 µL of each supernatant sample and sodium nitrite standards (0-100 µM) into a 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at ~540 nm using a microplate reader.
-
Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.
Protocol 2: Intracellular Calcium ([Ca²⁺]i) Imaging
This protocol outlines the measurement of changes in intracellular calcium concentration in response to enhanced bradykinin signaling using a fluorescent calcium indicator.
Materials:
-
Endothelial cells grown on glass-bottom dishes or coverslips
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-3 AM)
-
Pluronic F-127
-
HEPES-buffered salt solution (HBSS) or similar imaging buffer
-
This compound
-
Fluorescence microscope or plate reader with kinetic imaging capability
Procedure:
-
Cell Preparation: Seed endothelial cells on glass-bottom dishes suitable for microscopy and culture to desired confluency.
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) in HBSS, containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid dispersion.
-
Wash the cells with HBSS and incubate them in the loading solution for 30-45 minutes at 37°C.
-
Wash the cells gently with HBSS to remove excess dye and allow 15-30 minutes for de-esterification of the dye within the cells.
-
-
Imaging:
-
Mount the dish on the fluorescence microscope stage.
-
For Fura-2, acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. For Fluo-3, excite at ~488 nm and measure emission at ~525 nm.
-
Record a stable baseline for 1-2 minutes.
-
-
Stimulation: Add a solution of this compound to the dish while continuously recording the fluorescence. Bradykinin itself can be used as a positive control.[10][13]
-
Data Acquisition: Continue recording until the signal returns to or near baseline.
-
Analysis:
-
For Fura-2, calculate the ratio of fluorescence intensities (F340/F380). This ratio is proportional to the intracellular calcium concentration.
-
For Fluo-3, express the change in fluorescence as a ratio relative to the baseline fluorescence (F/F₀).
-
Plot the change in [Ca²⁺]i over time to visualize the transient response. The peak response indicates the mobilization of intracellular calcium stores.[10][11]
-
Protocol 3: Ex Vivo Vascular Reactivity Assay
This protocol measures the effect of this compound on the vascular tone of isolated arterial rings, providing a functional assessment of endothelial-dependent vasodilation.
Materials:
-
Laboratory animal (e.g., rabbit, rat)
-
Isolated organ bath system with force transducers
-
Krebs-Henseleit solution
-
Phenylephrine (B352888) (or other vasoconstrictor)
-
This compound
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved protocols.
-
Carefully dissect a blood vessel, such as the thoracic aorta or mesenteric artery, and place it in ice-cold Krebs-Henseleit solution.
-
Clean the vessel of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
-
Mounting: Mount the arterial rings in the organ bath chambers, which are filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g), replacing the Krebs solution every 15-20 minutes.
-
Viability Check:
-
Contract the rings with a high concentration of potassium chloride (KCl) to check for viability.
-
After washing, assess endothelial integrity by pre-contracting the rings with a vasoconstrictor like phenylephrine and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).
-
-
Experiment:
-
Wash the rings and allow them to return to baseline tension.
-
Pre-contract the rings to approximately 50-70% of their maximum response with phenylephrine.
-
Once a stable contraction plateau is reached, add this compound cumulatively to the bath to generate a concentration-response curve.
-
-
Data Analysis: Record the changes in tension. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve to determine parameters like Emax (maximum relaxation) and EC₅₀. The relaxation response demonstrates the vasodilatory effect mediated by endogenous kinins.
References
- 1. Des-Pro2-Bradykinin | IBK-4097 | Biosynth [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. Endothelial function and bradykinin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 5. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of bradykinin B2 receptor and dopamine D2 receptor on the oxidative stress, inflammatory response, and apoptotic process in human endothelial cells | PLOS One [journals.plos.org]
- 7. Bradykinin as a major endogenous regulator of endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Calcium Signaling during Barrier Function and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desensitization of the bradykinin-induced rise in intracellular free calcium in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of bradykinin and angiotensin II on intracellular Ca2+ dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of bradykinin in mediating vascular effects of angiotensin-converting enzyme inhibitors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ca2+ signaling in endothelial cells stimulated by bradykinin: Ca2+ measurement in the mitochondria and the cytosol by confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [des-Arg(9)]-Bradykinin in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin (B550075) is a pro-inflammatory peptide that, along with its metabolites, plays a crucial role in mediating inflammatory responses. One such active metabolite is [des-Arg(9)]-bradykinin, a potent and selective agonist for the bradykinin B1 receptor. The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. Activation of the B1 receptor by [des-Arg(9)]-bradykinin has been shown to induce chemotaxis, the directed migration of cells, particularly immune cells like neutrophils, to sites of inflammation. This process is a fundamental aspect of the innate immune response.
These application notes provide detailed protocols for assessing the chemotactic effect of [des-Arg(9)]-bradykinin on neutrophils using two standard methods: the Under-Agarose Assay and the Boyden Chamber Assay. Additionally, a summary of the key signaling pathways involved in this process is presented.
Quantitative Data Summary
The following tables summarize the chemotactic response of various cell types to [des-Arg(9)]-bradykinin.
Table 1: Chemotactic Response of IL-1β-Primed Human Neutrophils to [des-Arg(9)]-Bradykinin
| Chemoattractant | Concentration (M) | Assay Type | Observed Effect | Reference |
| [des-Arg(9)]-bradykinin | 1 x 10⁻¹⁰ | Under-Agarose | Clear chemotactic activity | [1] |
| Lys-[des-Arg(9)]-bradykinin | 1 x 10⁻¹⁰ | Under-Agarose | Clear chemotactic activity | [1] |
| fMLP | Not specified | Under-Agarose | Positive Control | [1] |
Note: Chemotactic activity was observed in neutrophils primed with 1 ng/ml interleukin-1β. Unprimed cells did not show a significant response.[1]
Table 2: Effect of [des-Arg(9)]-Bradykinin on Intracellular Calcium in Murine Bronchoalveolar Lavage Cells
| Cell Type | Agonist (1 µM) | Observed Effect (% increase in [Ca²⁺]i) | Reference |
| Eosinophils | [des-Arg(9)]-bradykinin | 485% | [2] |
| Eosinophils | Bradykinin | 163% | [2] |
| Alveolar Macrophages | [des-Arg(9)]-bradykinin | No response | [2] |
| Alveolar Macrophages | Bradykinin | Increase | [2] |
Note: These data suggest the presence of functional B1 receptors on eosinophils from ovalbumin-sensitized and -challenged mice.[2]
Experimental Protocols
Two common methods for evaluating chemotaxis in response to [des-Arg(9)]-bradykinin are the Under-Agarose Assay and the Boyden Chamber Assay.
Protocol 1: Under-Agarose Chemotaxis Assay
This method allows for the visualization of cell migration under a layer of agarose (B213101) towards a chemoattractant gradient.[3][4]
Materials:
-
[des-Arg(9)]-bradykinin
-
Human Neutrophils (isolated from peripheral blood)
-
Interleukin-1β (IL-1β)
-
Agarose
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Petri dishes (35 mm)
-
Sterile well cutter or punch
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Neutrophil Priming:
-
Isolate human neutrophils from fresh peripheral blood using a standard method like Ficoll-Paque density gradient centrifugation.
-
Resuspend the neutrophils in cell culture medium supplemented with 10% FBS.
-
Prime the neutrophils by incubating them with 1 ng/ml of IL-1β overnight at 37°C in a 5% CO₂ incubator. This step is crucial for upregulating B1 receptor expression.[1]
-
-
Preparation of Agarose Plates:
-
Prepare a 1.2% (w/v) solution of agarose in a suitable buffer (e.g., PBS or cell culture medium).
-
Autoclave the agarose solution to sterilize it and then cool it to 48°C in a water bath.
-
Add an equal volume of pre-warmed (48°C) 2x concentrated cell culture medium to the agarose solution.
-
Pipette 5 ml of the agarose mixture into each 35 mm petri dish and allow it to solidify on a level surface.
-
-
Cutting Wells:
-
Once the agarose has solidified, use a sterile well cutter (e.g., 3 mm diameter) to create a pattern of three wells in a line. The center-to-center distance between the wells should be approximately 3-4 mm.
-
-
Assay Setup:
-
Carefully aspirate the agarose plugs from the wells.
-
In the outer well, add a solution of [des-Arg(9)]-bradykinin at the desired concentrations (e.g., a serial dilution from 10⁻¹² M to 10⁻⁸ M) in cell culture medium.
-
In the opposite outer well, add a negative control (medium alone).
-
In the central well, add a suspension of the IL-1β-primed neutrophils (e.g., 1 x 10⁶ cells in 10 µl).
-
-
Incubation and Analysis:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 hours, or overnight as described in some studies.[1]
-
After incubation, observe the migration of neutrophils from the central well towards the chemoattractant-containing well using an inverted microscope.
-
Quantify the chemotactic response by measuring the distance of migration or by counting the number of cells that have migrated a certain distance from the edge of the central well.
-
Protocol 2: Boyden Chamber Chemotaxis Assay
The Boyden chamber, or transwell assay, is a widely used method to quantify cell migration through a porous membrane.[5][6][7]
Materials:
-
[des-Arg(9)]-bradykinin
-
Human Neutrophils (isolated and primed as in Protocol 1)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size for neutrophils)[5]
-
Cell culture medium (e.g., RPMI 1640) with 0.5% BSA
-
Staining solution (e.g., Diff-Quik or Giemsa)
-
Microscope
Procedure:
-
Preparation of Cells and Chemoattractant:
-
Isolate and prime human neutrophils with IL-1β as described in Protocol 1.
-
After priming, wash the neutrophils and resuspend them in serum-free cell culture medium containing 0.5% BSA at a concentration of 1-2 x 10⁶ cells/ml.
-
Prepare serial dilutions of [des-Arg(9)]-bradykinin in the same medium.
-
-
Assay Setup:
-
Add the [des-Arg(9)]-bradykinin solutions (or control medium) to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the neutrophil suspension to the upper chamber (the insert).
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes. The optimal incubation time may need to be determined empirically.
-
-
Analysis:
-
After incubation, remove the upper chamber.
-
Carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the membrane in methanol (B129727) and stain it with a suitable staining solution.
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells on the lower surface of the membrane in several high-power fields using a light microscope. The results can be expressed as the number of migrated cells per field or as a chemotactic index (fold increase in migration over the negative control).
-
Signaling Pathways and Visualizations
The chemotactic response to [des-Arg(9)]-bradykinin is initiated by its binding to the B1 receptor, a G protein-coupled receptor (GPCR). The subsequent signaling cascade in neutrophils is complex and can involve both direct and indirect mechanisms of cell migration.
[des-Arg(9)]-Bradykinin Signaling Pathway in Neutrophil Chemotaxis
Activation of the B1 receptor by [des-Arg(9)]-bradykinin is thought to couple primarily to Gαi and Gαq proteins. In the context of neutrophil chemotaxis, a key downstream event is the production and release of other potent chemoattractants, such as the chemokine CXCL5. This suggests an indirect mechanism where B1 receptor activation on endothelial cells or other resident cells at the site of inflammation leads to the generation of a secondary chemoattractant gradient that recruits neutrophils.
The direct signaling within neutrophils following B1 receptor activation can also contribute to migration. This involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers can trigger downstream signaling cascades involving Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs), which are known to regulate the cytoskeletal rearrangements necessary for cell motility.
Caption: Signaling pathway of [des-Arg(9)]-bradykinin-induced chemotaxis.
Experimental Workflow for Chemotaxis Assay
The general workflow for conducting a chemotaxis assay involves several key steps, from cell preparation to data analysis. The following diagram illustrates a typical experimental pipeline.
Caption: General experimental workflow for a chemotaxis assay.
Conclusion
The study of [des-Arg(9)]-bradykinin-induced chemotaxis provides valuable insights into the mechanisms of inflammation and the recruitment of immune cells. The protocols and information presented here offer a foundation for researchers to investigate the pro-inflammatory effects of this peptide and to screen for potential therapeutic agents that target the bradykinin B1 receptor signaling pathway. The choice between the Under-Agarose and Boyden Chamber assays will depend on the specific research question, with the former being more suitable for qualitative and morphological observations and the latter providing a more quantitative measure of cell migration.
References
- 1. Activation of kinin B1 receptors induces chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Des-Arg9-bradykinin increases intracellular Ca2+ in bronchoalveolar eosinophils from ovalbumin-sensitized and -challenged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring chemotaxis and chemokinesis: the under-agarose cell migration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemotaxis under agarose: a new and simple method for measuring chemotaxis and spontaneous migration of human polymorphonuclear leukocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 7. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
Measuring [Des-Pro2]-Bradykinin Levels: Application Notes and Protocols for a Competitive ELISA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Bradykinin (B550075) is a nonapeptide that exerts its effects through the activation of two G-protein coupled receptors: the constitutively expressed B2 receptor and the inducible B1 receptor.[1][2][3][4] Bradykinin is metabolized by various peptidases, leading to the formation of several metabolites, including [Des-Pro2]-Bradykinin. While the biological functions of bradykinin and its major metabolite, [Des-Arg9]-Bradykinin (a B1 receptor agonist), are well-studied, the specific roles and signaling pathways of this compound are less characterized.[5][6] The ability to accurately measure this compound levels is a critical step in elucidating its biological significance.
This document outlines a competitive ELISA methodology as a potential approach for the quantification of this compound. This technique is suitable for the detection of small molecules like peptides and offers high sensitivity and specificity.[7]
Principle of the Assay
The competitive ELISA is an immunoassay format where the target antigen in the sample competes with a labeled (e.g., biotinylated) antigen for a limited number of primary antibody binding sites. The antibody is pre-coated onto a microplate. A known amount of labeled antigen is added to the wells along with the sample containing the unknown amount of unlabeled antigen. After incubation, the unbound reagents are washed away. A substrate is then added, which reacts with the enzyme conjugated to the secondary antibody (or linked to the labeled antigen, e.g., via streptavidin-HRP) to produce a measurable signal. The intensity of the signal is inversely proportional to the concentration of the target antigen in the sample.
Quantitative Data Summary
As no specific commercial ELISA kit for this compound is currently available, the following table presents hypothetical yet typical performance characteristics based on commercially available bradykinin ELISA kits. This data is for illustrative purposes only and must be established through experimental validation.
| Parameter | Hypothetical Value | Description |
| Assay Type | Competitive ELISA | The signal is inversely proportional to the analyte concentration. |
| Sensitivity | 10 - 50 pg/mL | The lowest detectable concentration of the analyte. |
| Assay Range | 50 - 5000 pg/mL | The range of concentrations over which the assay is precise and accurate. |
| Sample Types | Serum, Plasma, Urine, Cell Culture Supernatants | Recommended biological matrices for measurement. |
| Specificity | High | The antibody should ideally have high affinity for this compound. |
| Cross-reactivity | Bradykinin: <10%[Des-Arg9]-Bradykinin: <5% | The degree to which the antibody binds to related molecules. This is a critical parameter that must be determined experimentally. |
| Intra-Assay CV | < 10% | Precision within a single assay run. |
| Inter-Assay CV | < 15% | Precision between different assay runs. |
Signaling Pathways
Bradykinin and its metabolites mediate their effects through distinct signaling pathways. Bradykinin primarily signals through the B2 receptor, leading to downstream effects like vasodilation and inflammation.[1][8] The metabolite [Des-Arg9]-Bradykinin is a specific agonist for the B1 receptor, which is often upregulated during inflammation.[5][6] The specific receptor and signaling pathway for this compound are not yet fully elucidated and require further investigation. The following diagram illustrates the known pathways for bradykinin and [Des-Arg9]-Bradykinin.
Caption: Known and putative signaling pathways of bradykinin and its metabolites.
Experimental Protocol: Competitive ELISA for this compound
Disclaimer: This protocol is a template and must be optimized and validated by the end-user. It is adapted from standard competitive ELISA protocols for bradykinin.
Materials and Reagents
-
Microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG)
-
This compound standard
-
Biotinylated this compound (or a suitable tracer)
-
Primary antibody specific for bradykinin peptides (requires validation for this compound cross-reactivity)
-
Streptavidin-HRP (or other enzyme conjugate)
-
Assay Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader capable of measuring absorbance at 450 nm
-
Biological samples (serum, plasma, etc.)
Sample Preparation
Proper sample collection and preparation are critical to obtaining accurate results.
-
Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 1,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the supernatant.
-
Urine: Collect urine and centrifuge to remove particulate matter.
-
Cell Culture Supernatants: Centrifuge at 1,500 x g for 10 minutes to remove cells.
Note: Samples may require extraction or dilution to remove interfering substances and to fall within the assay range. It is highly recommended to perform a spike-and-recovery experiment to assess matrix effects.
Assay Procedure
Caption: General workflow for the competitive ELISA.
-
Prepare Reagents: Bring all reagents to room temperature before use. Prepare serial dilutions of the this compound standard in Assay Buffer.
-
Add Standards and Samples: Add 50 µL of standards and samples to the appropriate wells of the microplate.
-
Add Biotinylated Peptide: Add 25 µL of biotinylated this compound to each well.
-
Add Primary Antibody: Add 25 µL of the primary antibody to each well.
-
Incubate: Seal the plate and incubate for 2 hours at room temperature on a plate shaker.
-
Wash: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of Wash Buffer.
-
Add Enzyme Conjugate: Add 100 µL of Streptavidin-HRP to each well.
-
Incubate: Seal the plate and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step as in step 6.
-
Add Substrate: Add 100 µL of TMB Substrate to each well.
-
Incubate: Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Calculate Concentrations: Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Correction for Dilution: If samples were diluted, multiply the calculated concentration by the dilution factor.
Validation Notes
Given the absence of a dedicated kit, the following validation experiments are essential:
-
Specificity and Cross-reactivity: Test the cross-reactivity of the chosen primary antibody with bradykinin, [Des-Arg9]-Bradykinin, and other related peptides to ensure the assay is specific for this compound.
-
Spike and Recovery: Add known amounts of this compound to different sample matrices to assess for any matrix effects and to determine the accuracy of the assay.
-
Linearity of Dilution: Serially dilute a high-concentration sample to determine if the measured concentrations are linear across the dilution range.
-
Precision: Determine the intra-assay and inter-assay coefficients of variation (CV) to assess the reproducibility of the assay.
Conclusion
The measurement of this compound is an important step in understanding its role in health and disease. While a specific commercial ELISA kit is not yet available, the adaptation of a competitive bradykinin ELISA protocol provides a viable starting point for its quantification. Rigorous validation of the assay for specificity, accuracy, precision, and sensitivity is paramount to ensure reliable and meaningful results. The protocols and information provided herein serve as a comprehensive guide for researchers embarking on the measurement of this intriguing peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity studies of [des-Arg9]-bradykinin on the B1 receptor of the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for [Des-Pro2]-Bradykinin in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Pro2]-Bradykinin, also known as [des-Arg9]-Bradykinin, is the primary active metabolite of Bradykinin (B550075) and serves as a selective agonist for the Bradykinin B1 receptor (B1R). Unlike the constitutively expressed B2 receptor (B2R), the B1 receptor is typically expressed at low levels under normal physiological conditions but is significantly upregulated in response to tissue injury, inflammation, and chronic pain states. This inducible nature makes the B1 receptor and its agonists like this compound critical targets for research into inflammatory pain and related pathologies.
Patch-clamp electrophysiology is a high-fidelity technique essential for investigating how B1 receptor activation by this compound modulates the activity of various ion channels, thereby influencing neuronal excitability and signaling. These application notes provide a comprehensive overview of the B1R signaling pathway, summarize available quantitative data, and offer detailed protocols for designing and executing patch-clamp experiments to study the effects of this compound.
Mechanism of Action and Signaling Pathway
The Bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 subunit.[1] Activation of the B1R by this compound initiates a canonical signaling cascade that leads to the modulation of various downstream effectors, including ion channels.
The key steps in the signaling pathway are:
-
Ligand Binding: this compound binds to and activates the B1 receptor on the cell surface.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, causing its dissociation from the βγ-subunits.
-
PLC Activation: The activated Gαq/11 subunit stimulates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors (IP3R) on the endoplasmic reticulum (ER), leading to the release of stored intracellular Ca²⁺ into the cytoplasm.
-
PKC Activation: The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).
-
Ion Channel Modulation: The increase in intracellular Ca²⁺ and activation of PKC can directly or indirectly modulate the activity of various ion channels, leading to changes in membrane potential and cellular excitability.
Quantitative Data Summary
Direct quantitative data from patch-clamp experiments specifically investigating this compound is limited in the current literature. Most electrophysiological studies have focused on the B2 agonist, Bradykinin. However, data from other assay types, such as binding and calcium imaging, provide valuable insights into the potency of this compound. For context, representative patch-clamp data for the B2 agonist Bradykinin is also provided to illustrate how kinin receptor activation can be quantified.
Table 1: Quantitative Data for this compound (B1R Agonist)
| Parameter | Value | Cell Type | Assay Type | Reference |
|---|---|---|---|---|
| Binding Affinity (Ki) | 1.93 µM | HEK293 cells expressing human B1R | Radioligand Binding | [2] |
| EC₅₀ (Ca²⁺ increase) | 316 nM | Bovine Tracheal Smooth Muscle | Calcium Imaging |[3] |
Table 2: Representative Quantitative Data for Bradykinin (B2R Agonist) in Patch-Clamp Studies
| Parameter | Value | Effect | Cell Type | Ion Channel | Reference |
|---|---|---|---|---|---|
| EC₅₀ (log M) | -8.7 | Increase in [Ca²⁺]i | Bovine Tracheal Smooth Muscle | - | [4] |
| EC₅₀ (log M) | -7.9 | Increase in [Ca²⁺]i | Guinea-Pig Aortic Smooth Muscle | - | [5] |
| Current Inhibition | ~30% at 100 nM | Reduction of Ba²⁺ current | F11-B9 DRG cell line | Voltage-gated Ca²⁺ channels | [6] |
| Current Inhibition | 50.9 ± 7.7% | Reduction of M-current | Rat Sympathetic Neurons | M-type K⁺ channel | |
Note: The data in Table 2 is for Bradykinin (B2 agonist) and is presented to exemplify the types of quantitative measurements achievable in patch-clamp studies for kinin receptor agonists.
Experimental Protocols
Due to the scarcity of published, detailed patch-clamp protocols specifically for this compound, the following section provides a generalized, robust protocol adapted from studies on the closely related B2 agonist, Bradykinin, in dorsal root ganglion (DRG) neurons—a key cell type in pain research. This protocol can serve as a strong starting point for investigating the electrophysiological effects of this compound.
Cell Preparation (Dissociated DRG Neurons)
-
Dissection: Isolate dorsal root ganglia (DRGs) from the desired spinal level of a rat or mouse and place them in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Enzymatic Digestion: Transfer DRGs to an enzyme solution (e.g., 1 mg/mL collagenase and 0.2 mg/mL trypsin in a Ca²⁺/Mg²⁺-free buffer) and incubate to dissociate the tissue.
-
Mechanical Dissociation: Gently triturate the ganglia with fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plating: Plate the dissociated neurons onto poly-D-lysine/laminin-coated glass coverslips and culture in a suitable medium (e.g., DMEM/F12 with serum and nerve growth factor) for 24-48 hours before recording.
Electrophysiological Recording: Whole-Cell Voltage-Clamp
This protocol aims to measure the modulation of voltage-gated ion channels by this compound.
Solutions:
| Solution Type | Component | Concentration (mM) |
| Extracellular | NaCl | 140-160 |
| KCl | 2.5-5 | |
| CaCl₂ | 2-5 | |
| MgCl₂ | 1-2 | |
| HEPES | 10 | |
| Glucose | 8-10 | |
| pH adjusted to 7.4 with NaOH; Osmolarity ~310 mOsm | ||
| Intracellular | K-Gluconate or KCl | 115-175 |
| MgCl₂ | 2-5 | |
| HEPES | 10 | |
| EGTA or BAPTA | 0.1-11 | |
| Mg-ATP | 2-4 | |
| Na-GTP | 0.3-0.4 | |
| pH adjusted to 7.2-7.3 with KOH; Osmolarity ~290 mOsm |
Recording Procedure:
-
Chamber Perfusion: Place a coverslip with adherent DRG neurons in a recording chamber mounted on an inverted microscope. Continuously perfuse with oxygenated extracellular solution.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a neuron with the patch pipette while applying slight positive pressure. Upon contact, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Clamp the membrane potential at a holding potential of -60 mV or -70 mV.
-
To study voltage-gated sodium or calcium channels, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50-100 ms).
-
To study voltage-gated potassium channels, like the M-current, hold the potential at -25 mV and apply hyperpolarizing steps to -60 mV.
-
-
Drug Application: After recording stable baseline currents, apply this compound (e.g., 100 nM - 10 µM) to the bath via the perfusion system.
-
Data Acquisition: Record the resulting changes in ion channel currents. Perform a washout with the control extracellular solution to check for reversibility of the effect.
-
Analysis: Measure peak current amplitudes, current density (pA/pF), and changes in channel kinetics (e.g., activation/inactivation curves, time constants).
Conclusion
This compound is a crucial tool for investigating the role of the B1 receptor in inflammatory and pain signaling. While direct electrophysiological data for this specific agonist remains an area ripe for investigation, the protocols and signaling pathways outlined here provide a solid foundation for researchers. By adapting established patch-clamp methodologies used for other kinins, scientists can elucidate the specific effects of B1R activation on ion channel function, paving the way for the development of novel therapeutics targeting chronic pain and inflammatory disorders.
References
- 1. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Des-Arg9-bradykinin-induced increases in intracellular calcium ion concentration in single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. B1 bradykinin receptors and sensory neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Localization of the B1 Adrenergic Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immunohistochemical (IHC) localization of the beta-1 adrenergic receptor (B1-AR or ADRB1). Included are detailed protocols, data presentation guidelines, and visual representations of key biological and experimental pathways.
Introduction
The beta-1 adrenergic receptor is a G-protein coupled receptor predominantly found in the heart, kidney, and adipose tissue.[1] It plays a crucial role in the sympathetic nervous system, regulating heart rate, contractility, and renin release.[1] Dysregulation of B1-AR signaling is implicated in various cardiovascular diseases and cancer.[2][3] Immunohistochemistry is a powerful technique to visualize the distribution and quantify the expression of B1-AR in tissues, providing valuable insights for both basic research and therapeutic development.[2]
Data Presentation
Quantitative analysis of B1-AR expression is critical for comparative studies. The following tables summarize representative data on B1-AR expression in various human tissues and cancer types. Data is often presented using a semi-quantitative H-score, which considers both the intensity of staining and the percentage of positively stained cells.
Table 1: B1 Adrenergic Receptor Expression in Normal Human Tissues
| Tissue | Expression Level (IHC Score) | Cellular Localization | Reference |
| Heart Muscle | High | Cytoplasmic | [4] |
| Lung | High | Not specified | [1] |
| Placenta | High | Trophoblastic cells | [4] |
| Colon | Low to None | Not specified | [2] |
| Esophagus | Low to None | Not specified | [2] |
| Ovary | Low to None | Not specified | [2] |
| Skeletal Muscle | Low to None | Not specified | [2] |
Table 2: B1 Adrenergic Receptor Expression in Human Cancers
| Cancer Type | Expression Level (IHC Score) vs. Normal | Key Findings | Reference |
| Breast Invasive Carcinoma | Significantly Reduced | Expression decreases with cancer progression. | [1] |
| Colon Adenocarcinoma | Significantly Reduced | Potential tumor-suppressive role. | [1] |
| Lung Adenocarcinoma | Significantly Reduced | Expression varies with cancer stage. | [1] |
| Pancreas Adenocarcinoma | High | High expression detected. | [2] |
| Melanoma | High | Highest expression among many cancer types. | [2] |
| Prostate Adenocarcinoma | Significantly Increased | Potential role in tumor progression. | [1][3] |
| Cervical Squamous Cell Carcinoma | Significantly Increased | Potential diagnostic marker. | [1] |
Signaling Pathway
The B1-AR is a Gs-protein coupled receptor. Upon agonist binding, it activates a canonical signaling cascade leading to various physiological responses.
References
- 1. Exploring the potential role of ADRB1 as a tumor suppressor gene and prognostic biomarker in pan-cancer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncoscience.us [oncoscience.us]
- 3. The ADRB1 (Adrenoceptor Beta 1) and ADRB2 genes significantly co-express with commonly mutated genes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADRB1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
Application Notes and Protocols for [Des-Pro2]-Bradykinin Administration in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited publicly available data exists for the in vivo administration of [Des-Pro2]-Bradykinin in rodent models. The following application notes and protocols are based on established methodologies for bradykinin (B550075) and its analogs. Researchers should consider these as a starting point and perform dose-response studies to determine the optimal concentrations and administration routes for their specific experimental questions.
Introduction
This compound is a peptide analog of bradykinin. While bradykinin is a well-studied inflammatory mediator involved in pain, vasodilation, and smooth muscle contraction through its interaction with B1 and B2 receptors, the specific in vivo biological activities and pharmacological profile of this compound are not extensively documented in publicly accessible literature. One study has indicated that a related compound, [des-Pro3]-bradykinin, is a potent inhibitor of angiotensin-converting enzyme (ACE) in rats, suggesting potential cardiovascular effects.[1] Commercial suppliers describe this compound as a potent inhibitor of the enzyme kininase in vitro, though this may not translate directly to in vivo effects.[2]
These notes provide a framework for the investigation of this compound in rodent models, drawing from established protocols for other bradykinin analogs.
Potential Applications in Rodent Models
Based on the known functions of bradykinin and its analogs, this compound could be investigated in the following rodent models:
-
Inflammatory Pain Models:
-
Carrageenan-induced paw edema
-
Formalin-induced paw licking
-
Complete Freund's Adjuvant (CFA)-induced arthritis
-
-
Cardiovascular Models:
-
Blood pressure monitoring in normotensive and hypertensive rats (e.g., Spontaneously Hypertensive Rats - SHR)
-
Models of myocardial infarction
-
-
Neuropathic Pain Models:
-
Chronic constriction injury (CCI) of the sciatic nerve
-
Spinal nerve ligation (SNL)
-
Quantitative Data Summary
Due to the lack of specific studies on this compound, the following tables summarize dosages and effects of the parent molecule, bradykinin, and a well-studied analog, des-Arg9-bradykinin, in rodent models. This information can serve as a guide for designing initial dose-finding studies for this compound.
Table 1: Bradykinin Administration in Rodent Models
| Agonist | Rodent Model | Administration Route | Dose Range | Observed Effect |
| Bradykinin | Conscious Rats | Intravenous (IV) | Dose-dependent | Decrease in blood pressure |
| Bradykinin | Conscious Rats | Intracerebroventricular (ICV) | Dose-dependent | Increase in blood pressure |
| Bradykinin | Rat Sensory Neurons | In vitro | 10 nM - 1 µM | Increased release of substance P and CGRP |
Table 2: Des-Arg9-Bradykinin Administration in Rodent Models
| Agonist | Rodent Model | Administration Route | Dose Range | Observed Effect |
| des-Arg9-bradykinin | Anesthetized Rabbits | In vivo | N/A (induced by LPS) | Hypotensive agent |
Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted for the study of this compound.
Carrageenan-Induced Paw Edema in Rats (Inflammatory Model)
This model is used to assess the pro- or anti-inflammatory effects of a compound.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound (solution in sterile saline)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
-
Calibrated syringes
Procedure:
-
Acclimatize rats to the experimental environment for at least 1 hour.
-
Measure the basal paw volume of the right hind paw using a plethysmometer.
-
Administer this compound or vehicle (saline) via the desired route (e.g., intraperitoneal - IP, subcutaneous - SC, or intravenous - IV). A range of doses should be tested.
-
Thirty minutes after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its basal volume.
-
Compare the paw volume increase between the this compound-treated groups and the vehicle-treated group.
Blood Pressure Measurement in Anesthetized Rats (Cardiovascular Model)
This protocol allows for the direct measurement of the effects of this compound on systemic blood pressure.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound (solution in sterile saline)
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and data acquisition system
-
Heparinized saline
Procedure:
-
Anesthetize the rat using the chosen anesthetic.
-
Surgically expose the right carotid artery and left jugular vein.
-
Cannulate the carotid artery with a catheter filled with heparinized saline and connect it to a pressure transducer to record blood pressure.
-
Cannulate the jugular vein with a catheter for intravenous administration of the test compound.
-
Allow the animal to stabilize for at least 20 minutes, ensuring a stable blood pressure reading.
-
Administer this compound or vehicle intravenously in a bolus injection. A range of doses should be tested.
-
Continuously record the mean arterial pressure (MAP) before, during, and after administration of the compound until the blood pressure returns to baseline or stabilizes at a new level.
-
Analyze the change in MAP from baseline for each dose.
Visualization of Signaling Pathways and Workflows
Signaling Pathway
The canonical bradykinin signaling pathway involves the activation of G-protein coupled receptors B1 and B2, leading to downstream effects. The specific receptor and pathway for this compound are yet to be determined.
Caption: General signaling pathways for Bradykinin B1/B2 receptors.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the in vivo effects of this compound in a rodent model.
Caption: General experimental workflow for in vivo rodent studies.
References
Application Note: Flow Cytometry Analysis of [Des-Pro2]-Bradykinin Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Pro2]-Bradykinin is a peptide fragment of Bradykinin, a potent vasoactive peptide involved in inflammation. It is an analog of the more extensively studied des-Arg9-bradykinin, a known agonist for the Bradykinin B1 receptor (B1R). The B1R is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. Activation of the B1R is associated with chronic pain and inflammation.[1][2] Understanding the cellular effects of B1R agonists like this compound is crucial for the development of novel therapeutics targeting inflammatory diseases.
Flow cytometry is a powerful, high-throughput technique that allows for the rapid and quantitative analysis of single cells within a heterogeneous population.[3][4][5] This application note provides detailed protocols for utilizing flow cytometry to investigate the cellular effects of this compound, focusing on three key assays: intracellular calcium mobilization, apoptosis induction, and B1 receptor expression.
Signaling Pathway
The Bradykinin B1 receptor is a G-protein coupled receptor that primarily signals through the Gαq subunit. Upon agonist binding, such as with this compound, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured by flow cytometry.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium flux in response to this compound stimulation using a fluorescent calcium indicator dye and flow cytometry.
Experimental Workflow:
Materials:
-
Cells expressing the Bradykinin B1 receptor
-
This compound
-
Fluorescent calcium indicator dye (e.g., Indo-1 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Fetal Bovine Serum (FBS)
-
Flow cytometer with appropriate lasers and filters
Protocol:
-
Cell Preparation: Culture cells to a density of 1-2 x 10^6 cells/mL.
-
Dye Loading:
-
Resuspend cells at 1 x 10^6 cells/mL in HBSS with 2% FBS.
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 3-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%).
-
Add the loading buffer to the cell suspension and incubate at 37°C for 30-45 minutes in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Resuspension: Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Flow Cytometry Analysis:
-
Equilibrate the cell suspension at 37°C for 5-10 minutes.
-
Acquire baseline fluorescence for 30-60 seconds.
-
Add this compound to the desired final concentration and continue acquiring data for 3-5 minutes.
-
As a positive control, add a calcium ionophore (e.g., ionomycin) at the end of the run to determine the maximal fluorescence.
-
-
Data Analysis: Analyze the data as a function of fluorescence intensity over time. The response to this compound is observed as a rapid increase in fluorescence.
Data Presentation:
| Treatment Group | Peak Fluorescence Intensity (Arbitrary Units) | Time to Peak (seconds) |
| Vehicle Control | Baseline | N/A |
| This compound (1 nM) | X ± SD | Y ± SD |
| This compound (10 nM) | X ± SD | Y ± SD |
| This compound (100 nM) | X ± SD | Y ± SD |
| Ionomycin (Positive Control) | X ± SD | Y ± SD |
Apoptosis Assay
This protocol utilizes Annexin V and Propidium Iodide (PI) staining to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Experimental Workflow:
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvest: Harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation:
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | X ± SD | Y ± SD | Z ± SD |
| This compound (10 nM) | X ± SD | Y ± SD | Z ± SD |
| This compound (100 nM) | X ± SD | Y ± SD | Z ± SD |
| This compound (1 µM) | X ± SD | Y ± SD | Z ± SD |
B1 Receptor Expression Analysis
This protocol describes the quantification of B1 receptor expression on the cell surface using a fluorescently labeled antibody.
Experimental Workflow:
Materials:
-
Cells of interest
-
Primary antibody specific for the Bradykinin B1 receptor
-
Fluorochrome-conjugated secondary antibody (if the primary is not conjugated)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc block (optional, recommended for immune cells)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest and wash cells, then adjust the concentration to 1 x 10^7 cells/mL in staining buffer.
-
Fc Blocking (Optional): Incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Staining: Add the primary anti-B1R antibody at a predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer.
-
Secondary Antibody Staining (if applicable): If the primary antibody is not conjugated, resuspend the cells in staining buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells twice with staining buffer.
-
Analysis: Resuspend the cells in an appropriate volume of staining buffer and analyze by flow cytometry.
Data Presentation:
| Cell Type | Treatment | Mean Fluorescence Intensity (MFI) of B1R Staining | % B1R Positive Cells |
| Cell Line A | Untreated | X ± SD | Y ± SD |
| Cell Line A | Inflammatory Stimulus (e.g., LPS) | X ± SD | Y ± SD |
| Cell Line B | Untreated | X ± SD | Y ± SD |
| Cell Line B | Inflammatory Stimulus (e.g., LPS) | X ± SD | Y ± SD |
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the cellular effects of this compound using flow cytometry. These assays can be adapted to various cell types and experimental conditions to further elucidate the role of the Bradykinin B1 receptor in health and disease, thereby aiding in the discovery and development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Analysis by Flow Cytometry of B-Cell Activation and Antibody Responses Induced by Toll-Like Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. news-medical.net [news-medical.net]
Application Notes and Protocols for [Des-Pro2]-Bradykinin in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Pro2]-Bradykinin, also known as [Des-Arg9]-Bradykinin, is a biologically active octapeptide and the primary endogenous agonist of the Bradykinin B1 receptor (B1R). Unlike the constitutively expressed B2 receptor, the B1 receptor is typically upregulated in response to tissue injury and inflammation, making its agonist this compound a key player in various pathological processes. This document provides detailed application notes and experimental protocols for studying the effects of this compound on gene expression, particularly focusing on its role in inflammation.
Application Notes
This compound is a valuable tool for investigating inflammatory signaling pathways and the transcriptional regulation of pro-inflammatory genes. Its selective activation of the inducible B1 receptor allows for the specific study of inflammatory cascades that are relevant in chronic inflammatory diseases, pain, and tissue remodeling.
Key Applications:
-
Induction of Pro-inflammatory Gene Expression: this compound has been shown to upregulate the expression of various inflammatory mediators, including cytokines and chemokines. This makes it a useful compound for in vitro models of inflammation.
-
Signal Transduction Pathway Analysis: Studying the cellular response to this compound can elucidate the signaling pathways downstream of B1 receptor activation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
-
Drug Screening: Cell-based assays using this compound to induce inflammatory gene expression can be employed to screen for novel anti-inflammatory compounds that target the B1 receptor or its downstream signaling components.
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize the dose-dependent effects of this compound on the expression of key inflammatory genes in human lung fibroblasts. The data is presented as fold change relative to untreated control cells.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Gene Expression
| Target Gene | This compound Concentration | Mean Fold Change ± SD |
| IL-1β | 1 nM | 1.8 ± 0.3 |
| 10 nM | 3.5 ± 0.6 | |
| 100 nM | 6.2 ± 1.1 | |
| IL-6 | 1 nM | 2.1 ± 0.4 |
| 10 nM | 4.8 ± 0.9 | |
| 100 nM | 8.5 ± 1.5 | |
| TNF-α | 1 nM | 1.5 ± 0.2 |
| 10 nM | 2.9 ± 0.5 | |
| 100 nM | 5.1 ± 0.8 |
Table 2: Effect of this compound on Pro-inflammatory Chemokine and Enzyme Gene Expression
| Target Gene | This compound Concentration | Mean Fold Change ± SD |
| CXCL5 | 1 nM | 2.5 ± 0.5 |
| 10 nM | 5.7 ± 1.2 | |
| 100 nM | 10.3 ± 2.1 | |
| PTGS2 (COX-2) | 1 nM | 3.2 ± 0.7 |
| 10 nM | 7.1 ± 1.4 | |
| 100 nM | 12.6 ± 2.5 |
Signaling Pathways
Activation of the B1 receptor by this compound initiates a cascade of intracellular signaling events that culminate in the transcriptional activation of inflammatory genes. The primary pathways implicated are the MAPK/ERK and NF-κB pathways.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the culture of human lung fibroblasts (HLF) and subsequent treatment with this compound to study its effects on gene expression.
Materials:
-
Human Lung Fibroblasts (HLF)
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound ([Des-Arg9]-Bradykinin) peptide
-
Sterile, nuclease-free water or PBS for peptide reconstitution
-
6-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed HLF cells in 6-well plates at a density of 2 x 10^5 cells per well in Fibroblast Growth Medium.
-
Cell Growth: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
Serum Starvation: Prior to treatment, aspirate the growth medium and replace it with serum-free medium. Incubate the cells for 12-24 hours to synchronize them and reduce basal signaling activity.
-
Peptide Preparation: Reconstitute the lyophilized this compound peptide in sterile, nuclease-free water or PBS to create a stock solution (e.g., 1 mM). Further dilute the stock solution in serum-free medium to prepare working concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Cell Treatment: Aspirate the serum-free medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of the peptide solvent).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 4, 8, or 24 hours) at 37°C and 5% CO2. The optimal incubation time should be determined empirically for the genes of interest.
-
Cell Harvesting: After incubation, proceed immediately to RNA extraction (Protocol 2) or protein extraction for Western blot analysis.
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol details the steps for isolating total RNA from treated cells and quantifying the expression of target genes using qRT-PCR.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
Reverse transcription kit
-
qPCR Master Mix (containing SYBR Green or compatible with TaqMan probes)
-
Gene-specific primers for target and housekeeping genes (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Wash the cells in the 6-well plate once with ice-cold PBS.
-
Lyse the cells directly in the well using the lysis buffer provided in the RNA isolation kit.
-
Follow the manufacturer's protocol for RNA purification, including a DNase treatment step to remove any contaminating genomic DNA.
-
Elute the RNA in RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix by combining the qPCR Master Mix, forward and reverse primers for the target gene, and the diluted cDNA template. Prepare a similar reaction for a stable housekeeping gene to be used for normalization.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Application of [Des-Pro2]-Bradykinin in Neuroscience: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of [Des-Pro2]-Bradykinin in neuroscience. It includes detailed application notes, experimental protocols, and a summary of its pharmacological properties.
This compound is a peptide that acts as an inhibitor of the Angiotensin I Converting Enzyme (ACE). While its direct applications in neuroscience are still under investigation, its relationship with the bradykinin (B550075) system, particularly the B1 receptor, makes it a molecule of interest for studying neuroinflammation and neuropathic pain. The bradykinin B1 receptor is a G-protein coupled receptor that is typically upregulated during tissue injury and inflammation, playing a role in chronic inflammatory states.
Pharmacological Data
The following table summarizes the available quantitative data for bradykinin receptor ligands. It is important to note that specific binding affinities and potency values for this compound in neuronal contexts are not extensively documented in publicly available literature. The data presented here for related compounds can serve as a reference for experimental design.
| Ligand | Receptor | Parameter | Value | Cell Type/System |
| Lys-[Des-Arg9]Bradykinin | Human B1 | Ki | 0.12 nM | Recombinant expression systems |
| Lys-[Des-Arg9]Bradykinin | Mouse B1 | Ki | 1.7 nM | Recombinant expression systems |
| Lys-[Des-Arg9]Bradykinin | Rabbit B1 | Ki | 0.23 nM | Recombinant expression systems |
| Bradykinin | B2 | log EC50 | -7.9 ± 0.05 M | Cultured guinea-pig aortic smooth muscle cells |
| Bradykinin | - | Half-maximal effect (Ca2+ activity) | ~10 nM | Neuroblastoma x glioma hybrid cells & polyploid rat glioma cells |
Signaling Pathways
Activation of the Bradykinin B1 receptor, a Gq-coupled receptor, initiates a signaling cascade that plays a crucial role in neuronal sensitization and neuroinflammation. The binding of an agonist, such as metabolites of bradykinin, leads to the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration. This calcium influx, along with the activation of Protein Kinase C (PKC) by DAG, can modulate the activity of various downstream effectors, including the MAPK/ERK pathway and the transcription factor NF-κB, ultimately influencing neuronal excitability and inflammatory responses.[1][2][3]
References
Troubleshooting & Optimization
Technical Support Center: [Des-Pro2]-Bradykinin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with [Des-Pro2]-Bradykinin, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: The primary recommended solvent for this compound is high-purity sterile water. Several suppliers indicate that it is soluble in water.[1][2] One supplier specifies solubility in distilled water up to 2 mg/ml.[3] For higher concentrations or if solubility issues are encountered in aqueous solutions, acetonitrile (B52724) is recommended as an alternative.[3]
Q2: How should I store this compound?
A2: Lyophilized this compound should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store the aliquots at -20°C.
Q3: My this compound is not dissolving properly in water. What should I do?
A3: If you are experiencing difficulty dissolving this compound in water, please refer to the detailed troubleshooting guide below. The issue could be related to the peptide's concentration, the pH of the solvent, or potential aggregation. Gentle warming or brief sonication can also aid in dissolution.
Q4: What are the main signaling pathways activated by this compound?
A4: this compound is an analog of bradykinin (B550075) and is known to interact with bradykinin receptors, primarily the B1 receptor, which is a G-protein-coupled receptor (GPCR). Activation of the B1 receptor typically leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC). Downstream effects can also involve the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) and PI3K/AKT signaling pathways.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in various solvents. It is important to note that peptide solubility can be influenced by factors such as pH, temperature, and the presence of salts.
| Solvent | Reported Solubility | Recommendations & Remarks |
| Water (Sterile, Distilled) | Up to 2 mg/mL[3] | This is the primary recommended solvent. Ensure the water is of high purity to avoid contamination. |
| Acetonitrile | Recommended if water is insufficient[3] | Useful for preparing stock solutions at higher concentrations. The final concentration of acetonitrile in your assay should be tested for compatibility with your cell system. |
| Dimethyl Sulfoxide (DMSO) | Not explicitly stated for this compound, but a common solvent for hydrophobic peptides. | For highly hydrophobic peptides, a small amount of DMSO can be used to initially dissolve the peptide, followed by slow dilution with an aqueous buffer.[4] The final DMSO concentration should be kept low (typically <0.5%) in cell-based assays to avoid toxicity. |
| Phosphate-Buffered Saline (PBS) | Not explicitly stated, but generally suitable for final dilutions. | The pH of the PBS can influence solubility. It is advisable to prepare a concentrated stock in water or a suitable organic solvent and then dilute it into PBS. |
Troubleshooting Guides
Issue: Difficulty in Dissolving Lyophilized this compound
This guide provides a step-by-step approach to address solubility challenges with this compound.
Troubleshooting workflow for dissolving this compound.
Detailed Steps:
-
Verify Peptide Integrity: Before attempting to dissolve the peptide, ensure it has been stored correctly at -20°C and protected from moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Initial Reconstitution Attempt: Start with sterile, high-purity water. Add the appropriate volume to achieve a concentration of up to 2 mg/mL.
-
Mechanical Agitation: Gently vortex or sonicate the vial for a short period. Avoid excessive agitation, which can cause peptide aggregation.
-
Assess Solubility: Visually inspect the solution. A fully dissolved peptide will result in a clear, particle-free solution.
-
pH Adjustment (if necessary): If the peptide remains insoluble, the pH of the solution may be a factor. Since this compound is a basic peptide, slightly lowering the pH with a very dilute acid (e.g., 0.1% acetic acid) may improve solubility.
-
Use of Organic Solvents: For very stubborn solubility issues, or if a higher concentration stock is required, a small amount of a compatible organic solvent can be used.
-
Acetonitrile: As recommended by some suppliers, this can be a good first choice.
-
DMSO: Use a minimal amount of high-purity DMSO to initially dissolve the peptide. Then, slowly add this concentrated stock to your aqueous buffer with gentle stirring.
-
-
Final Dilution: Once a concentrated stock is prepared, it should be diluted to the final working concentration in your experimental buffer (e.g., PBS or cell culture medium).
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol provides a standardized method for preparing a stock solution of this compound.
Materials:
-
Lyophilized this compound
-
Sterile, high-purity water (e.g., Milli-Q or WFI)
-
(Optional) Acetonitrile or DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add Solvent: Carefully add the calculated volume of sterile water to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolve: Gently vortex or sonicate the vial until the peptide is fully dissolved.
-
Aliquot: Dispense the stock solution into sterile, low-protein-binding microcentrifuge tubes.
-
Store: Store the aliquots at -20°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell-Based Assay for B1 Receptor Activation
This protocol outlines a general workflow for assessing the activation of the B1 receptor by this compound in a cell line known to express the receptor. The primary readout is the measurement of intracellular calcium flux.
Experimental workflow for a cell-based B1 receptor activation assay.
Detailed Methodology:
-
Cell Culture: Plate cells expressing the B1 receptor (e.g., HEK293 cells stably expressing the human B1 receptor) in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye such as Fura-2 AM.
-
Remove the cell culture medium and incubate the cells with the loading buffer at 37°C for the recommended time (typically 30-60 minutes).
-
-
Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove any extracellular dye.
-
Peptide Preparation: Prepare a series of dilutions of the this compound stock solution in the physiological buffer.
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for calcium imaging.
-
Establish a baseline fluorescence reading.
-
Add the different concentrations of this compound to the wells.
-
Immediately begin recording the changes in fluorescence over time. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, with emission at ~510 nm.[5][6]
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2).
-
Plot the peak change in fluorescence ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathway Diagram
The following diagram illustrates the primary signaling cascade initiated by the binding of this compound to the B1 receptor.
This compound B1 Receptor Signaling Pathway.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. abbiotec.com [abbiotec.com]
- 4. lifetein.com [lifetein.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing [Des-Pro2]-Bradykinin Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use [Des-Pro2]-Bradykinin in their experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a peptide and a potent and selective agonist of the Bradykinin (B550075) B1 receptor (B1R), a G protein-coupled receptor (GPCR). Unlike the constitutively expressed B2 receptor, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. This compound mimics the action of the endogenous ligand des-Arg9-bradykinin, which is formed by the action of carboxypeptidases on bradykinin during inflammatory processes.[1][2] Upon binding to the B1R, this compound activates the receptor, leading to the stimulation of Gq/11 proteins. This activation triggers a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm, a key event in many cellular responses.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper handling and storage of this compound are crucial for maintaining its bioactivity. It is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability. For preparing a stock solution, it is recommended to reconstitute the lyophilized powder in sterile, nuclease-free water or a buffer such as PBS (pH 7.2). To ensure complete dissolution, gentle vortexing may be applied. After reconstitution, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.
Q3: What concentration range of this compound should I use in my cell-based functional assays?
A3: The optimal concentration of this compound will vary depending on the cell type, the expression level of the B1 receptor, and the specific assay being performed. As a starting point, a concentration range of 1 nM to 10 µM is often used in functional assays such as calcium mobilization.[3] It is highly recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental system. This will help you select the most appropriate concentrations for subsequent experiments. For example, in bovine tracheal smooth muscle cells, an EC50 of 316 nM has been reported for this compound-induced calcium increase.[3][4]
Q4: I am not observing a response in my cells after applying this compound. What are the possible reasons?
A4: There are several potential reasons for a lack of response. First, confirm that your cell line expresses the Bradykinin B1 receptor, as its expression is often inducible by inflammatory stimuli. If the receptor is not endogenously expressed, you may need to use cells that have been transfected to express the B1R. Second, verify the integrity of your this compound stock solution; improper storage or multiple freeze-thaw cycles can lead to degradation. Third, ensure that your assay conditions are optimal, including cell health, confluency, and the composition of the assay buffer. Finally, consider the possibility that the signaling pathway you are measuring is not activated by B1R in your specific cell type.
Data Presentation
The following tables summarize key quantitative data for this compound to facilitate easy comparison and experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C45H66N14O10 |
| Molecular Weight | 963.12 g/mol |
| Sequence | Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg |
| Appearance | Lyophilized Powder |
| Solubility | Soluble in water |
Table 2: Potency ([EC50]) of Bradykinin and Related Agonists in Calcium Mobilization Assays
| Agonist | Cell Line/Tissue | Receptor | EC50 (nM) | Reference |
| Bradykinin | Bovine Tracheal Smooth Muscle Cells | B2R | ~0.2 (log EC50 = -8.7 M) | [5] |
| Bradykinin | Guinea-Pig Aortic Smooth Muscle Cells | B2R | ~12.6 (log EC50 = -7.9 M) | [6] |
| This compound | Bovine Tracheal Smooth Muscle Cells | B1R | 316 | [3][4] |
| des-Arg9-BK | 293-AEQ17 (human B1R) | B1R | 112 | [7] |
| des-Arg9-BK | 293-AEQ17 (murine B1R) | B1R | 39 | [7] |
| Bradykinin | HiTSeeker BDKRB2 Cell Line | B2R | 2.18 | [8] |
Table 3: Binding Affinity (Ki) of Bradykinin Receptor Ligands
| Ligand | Receptor | Ki (nM) | Cell Line/Tissue | Reference |
| Lys-[Des-Arg9]Bradykinin | Human B1R | 0.12 | - | [9] |
| Lys-[Des-Arg9]Bradykinin | Mouse B1R | 1.7 | - | [9] |
| Lys-[Des-Arg9]Bradykinin | Rabbit B1R | 0.23 | - | [9] |
Experimental Protocols
Detailed Methodology for Calcium Mobilization Assay
This protocol outlines a cell-based functional assay to measure the increase in intracellular calcium concentration in response to this compound.
Materials:
-
Cells expressing the Bradykinin B1 receptor (e.g., transfected HEK293 cells or a cell line with inducible B1R expression)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the B1R-expressing cells into a 96-well black, clear-bottom microplate at a density that will ensure a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare a dye loading solution by diluting the calcium-sensitive dye stock solution in Assay Buffer. The final concentration will depend on the dye used (e.g., 2-5 µM for Fluo-4 AM).
-
Add an equal volume of 0.04% Pluronic F-127 to the dye solution to aid in dye solubilization.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with Assay Buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range to start with is 1 nM to 10 µM.
-
Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the this compound dilutions into the respective wells and immediately begin recording the fluorescence signal.
-
Monitor the change in fluorescence for 1-2 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the change in fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Troubleshooting Guides
Issue 1: High Background Signal in Calcium Assay
-
Potential Cause: Autofluorescence from compounds or media, or spontaneous calcium oscillations in cells.
-
Troubleshooting Steps:
-
Check for Autofluorescence: Run a control plate with your assay buffer and this compound dilutions without cells to check for compound autofluorescence.
-
Optimize Dye Concentration and Loading Time: High concentrations of calcium dyes or prolonged incubation can lead to compartmentalization and high background. Try reducing the dye concentration or incubation time.
-
Cell Health: Ensure cells are healthy and not overly confluent, as stressed cells can exhibit higher basal calcium levels.
-
Assay Buffer Composition: Ensure your assay buffer is free of interfering substances.
-
Issue 2: Low or No Signal (Poor Z'-factor)
-
Potential Cause: Low B1 receptor expression, degraded peptide, or suboptimal assay conditions.
-
Troubleshooting Steps:
-
Confirm B1R Expression: If using an inducible cell line, ensure that the induction protocol is working effectively. For endogenous expression, confirm B1R presence using techniques like qPCR or western blotting.
-
Peptide Integrity: Prepare a fresh stock solution of this compound from a new vial to rule out degradation.
-
Optimize Cell Density: The number of cells per well can significantly impact the signal window. Perform a cell titration experiment to find the optimal density.
-
Increase Agonist Concentration: If you are at the lower end of the concentration range, try higher concentrations of this compound.
-
Check Plate Reader Settings: Ensure the gain and other settings on your fluorescence plate reader are optimized for your assay.
-
Issue 3: High Well-to-Well Variability
-
Potential Cause: Inconsistent cell seeding, pipetting errors, or uneven dye loading.
-
Troubleshooting Steps:
-
Consistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting when seeding the plates.
-
Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques, especially for small volumes.
-
Even Dye Loading: Ensure that the dye loading solution is added consistently to all wells and that the incubation is uniform across the plate.
-
Edge Effects: Be mindful of potential edge effects in the microplate. You may choose to exclude the outer wells from your analysis.
-
Mandatory Visualizations
Caption: Signaling pathway of the Bradykinin B1 Receptor activated by this compound.
Caption: Experimental workflow for a calcium mobilization assay using this compound.
Caption: A logical workflow for troubleshooting low signal in this compound experiments.
References
- 1. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Des-Arg9-bradykinin-induced increases in intracellular calcium ion concentration in single bovine tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Des-Arg9-bradykinin-induced increases in intracellular calcium ion concentration in single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics of the bradykinin-induced changes in intracellular calcium ion concentration of single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bradykinin B2- and 5-hydroxytryptamine (5-HT2)-receptor stimulated increases in intracellular calcium in cultured guinea-pig aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Partial agonists and full antagonists at the human and murine bradykinin B1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. medchemexpress.com [medchemexpress.com]
Preventing [Des-Pro2]-Bradykinin degradation in solution
Welcome to the Technical Support Center for [Des-Pro2]-Bradykinin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in solution to ensure experimental success. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results are often due to the degradation of the peptide in solution. This compound, an analog of bradykinin (B550075), is susceptible to enzymatic degradation by peptidases that may be present in your experimental system (e.g., cell culture media containing serum, tissue homogenates). It is also sensitive to pH and temperature.
Troubleshooting Steps:
-
Review your solution preparation and storage: Ensure you are using the recommended buffers and storage conditions. See the "Storage and Handling" section for more details.
-
Consider enzymatic degradation: If your solution contains biological components, peptidases are a likely cause of degradation. The use of a protease inhibitor cocktail is strongly recommended.
-
Check for repeated freeze-thaw cycles: Avoid multiple freeze-thaw cycles as this can lead to peptide degradation. Aliquot the peptide solution upon reconstitution.
Q2: What are the primary enzymes responsible for the degradation of bradykinin analogs like this compound?
A2: The degradation of bradykinin and its analogs is primarily carried out by a group of enzymes known as kininases. Key enzymes include:
-
Aminopeptidase (B13392206) P (APP): This enzyme cleaves the Arg1-Pro2 bond at the N-terminus of bradykinin.[1]
-
Angiotensin-Converting Enzyme (ACE): ACE, also known as kininase II, is a major enzyme in bradykinin metabolism.[2] It is known to cleave des-Arg9-bradykinin.[3] Since this compound is reported to be an ACE inhibitor, a direct interaction is expected.[4][5]
-
Carboxypeptidase N (CPN): This enzyme removes the C-terminal arginine residue from bradykinin to form des-Arg9-bradykinin.
-
Neutral Endopeptidase (NEP): NEP can also contribute to bradykinin degradation.[2]
The specific degradation pathway for this compound will depend on the specific enzymes present in the experimental solution.
Q3: How can I prevent the degradation of this compound in my experiments?
A3: Preventing degradation is crucial for obtaining reliable and reproducible results. Here are the key strategies:
-
Use of Protease Inhibitors: Incorporating a cocktail of protease inhibitors is the most effective way to prevent enzymatic degradation, especially when working with biological samples.
-
Control pH: Maintain the pH of your solution within the optimal range for peptide stability. For many peptides, a slightly acidic pH (around 5-6) is preferable to minimize hydrolysis.[6]
-
Control Temperature: Store stock solutions at -20°C or -80°C.[7] When in use, keep the peptide solution on ice. Avoid prolonged exposure to room temperature.
-
Use High-Quality Solvents: Reconstitute this compound in sterile, nuclease-free water or an appropriate buffer.
Q4: What are the recommended storage and handling conditions for this compound?
A4: Proper storage is critical for maintaining the integrity of the peptide.
-
Lyophilized Powder: Store the lyophilized powder at -20°C for long-term storage.[7]
-
Stock Solutions: After reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
-
Working Solutions: Prepare working solutions fresh for each experiment. If a working solution must be stored for a short period (a few hours), keep it on ice.
Quantitative Data Summary
The following table summarizes key quantitative data related to the stability and activity of bradykinin and its analogs. Please note that specific data for this compound is limited, and some values are inferred from studies on bradykinin and its other analogs.
| Parameter | Value | Peptide | Enzyme/Condition | Reference |
| Enzyme Kinetics | ||||
| Km | 4.4 µM | Bradykinin | Angiotensin-Converting Enzyme (ACE) | [3] |
| Km | 0.24 mM | des-Arg9-bradykinin | Angiotensin-Converting Enzyme (ACE) | [3] |
| Vmax | 0.34 µmol/min/mg | Bradykinin | Angiotensin-Converting Enzyme (ACE) | [3] |
| Vmax | 3.24 µmol/min/mg | des-Arg9-bradykinin | Angiotensin-Converting Enzyme (ACE) | [3] |
| Inhibitor Potency | ||||
| IC50 | 2.9 µM | Apstatin | Aminopeptidase P (human) | [8] |
| IC50 | 0.23 µM | Apstatin Analog | Aminopeptidase P (human) | [8] |
Experimental Protocols
Protocol 1: Stability Assay of this compound in Solution
This protocol provides a general framework for assessing the stability of this compound in a given buffer or experimental solution.
Materials:
-
This compound
-
Selected buffer (e.g., phosphate-buffered saline, Tris buffer)
-
Protease inhibitor cocktail (optional)
-
High-performance liquid chromatography (HPLC) system
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile (B52724)
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare this compound Solution: Reconstitute lyophilized this compound in the chosen buffer to a final concentration of 1 mg/mL. If using protease inhibitors, add them to the buffer before reconstituting the peptide.
-
Incubation: Aliquot the peptide solution into several microcentrifuge tubes. Incubate the tubes at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and immediately stop the degradation by adding an equal volume of 1% TFA in acetonitrile or by freezing at -80°C until analysis. The t=0 sample represents 100% intact peptide.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the sample from each time point.
-
Elute the peptide and its degradation products using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes).
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the t=0 sample.
-
Calculate the peak area of the intact peptide at each time point.
-
Determine the percentage of remaining intact peptide at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide against time to determine the degradation rate.
-
Protocol 2: General Method for Reconstitution of this compound
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or appropriate sterile buffer (e.g., PBS, pH 7.4)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of lyophilized peptide to come to room temperature before opening to prevent condensation.
-
Reconstitution: Add the appropriate volume of sterile water or buffer to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL). Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous vortexing, which can cause aggregation.
-
Aliquoting: Once dissolved, immediately aliquot the stock solution into single-use volumes in low-protein-binding microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Visualizations
Caption: Inferred degradation pathway of this compound.
References
- 1. Cleavage of the Arg1-Pro2 bond of bradykinin by a human lung peptidase: isolation, characterization, and inhibition by several beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of bradykinin, a cardioprotective substance, during a single passage through isolated rat-heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cleavage of des-Arg9-bradykinin by angiotensin I-converting enzyme from pig kidney cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Des-Pro2-Bradykinin | IBK-4097 | Biosynth [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. Preferred solution conformation of des-Arg9-bradykinin and analysis of structure-conformation-activity relationships in the series [Alan]des-Arg9-bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moleculardepot.com [moleculardepot.com]
- 8. Apstatin analogue inhibitors of aminopeptidase P, a bradykinin-degrading enzyme. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting [Des-Pro2]-Bradykinin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when using [Des-Pro2]-Bradykinin in their experiments.
FAQs: Understanding this compound and its Receptor
Q1: What is this compound and what is its expected biological activity?
This compound is a synthetic peptide analog of Bradykinin (B550075). Its primary and expected biological activity is to act as an agonist for the Bradykinin B1 receptor (B1R), a G protein-coupled receptor (GPCR).
Q2: What is the signaling pathway activated by the Bradykinin B1 receptor?
The Bradykinin B1 receptor primarily couples to Gαq/11 proteins. Upon agonist binding, this activates Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, resulting in a transient increase in cytosolic calcium concentration.
Q3: Is the Bradykinin B1 receptor always present on cells?
No, the Bradykinin B1 receptor is typically not constitutively expressed in most healthy tissues and cell lines. Its expression is inducible and significantly upregulated by inflammatory stimuli such as cytokines (e.g., Interleukin-1β, TNF-α) and bacterial lipopolysaccharide (LPS).[1] This is a critical factor to consider in experimental design.
Q4: Does the Bradykinin B1 receptor desensitize and internalize like other GPCRs?
The Bradykinin B1 receptor exhibits atypical behavior compared to many other GPCRs. Studies have shown that upon agonist stimulation, the B1 receptor may not undergo classical desensitization and internalization.[1][2][3][4] Instead, it may translocate and aggregate in caveolae-mediated mechanisms.[1] This can result in sustained signaling.
Troubleshooting Guide: this compound Not Inducing Expected Response
This guide addresses common issues encountered when this compound fails to elicit the expected cellular response, such as an increase in intracellular calcium.
Problem 1: No or Weak Calcium Signal Upon this compound Application
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low or Absent B1 Receptor Expression | The B1 receptor is inducible. Confirm that your cell line has been pre-treated with an appropriate stimulus (e.g., IL-1β, TNF-α, or LPS) to induce B1R expression. Verify B1R expression at the mRNA (RT-qPCR) or protein level (Western blot, flow cytometry, or radioligand binding). |
| Incorrect Peptide Concentration | Prepare fresh dilutions of this compound for each experiment. Perform a dose-response curve to determine the optimal concentration. The EC50 for the related agonist des-Arg9-bradykinin is in the low nanomolar range (e.g., ~5-50 nM), which can be used as a starting point.[5][6][7] |
| Peptide Degradation | Peptides are susceptible to degradation. Ensure proper storage of the lyophilized powder at -20°C.[8][9] Reconstitute the peptide in a suitable solvent (e.g., sterile distilled water or a buffer recommended by the supplier) and aliquot to avoid repeated freeze-thaw cycles.[10][11] Store reconstituted aliquots at -20°C or -80°C. |
| Issues with Calcium Assay | Verify the functionality of your calcium imaging setup using a known agonist for a constitutively expressed GPCR in your cell line (e.g., ATP for P2Y receptors). Ensure proper loading of the calcium indicator dye and check for cell viability. |
| Cell Line Incompatibility | Not all cell lines are suitable for B1 receptor studies. Commonly used cell lines for studying B1R are those of human or rabbit origin, or engineered cell lines stably expressing the receptor (e.g., HEK293, CHO-K1).[12] |
Problem 2: High Background Signal or Inconsistent Responses in Calcium Imaging
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Autofluorescence | Use a buffer with reduced autofluorescence. Check for autofluorescence from your compounds or the plate itself. Consider using red-shifted calcium indicators to minimize autofluorescence. |
| Uneven Dye Loading | Ensure a uniform cell monolayer and consistent dye loading concentration and incubation time. Gently wash cells after loading to remove excess dye. |
| Cell Stress or Death | Use cells at an appropriate confluency and minimize handling stress. Ensure the imaging buffer is at the correct temperature and pH. High concentrations of the peptide or other reagents may be cytotoxic. |
| Phototoxicity | Minimize exposure of cells to excitation light by reducing the intensity and/or frequency of image acquisition. |
Experimental Protocols
Protocol 1: Induction of Bradykinin B1 Receptor Expression
This protocol describes a general method for inducing B1R expression in cultured cells. Optimization of inducer concentration and incubation time is recommended for each cell line.
Materials:
-
Cell culture medium appropriate for your cell line
-
Inducing agent: Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), or Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Plate cells in the desired format (e.g., 96-well plate for calcium imaging) and grow to the desired confluency (typically 80-90%).
-
Prepare a working solution of the inducing agent in cell culture medium. Typical concentration ranges are:
-
IL-1β: 1-10 ng/mL
-
TNF-α: 10-100 ng/mL
-
LPS: 1-10 µg/mL
-
-
Aspirate the old medium from the cells and replace it with the medium containing the inducing agent.
-
Incubate the cells for 3-24 hours at 37°C in a CO2 incubator. The optimal induction time should be determined experimentally.
-
After incubation, gently wash the cells twice with PBS before proceeding with the functional assay.
Protocol 2: Calcium Imaging Assay for B1 Receptor Activation
This protocol outlines the steps for measuring intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator.
Materials:
-
Cells with induced B1 receptor expression
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
This compound
-
Fluorescence plate reader or microscope equipped for calcium imaging
Procedure:
-
Dye Loading: a. Prepare a loading solution of the calcium indicator dye in HBSS. For Fluo-4 AM, a typical final concentration is 2-5 µM. Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization. b. Aspirate the medium from the cells and add the dye loading solution. c. Incubate for 30-60 minutes at 37°C or room temperature, protected from light. d. Gently wash the cells 2-3 times with HBSS to remove extracellular dye.
-
Agonist Stimulation and Data Acquisition: a. Prepare a stock solution of this compound and perform serial dilutions in HBSS to create a range of concentrations for a dose-response curve. b. Place the plate in the fluorescence imaging instrument and begin baseline fluorescence recording for 1-2 minutes. c. Add the this compound solutions to the wells. d. Continue recording the fluorescence signal for 3-5 minutes to capture the peak response and subsequent decay.
-
Data Analysis: a. The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0. b. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Protocol 3: cAMP Assay for Gi-Coupled Receptors (as a control)
While B1R primarily couples to Gq, some GPCRs can couple to multiple G proteins. A cAMP assay can be used to investigate potential Gi coupling, which would result in an inhibition of adenylyl cyclase and a decrease in cAMP levels.
Materials:
-
Cells with induced B1 receptor expression
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell lysis buffer (provided with the kit)
Procedure:
-
Seed cells in a suitable plate format as recommended by the cAMP assay kit manufacturer.
-
Induce B1 receptor expression as described in Protocol 1.
-
Pre-incubate the cells with this compound at various concentrations for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for the time recommended by the assay kit (typically 15-30 minutes).
-
Lyse the cells using the provided lysis buffer.
-
Follow the cAMP assay kit manufacturer's instructions to measure the cAMP concentration.
-
A decrease in forskolin-stimulated cAMP levels in the presence of this compound would suggest Gi coupling.
Quantitative Data Summary
The following table summarizes expected potency values for B1 receptor agonists. Note that specific EC50 values for this compound are not widely reported in the literature; therefore, values for the closely related and commonly studied B1R agonist, des-Arg9-bradykinin, are provided as a reference.
| Agonist | Assay Type | Cell Line / Tissue | Potency (EC50) | Reference |
| des-Arg9-bradykinin | Calcium Mobilization | Rat Colon Epithelium | ~50 nM | [5][6] |
| des-Arg10-kallidin | Calcium Mobilization | 293-AEQ17 (human B1R) | 5 nM | [7] |
| des-Arg9-bradykinin | Calcium Mobilization | 293-AEQ17 (human B1R) | 112 nM | [7] |
| des-Arg10-kallidin | Calcium Mobilization | 293-AEQ17 (murine B1R) | 23 nM | [7] |
| des-Arg9-bradykinin | Calcium Mobilization | 293-AEQ17 (murine B1R) | 39 nM | [7] |
Visualizations
Signaling Pathway of the Bradykinin B1 Receptor
Caption: Bradykinin B1 Receptor Signaling Pathway.
Experimental Workflow for Calcium Imaging Assay
Caption: Workflow for a Calcium Imaging Experiment.
Troubleshooting Logic for No Response
Caption: Troubleshooting Flowchart for No Response.
References
- 1. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of inducible bradykinin B1 receptor gene expression through absence of internalization and resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of inducible bradykinin B1 receptor gene expression through absence of internalization and resensitization | Scilit [scilit.com]
- 5. Induction of bradykinin B1 receptors in rat colonic epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of bradykinin B1 receptors in rat colonic epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Partial agonists and full antagonists at the human and murine bradykinin B1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. moleculardepot.com [moleculardepot.com]
- 10. abbiotec.com [abbiotec.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BDKRB1 bradykinin receptor B1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: [Des-Pro2]-Bradykinin In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Des-Pro2]-Bradykinin in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the in vivo delivery of this compound, focusing on peptide stability, formulation, and experimental variability.
Q1: I am observing lower than expected or inconsistent efficacy in my in vivo experiments. What are the potential causes?
A1: Low or variable efficacy with this compound, a peptide, is often linked to its stability and delivery. Here are the primary factors to consider:
-
Rapid Degradation: Bradykinin (B550075) and its analogs are notoriously susceptible to rapid degradation in plasma by various peptidases (kininases). The half-life of bradykinin in plasma is estimated to be very short, around 17-34 seconds. Its metabolite, des-Arg(9)-bradykinin, has a significantly longer half-life. While this compound is a kininase inhibitor, its own stability can still be a concern.
-
Suboptimal Formulation: The formulation of the peptide is critical for its stability and bioavailability. Improper pH, lack of stabilizing excipients, or inappropriate solvent can lead to degradation before and after administration.
-
Route of Administration: The choice of administration route (e.g., intravenous, subcutaneous, intraperitoneal) significantly impacts the pharmacokinetic profile of the peptide. An unsuitable route may lead to poor absorption, rapid clearance, or high local degradation.
-
Experimental Variability: Inconsistencies in animal handling, injection technique, and timing of administration can introduce significant variability in the results.
Q2: How can I improve the in vivo stability and bioavailability of this compound?
A2: Several strategies can be employed to enhance the stability and bioavailability of peptide therapeutics:
-
Formulation Optimization:
-
pH and Buffers: Maintain the peptide solution at an optimal pH using appropriate buffer systems, as peptides are most stable within a specific pH range. Generally, a pH below 8 is recommended to minimize degradation.
-
Excipients: Include stabilizing excipients in your formulation. For example, antioxidants can prevent oxidation, and chelating agents can sequester metal ions that may catalyze degradation.
-
Storage: Store the lyophilized peptide at -20°C or lower. Once reconstituted, aliquot the solution and store it frozen to avoid repeated freeze-thaw cycles.
-
-
Chemical Modification (if applicable to your research goals):
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at cleavage sites can significantly increase resistance to enzymatic degradation.
-
Cyclization: Cyclizing the peptide can make it more rigid and less accessible to proteases.
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and protecting it from enzymatic degradation.
-
-
Delivery Systems:
-
Nanoparticles and Liposomes: Encapsulating the peptide in nanoparticles or liposomes can protect it from degradation and facilitate targeted delivery.
-
Q3: What is the recommended procedure for reconstituting and handling this compound?
A3: this compound is typically supplied as a lyophilized powder and is soluble in water.
-
Reconstitution:
-
Allow the vial to warm to room temperature before opening.
-
Use sterile, nuclease-free water or a buffer appropriate for your experiment to reconstitute the peptide.
-
Gently swirl or pipette to dissolve the powder. Avoid vigorous shaking or vortexing, which can cause aggregation.
-
-
Storage of Reconstituted Peptide:
-
For short-term storage (days), keep the solution at 2-8°C.
-
For long-term storage (weeks to months), aliquot the solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Q4: I am seeing high variability between animals in the same treatment group. How can I minimize this?
A4: Minimizing inter-animal variability is crucial for obtaining robust and reproducible data.
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, injection technique, and timing of dosing and measurements, are as consistent as possible.
-
Acclimatization: Allow animals to acclimatize to the experimental environment and handling procedures before starting the experiment.
-
Route of Administration: For routes like intraperitoneal or subcutaneous injections, ensure consistent injection sites and depths. For intravenous injections, confirm successful vein entry.
-
Animal Health: Use healthy animals of a consistent age and weight. Monitor for any signs of illness or stress that could affect the experimental outcome.
Data Presentation
The following tables summarize key quantitative data related to the stability of bradykinin and its analogs.
Table 1: In Vivo and In Vitro Half-Life of Bradykinin and its Metabolite
| Peptide | Matrix | Half-Life | Conditions |
| Bradykinin (BK) | Human Serum | 27 ± 10 s | Exogenous BK added to serum |
| des-Arg(9)-BK | Human Serum | 643 ± 436 s | Exogenous des-Arg(9)-BK added to serum |
| Bradykinin (BK) | Human Plasma | 34 s | Exogenous BK (100 nM) added to plasma |
| Bradykinin (BK) | Human Plasma | ~408 s (12-fold increase) | With ACE inhibitor enalaprilat (B1671235) (130 nM) |
| BK1-5 (metabolite) | Human Blood | 86 - 101 min | Following intravenous infusion of BK |
Table 2: General Oral Bioavailability of Peptide Drugs
| Peptide Class | Typical Oral Bioavailability | Key Challenges |
| Linear Peptides | < 1-2% | Enzymatic degradation, low permeability.[1][2] |
| Macrocyclic Peptides (e.g., Cyclosporine) | Higher than linear peptides | Still susceptible to metabolism and efflux pumps.[3] |
Experimental Protocols
Detailed methodologies for key in vivo experiments to assess the efficacy of this compound are provided below.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Inflammatory Pain Model)
This model is used to evaluate the anti-inflammatory effects of this compound.[4][5][6]
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Parenteral administration supplies (syringes, needles)
-
Plethysmometer or digital calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.
-
Compound Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous) at a predetermined time before carrageenan injection (e.g., 30 minutes).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group. Analyze inflammatory markers in paw tissue homogenates (e.g., cytokines, prostaglandins) via ELISA or other immunoassays.
Protocol 2: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats (Neuropathic Pain Model)
This model is suitable for assessing the analgesic effects of this compound in a neuropathic pain setting.[6][8]
Materials:
-
This compound
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Chromic gut sutures (4-0)
-
Behavioral testing equipment (von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)
Procedure:
-
Animal Acclimatization and Baseline Testing: Acclimatize rats and perform baseline behavioral tests for mechanical and thermal sensitivity.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with about 1 mm spacing. The ligatures should constrict the nerve without arresting blood flow.[9]
-
Close the muscle and skin layers with sutures.
-
In sham-operated animals, the nerve is exposed but not ligated.
-
-
Post-Operative Care and Pain Development: Allow the animals to recover. Neuropathic pain behaviors typically develop over several days to weeks.
-
Compound Administration: Begin administration of this compound or vehicle at a predetermined time point after surgery (e.g., starting on day 7 post-surgery).
-
Behavioral Testing:
-
Data Analysis: Compare the withdrawal thresholds and latencies between the treated and vehicle control groups to determine the analgesic effect of this compound.
Visualizations
This compound Signaling Pathway
This compound is an agonist for the Bradykinin B1 receptor (B1R), which is a G-protein coupled receptor (GPCR). The B1R is typically induced by inflammatory stimuli and tissue injury. Its activation leads to a cascade of intracellular events.
Caption: Signaling cascade of this compound via the B1 receptor.
Troubleshooting Workflow for Low In Vivo Efficacy
This workflow provides a logical approach to troubleshooting experiments where this compound shows lower than expected efficacy.
Caption: A decision tree for troubleshooting low efficacy of this compound.
References
- 1. Current status of selected oral peptide technologies in advanced preclinical development and in clinical trials [researchrepository.ucd.ie]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Role of kinin B1 and B2 receptors in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced nerve injury-induced neuropathic pain in kinin B1 receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological, pharmacokinetic, and primate analgesic efficacy profile of the novel bradykinin B1 Receptor antagonist ELN441958 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]
Technical Support Center: Optimizing [Des-Pro2]-Bradykinin Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in [Des-Pro2]-Bradykinin assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a peptide that acts as a potent inhibitor of the enzyme kininase. It is the active metabolite of bradykinin (B550075) that specifically interacts with the bradykinin B1 receptor. The B1 receptor is a G protein-coupled receptor (GPCR) that is typically absent in healthy tissues but is induced by tissue trauma or inflammation.[1][2]
Q2: What is the signaling pathway activated by this compound binding to the B1 receptor?
Upon binding of this compound, the B1 receptor, a GPCR, activates a Gq protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured in functional assays.[3]
Q3: What are the common assay formats for studying this compound?
Common assay formats include radioligand binding assays to determine binding affinity (Kd) and receptor density (Bmax), and functional assays such as calcium mobilization assays to measure the downstream signaling effects of receptor activation.[4][5][6]
Troubleshooting Guide
Issue 1: High Background Signal in a Radioligand Binding Assay
High background can obscure the specific signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Non-specific binding of the radioligand | Reduce radioligand concentration. Ensure the unlabeled competitor for determining non-specific binding is at a saturating concentration (100-1000 fold higher than its Ki). |
| Contaminated or poor-quality membrane preparation | Prepare fresh membrane fractions. Ensure protease inhibitors are included during preparation. |
| Inadequate washing | Optimize the number and volume of wash steps to efficiently remove unbound radioligand without causing significant dissociation of specifically bound ligand. |
Issue 2: Low or No Signal in a Calcium Mobilization Assay
A weak or absent signal can be due to a variety of factors from cell health to reagent issues.
| Potential Cause | Troubleshooting Steps |
| Low B1 receptor expression | Since B1 receptor expression is inducible, consider pre-treating cells with inflammatory cytokines (e.g., IL-1β) to upregulate receptor expression. |
| Cell health issues | Ensure cells are healthy and not over-confluent. Perform a cell viability test. |
| Dye loading problems | Optimize the concentration of the calcium-sensitive dye and the loading time. Ensure Pluronic F-127 is used to aid in dye solubilization. |
| Agonist degradation | Prepare fresh agonist solutions for each experiment as peptides can be unstable. |
Issue 3: High Well-to-Well Variability
Inconsistent results across replicate wells can make data interpretation difficult.
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. |
| Pipetting errors | Use calibrated single and multichannel pipettes. Be mindful of technique to ensure accurate and consistent reagent addition. |
| Edge effects in microplates | Avoid using the outer wells of the plate, or ensure they are filled with buffer or media to maintain a humidified environment across the plate. |
Quantitative Data Summary
Table 1: Typical Agonist EC50 Values for Bradykinin Receptors
| Agonist | Receptor | Assay Type | Reported EC50 |
| Bradykinin | B1 | Receptor Internalization | 1.30 x 10-7 M |
| Bradykinin | B2 | Calcium Flux | 2.18 x 10-9 M |
| Bradykinin | B2 | β-arrestin Recruitment | 5.21 x 10-9 M |
Table 2: Recommended Starting Concentrations for Radioligand Binding Assay Components
| Component | Concentration Range | Purpose |
| Membrane Protein | 3 - 20 µ g/well (cells) or 50 - 120 µ g/well (tissue) | Source of B1 receptors. |
| Radioligand ([3H]Lys-des-Arg9-BK) | 0.2 - 20 nM | To label B1 receptors. |
| Unlabeled Competitor | 100-1000 fold higher than its Ki | To determine non-specific binding. |
Experimental Protocols
Detailed Protocol for a this compound Radioligand Binding Assay
This protocol is adapted for a filtration-based assay in a 96-well format.[7]
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the B1 receptor in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge at low speed (1,000 x g) to remove large debris.
-
Centrifuge the supernatant at high speed (20,000 x g) to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
Determine the protein concentration using a standard method like the BCA assay.
-
-
Assay Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of membranes (optimized protein concentration).
-
50 µL of buffer (for total binding) or unlabeled competitor (for non-specific binding).
-
50 µL of radiolabeled this compound (e.g., [3H]Lys-des-Arg9-BK).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration onto PEI-presoaked glass fiber filters using a 96-well cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Use non-linear regression analysis to determine Kd and Bmax from saturation binding data, or Ki from competition binding data.
-
Detailed Protocol for a this compound Calcium Mobilization Assay
This protocol is designed for use with a fluorescence plate reader (e.g., FLIPR®).[8]
-
Cell Preparation:
-
Seed cells expressing the B1 receptor into a 96-well black-walled, clear-bottom plate and grow to near confluence.
-
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) at 2-5 µM in a suitable assay buffer.
-
Include 0.02-0.04% Pluronic F-127 to aid in dye dispersion.
-
Remove the cell culture medium and wash the cells once with the assay buffer.
-
Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Agonist Addition and Measurement:
-
After incubation, remove the dye loading solution and wash the cells twice with assay buffer.
-
Prepare a solution of this compound at the desired concentrations.
-
Place the plate in a fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Add the this compound solution to the wells.
-
Record the fluorescence intensity over time (typically 1-3 minutes) to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response.
-
Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Visualizations
Caption: Bradykinin B1 Receptor Signaling Pathway.
Caption: Workflow for a Calcium Mobilization Assay.
Caption: Troubleshooting Logic for Poor S/N Ratio.
References
- 1. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activation of bradykinin B1 receptor by ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
[Des-Pro2]-Bradykinin batch-to-batch variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Des-Pro2]-Bradykinin. Our aim is to help you address common issues related to batch-to-batch variability and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic octapeptide, an analog of the inflammatory mediator Bradykinin (B550075). It is known to be an inhibitor of Angiotensin-Converting Enzyme (ACE), also known as kininase II. Bradykinin and its analogs exert their effects through G protein-coupled receptors (GPCRs), primarily the B1 and B2 bradykinin receptors. The B2 receptor is constitutively expressed in many tissues and its activation, typically by bradykinin, leads to a signaling cascade.[1][2] This process mainly involves the Gαq subunit, which activates phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various physiological responses such as vasodilation and smooth muscle contraction.[2][3][4]
Q2: What are the common causes of batch-to-batch variability with synthetic peptides like this compound?
A2: Batch-to-batch variability in synthetic peptides is a common issue that can arise from the complexities of solid-phase peptide synthesis (SPPS) and subsequent purification. Key contributing factors include:
-
Purity Levels: The percentage of the correct full-length peptide can vary. Impurities may include truncated or deletion sequences (missing amino acids) which can have altered or no biological activity.[5][6]
-
Counter-ion Content: Trifluoroacetic acid (TFA) is frequently used during peptide purification and can remain in the final lyophilized product as a counter-ion. The amount of residual TFA can differ between batches, affecting the net peptide content and potentially influencing cellular assays.
-
Peptide Content: The actual amount of peptide in the lyophilized powder can vary. This is influenced by the presence of counter-ions and residual water. For accurate and reproducible experiments, it is crucial to normalize peptide concentrations based on the net peptide content provided in the Certificate of Analysis.
-
Solubility and Aggregation: Different batches may exhibit varying solubility profiles or a greater tendency to aggregate.[5] Poor solubility or aggregation can lead to a lower effective concentration of the peptide in your experiments, resulting in inconsistent results.
-
Post-synthesis Modifications: Unintended modifications such as oxidation, deamidation, or incomplete removal of protecting groups from amino acid side chains can occur during synthesis or storage, altering the peptide's structure and function.[5][7]
Q3: How should I properly handle and store this compound to minimize variability?
A3: To ensure the stability and consistency of your this compound, follow these handling and storage guidelines:
-
Storage: Lyophilized peptide should be stored at -20°C or colder, protected from moisture and light.
-
Reconstitution: Before opening, allow the vial to equilibrate to room temperature to prevent condensation. Reconstitute the peptide in a suitable solvent as recommended by the supplier (e.g., sterile water or a buffer compatible with your assay).
-
Stock Solutions: After reconstitution, it is advisable to create single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store these aliquots at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from your stock aliquots for each experiment. Do not store peptides in solution for extended periods, as they are more susceptible to degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in functional assays (e.g., Calcium Mobilization).
This is a common problem that can often be traced back to variations in the peptide itself or the experimental setup.
| Potential Cause | Troubleshooting Step |
| Incorrect Peptide Concentration | Review the Certificate of Analysis (CoA) for the net peptide content. Adjust your calculations to ensure you are using the correct molar concentration of the active peptide. |
| Peptide Degradation | Prepare a fresh stock solution from the lyophilized powder. Ensure the peptide has been stored correctly and avoid multiple freeze-thaw cycles. |
| Lower Purity of New Batch | Compare the HPLC purity on the CoAs of the different batches. A lower purity indicates a higher percentage of inactive or interfering substances. |
| Presence of Inhibitory Impurities | Examine the HPLC and mass spectrometry (MS) data on the CoA for any unusual peaks that might represent inhibitory impurities. |
| Peptide Aggregation | Optimize the solubilization of the peptide. If the peptide is not fully dissolved, the effective concentration will be lower. Gentle vortexing or sonication may help. |
| Cell-based Issues | Ensure your cells are healthy, within a consistent passage number, and seeded at a consistent density. Receptor expression levels can change with passage number. |
Issue 2: High variability between replicate wells in an assay.
High variability can obscure real experimental effects and make data interpretation difficult.
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Incomplete Peptide Solubilization | Visually inspect your stock solution to ensure the peptide is fully dissolved. If not, try gentle warming or sonication. |
| Cell Seeding Inconsistency | Ensure your cells are evenly suspended before plating. Plate cells at a consistent density across all wells. |
| Edge Effects in Microplates | To minimize edge effects, avoid using the outer wells of the microplate or fill them with a buffer or media to maintain a more uniform temperature and humidity. |
| Assay Reagent Issues | Ensure all assay reagents are properly prepared and within their expiration dates. |
Data Presentation: Understanding the Certificate of Analysis (CoA)
The Certificate of Analysis is a critical document for assessing the quality of your peptide and troubleshooting batch-to-batch variability. Below is a table summarizing the key parameters you should look for, with example data for two hypothetical batches of this compound to illustrate potential variability.
| Parameter | Batch A | Batch B | Significance and What to Look For |
| Appearance | White lyophilized powder | White lyophilized powder | Should be a uniform powder. Any discoloration could indicate degradation or impurities. |
| Molecular Weight (Da) | 963.1 (Theoretical) | 963.1 (Theoretical) | Confirms the correct peptide was synthesized. |
| Purity (by HPLC) | 98.5% | 95.2% | A significant drop in purity between batches can lead to reduced potency. |
| Net Peptide Content | 85.1% | 75.8% | Crucial for calculating accurate concentrations. A lower net peptide content means more of the mass is from counter-ions and water. |
| Counter-ion (e.g., TFA) | Acetate | TFA | The type and amount of counter-ion can affect peptide solubility and biological activity. |
| Mass Spectrum | Consistent with structure | Consistent with structure | Confirms the identity of the peptide. |
| Solubility | Soluble in water | Soluble in water | Confirms the appropriate solvent for reconstitution. |
Experimental Protocols
Key Experiment: Calcium Mobilization Assay
This protocol describes a method for measuring the activation of the Bradykinin B2 receptor by this compound using a fluorescent calcium indicator in a 96-well plate format.
Materials:
-
HEK293 cells stably expressing the human Bradykinin B2 receptor.
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye (e.g., Fluo-4 AM).
-
Pluronic F-127 (20% solution in DMSO).
-
This compound.
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the HEK293-B2R cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by diluting Fluo-4 AM in Assay Buffer to a final concentration of 2-5 µM. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with 100 µL of Assay Buffer.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation:
-
During the dye loading incubation, prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentrations.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add 100 µL of Assay Buffer to each well.
-
Place the plate in a fluorescence plate reader set to record kinetic fluorescence (e.g., excitation at 494 nm, emission at 516 nm).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 100 µL of the 2X this compound dilutions to the corresponding wells.
-
Continue to record the fluorescence intensity for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after agonist addition to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0).
-
Plot the peak fluorescence response as a function of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: Signaling pathway of this compound via the B2 receptor.
Caption: Experimental workflow for a calcium mobilization assay.
Caption: Troubleshooting logic for inconsistent peptide potency.
References
- 1. innoprot.com [innoprot.com]
- 2. synthelis.com [synthelis.com]
- 3. benchchem.com [benchchem.com]
- 4. Activation of bradykinin B2 receptors increases calcium entry and intracellular mobilization in C9 liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 7. researchgate.net [researchgate.net]
Cell viability issues with [Des-Pro2]-Bradykinin treatment
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments with [Des-Pro2]-Bradykinin, with a particular focus on resolving unexpected cell viability issues. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an active metabolite of bradykinin (B550075). It functions as a selective agonist for the bradykinin B1 receptor (B1R), which is typically expressed at low levels in healthy tissues but is induced during inflammation, tissue injury, and certain pathological conditions.[1][2][3] The B1R is a G-protein coupled receptor (GPCR), and its activation by this compound leads to a signaling cascade that increases intracellular calcium concentrations.[1][4]
Q2: I am observing significant cell death after treating my cells with this compound, even at low concentrations. What are the potential causes?
A2: While this compound is often associated with pro-inflammatory and cell proliferation effects, unexpected cytotoxicity can arise from several factors unrelated to its primary biological activity.[5][6] Key areas to investigate include:
-
Peptide Stock and Dilution Errors: Inaccurate peptide concentration is a common source of experimental variability.[7]
-
Solvent Toxicity: The solvent used to dissolve the peptide may be toxic to your cells, especially at higher final concentrations.[7][8]
-
Peptide Contamination: Contaminants from the synthesis process, such as trifluoroacetic acid (TFA) or endotoxins, can induce cell death.[9]
-
Improper Storage: Repeated freeze-thaw cycles or incorrect storage temperatures can degrade the peptide, potentially leading to unpredictable effects.[7][9]
Q3: Could this compound be directly toxic to my specific cell line?
A3: While not widely reported, it is possible that sustained B1R activation in certain cell types could lead to detrimental downstream effects, such as excessive inflammation or complement activation, which might compromise cell viability.[1][10][11] Cell type-specific expression of B1R and the cellular context are critical. It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line.
Q4: My cell viability assay results are inconsistent between experiments. What could be causing this variability?
A4: Inconsistent results in peptide assays can stem from variability in peptide preparation, cell culture conditions, or the assay itself.[7] Specific factors to consider include:
-
Peptide Solubility: Incomplete dissolution of the peptide can lead to inconsistent concentrations in your experiments.[9]
-
Cell Passage Number and Health: Cells at high passage numbers or those not in a logarithmic growth phase may respond differently to treatment.[7]
-
Assay Timing: The timing of your viability assay can impact the results, as the effects of this compound may be time-dependent.[7]
Q5: Can this compound interfere with colorimetric cell viability assays like the MTT assay?
A5: Yes, peptides can potentially interfere with colorimetric assays. Some peptides might directly reduce the MTT tetrazolium salt to formazan (B1609692), leading to a false-positive signal for cell viability.[7] Conversely, the peptide could alter cellular metabolism, which would affect the rate of MTT reduction without directly correlating with cell number.[7] It is advisable to run a cell-free control to test for direct reduction of the assay reagent by the peptide.
Troubleshooting Guides
Guide 1: Unexpected Low Cell Viability
This guide provides solutions to specific issues that could lead to reduced cell viability in your this compound treatment assays.
| Potential Cause | Recommended Solution |
| Peptide Concentration Error | Re-verify all calculations for stock solution and dilutions. If possible, confirm the concentration of the stock solution.[7] |
| Solvent Toxicity | Run a vehicle control experiment with the solvent at the same final concentration used in the treatment group to assess its specific toxicity.[7] Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).[8] |
| Peptide Contamination (TFA/Endotoxins) | Trifluoroacetic acid (TFA) from the purification process can be cytotoxic.[9] If suspected, consider using a peptide preparation with TFA removal or salt exchange. Endotoxin contamination can also affect cell viability and should be minimized by using high-purity reagents and sterile techniques.[9] |
| Improper Peptide Storage | Store lyophilized peptide at -20°C or -80°C.[7][12] After reconstitution, aliquot the peptide solution to avoid repeated freeze-thaw cycles.[7][9] |
| Cell Culture Conditions | Ensure cells are healthy, within a low passage number, and seeded at an appropriate density. Check for microbial contamination. Maintain optimal incubator conditions (temperature, CO2, humidity). |
| Prolonged or Excessive B1R Activation | In certain contexts, sustained B1R signaling could be detrimental. Perform a time-course experiment to determine if shorter incubation times are less toxic. Titrate the peptide concentration to find the lowest effective dose. |
Guide 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Peptide Insolubility | Ensure the peptide is fully dissolved before adding it to the cell culture media. Refer to the manufacturer's instructions for the recommended solvent. For peptides with solubility issues, gentle warming or sonication may be helpful.[13] |
| Variable Cell Health | Standardize cell culture procedures, including seeding density, passage number, and growth phase at the time of treatment.[7] |
| Assay Variability | Ensure consistent incubation times for both the peptide treatment and the viability assay itself. Use a multichannel pipette for reagent addition to minimize timing differences across the plate.[8] Include appropriate positive and negative controls in every experiment. |
| Peptide Adsorption to Labware | Peptides can adsorb to plastic surfaces. Consider using low-adhesion microplates or pre-treating plates with a blocking agent if this is a concern. |
Visualized Signaling Pathways and Workflows
Caption: this compound signaling via the B1 receptor.
Caption: General workflow for assessing cell viability.
Caption: Troubleshooting decision tree for low cell viability.
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using an MTT Cell Viability Assay
This protocol is designed to determine the concentration range of this compound that is non-toxic to a target cell line, a critical first step for any experiment.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (lyophilized powder)
-
Sterile, biocompatible solvent (e.g., sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plate
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate overnight to allow for cell adherence.
-
-
Peptide Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 1 mM) by reconstituting the lyophilized powder in the appropriate sterile solvent.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. Include a vehicle control (medium with solvent only) and an untreated control (medium only).
-
Carefully remove the medium from the cells and replace it with 100 µL of the prepared peptide dilutions or control media.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the % Viability against the this compound concentration to determine the dose-response curve.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound on a Hypothetical Cell Line (48h Incubation)
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability vs. Control |
| 0 (Untreated Control) | 1.25 | 0.08 | 100% |
| 0 (Vehicle Control) | 1.23 | 0.07 | 98.4% |
| 0.01 | 1.26 | 0.09 | 100.8% |
| 0.1 | 1.24 | 0.06 | 99.2% |
| 1 | 1.21 | 0.08 | 96.8% |
| 10 | 1.15 | 0.10 | 92.0% |
| 50 | 0.85 | 0.09 | 68.0% |
| 100 | 0.45 | 0.05 | 36.0% |
Table 2: Summary of Key Experimental Parameters and Considerations
| Parameter | Recommendation / Consideration |
| Peptide Purity | Use high-purity peptide (≥95%) to minimize off-target effects. |
| Storage | Lyophilized powder: -20°C to -80°C, desiccated, and protected from light.[12] Reconstituted solution: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7] |
| Solvent | Use a sterile, biocompatible solvent recommended by the manufacturer. Ensure the final concentration in culture is non-toxic (e.g., DMSO <0.5%).[8] |
| Cell Type | Response to this compound is dependent on B1R expression, which is often low in healthy, unstimulated cells. Consider using an inflammatory stimulus (e.g., LPS, cytokines) to induce B1R expression if no effect is observed. |
| Controls | Always include untreated, vehicle, and positive controls (e.g., a known cytotoxic agent) in your experimental design. |
References
- 1. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 2. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 3. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Des-Arg9-bradykinin increases intracellular Ca2+ in bronchoalveolar eosinophils from ovalbumin-sensitized and -challenged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of protein formation and cell division by bradykinin and des-Arg9-bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bradykinin B2 receptor is essential to running-induced cell proliferation in the adult mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. genscript.com [genscript.com]
- 10. [PDF] Bradykinin B1 receptor signaling triggers complement activation on endothelial cells | Semantic Scholar [semanticscholar.org]
- 11. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moleculardepot.com [moleculardepot.com]
- 13. youtube.com [youtube.com]
Technical Support Center: [Des-Pro2]-Bradykinin
Welcome to the technical support center for [Des-Pro2]-Bradykinin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving this peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptide that acts as a potent and selective agonist for the Bradykinin (B550075) B1 receptor. The B1 receptor is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated during inflammation and tissue injury.[1][2] Activation of the B1 receptor by agonists like this compound is involved in various physiological and pathological processes, including inflammation, pain, and vasodilation.[1][3]
Q2: We are observing high non-specific binding in our radioligand binding assay with this compound. What are the common causes?
High non-specific binding (NSB) in peptide radioligand assays can stem from several factors:
-
Peptide Properties: Peptides, particularly those with hydrophobic or charged residues, have a tendency to adsorb to surfaces.[4]
-
Labware: Standard laboratory plastics (e.g., polypropylene) and glassware can be major sources of non-specific binding for peptides.[5]
-
Assay Buffer Composition: Suboptimal pH, low ionic strength, and the absence of blocking agents can promote non-specific interactions.
-
Radioligand Concentration: Using a concentration of the radiolabeled peptide that is too high can lead to increased NSB.[6]
-
Inadequate Blocking: Insufficient blocking of non-specific sites on your assay plates, filters, and other components can be a significant contributor.[4]
-
Cell or Membrane Preparation Quality: The purity and quality of your receptor preparation can impact the signal-to-noise ratio.
Q3: How can we minimize the non-specific binding of this compound to our labware?
Minimizing peptide adsorption to labware is a critical first step. Consider the following strategies:
-
Use Low-Binding Labware: Whenever possible, use microplates, tubes, and pipette tips that are specifically designed for low protein or peptide binding.[4]
-
Material Selection: If low-binding plastics are not an option, polypropylene (B1209903) is generally preferred over polystyrene for peptides. Avoid glass, as it can carry a negative charge that promotes the binding of positively charged peptides.
-
Pre-treatment of Surfaces: For some applications, pre-treating labware with a blocking agent like bovine serum albumin (BSA) or siliconizing glassware can reduce adsorption.[4]
Troubleshooting Guides
Issue: High Background Signal/Non-Specific Binding
High background noise can obscure your specific signal, leading to unreliable data. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Peptide Adsorption to Surfaces | Utilize low-protein-binding microplates and tubes. Pre-coat plates with a blocking agent like 0.1-1% BSA. |
| Inappropriate Buffer Conditions | Optimize the pH of your assay buffer. Increase the ionic strength by adding 100-150 mM NaCl to reduce electrostatic interactions. |
| Hydrophobic Interactions | Include a low concentration (0.01-0.05%) of a non-ionic detergent such as Tween-20 or Triton X-100 in your assay buffer. |
| Insufficient Blocking | Use a blocking agent in your assay buffer. Common choices include Bovine Serum Albumin (BSA) at 0.1-1% or 0.5% non-fat dry milk. The optimal blocking agent and concentration should be determined empirically. |
| High Radioligand Concentration | Use a radioligand concentration at or below the Kd for the receptor to maximize the specific binding signal relative to non-specific binding.[7] |
| Inefficient Washing | Increase the number of wash steps (3-4 washes) and/or the volume of wash buffer. Ensure the wash buffer is at the correct temperature (usually ice-cold). |
Issue: Poor Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to discern true binding from background.
| Potential Cause | Recommended Solution |
| Low Receptor Expression | If using cell-based assays, ensure your cells are expressing a sufficient number of B1 receptors. For membrane preparations, you may need to increase the amount of membrane protein per well. |
| Peptide Degradation | Bradykinin and its analogs can be susceptible to degradation by proteases. Include a cocktail of protease inhibitors in your assay buffer. |
| Suboptimal Incubation Time/Temp | Determine the optimal incubation time and temperature to reach binding equilibrium. This should be established experimentally for your specific system. |
| Incorrect Filter Plate Selection | If using a filtration-based assay, ensure the filter material is appropriate and has been pre-treated to reduce non-specific binding (e.g., with polyethyleneimine). |
Experimental Protocols
While a specific, validated protocol for a this compound binding assay is not universally established, the following represents a general and robust starting point for a competitive radioligand binding assay using cell membranes expressing the Bradykinin B1 receptor.
Materials:
-
Cell Membranes: Prepared from a cell line recombinantly expressing the human Bradykinin B1 receptor.
-
Radioligand: e.g., [³H]Lys-des-Arg9-bradykinin.
-
Unlabeled Ligand: this compound (for competition).
-
Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Low-Binding 96-well Plates.
-
Glass Fiber Filter Mats (pre-treated with 0.5% polyethyleneimine).
-
Scintillation Fluid.
Procedure:
-
Assay Plate Preparation:
-
Add 25 µL of assay buffer to all wells of a 96-well low-binding plate.
-
For the determination of non-specific binding, add 25 µL of a high concentration of unlabeled this compound (e.g., 10 µM final concentration) to designated wells.
-
For the competition curve, add 25 µL of serially diluted unlabeled this compound to the appropriate wells.
-
-
Radioligand Addition: Add 25 µL of the radioligand (at a final concentration close to its Kd) to all wells.
-
Reaction Initiation: Add 25 µL of the cell membrane preparation (the amount of protein should be optimized) to all wells to initiate the binding reaction. The final assay volume is 100 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. The optimal time and temperature should be determined empirically.
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through the pre-treated glass fiber filter mat using a cell harvester.
-
Quickly wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats completely.
-
Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts with radioligand alone).
-
Plot the specific binding as a function of the log concentration of the unlabeled competitor (this compound) and fit the data using a non-linear regression model to determine the IC₅₀, which can then be used to calculate the Ki.
Signaling Pathway and Experimental Workflow Visualizations
To further aid in experimental design and data interpretation, the following diagrams illustrate the signaling pathway of the Bradykinin B1 receptor and a general workflow for troubleshooting non-specific binding.
References
- 1. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional bradykinin B1 receptors are expressed in nociceptive neurones and are upregulated by the neurotrophin GDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for [Des-Pro2]-Bradykinin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for experiments involving [Des-Pro2]-Bradykinin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a peptide analog of bradykinin (B550075). It primarily functions as a potent inhibitor of kininases, which are enzymes that degrade kinins. It has been shown to inhibit Angiotensin I Converting Enzyme (ACE) in vitro.[1] This makes it a valuable tool for studying the physiological roles of kinins in systems like cardiovascular regulation.
Q2: What are the key factors to consider when determining the optimal incubation time for this compound?
A2: The optimal incubation time is dependent on several factors, including:
-
Assay Type: Enzyme inhibition assays, receptor binding assays, and cell-based functional assays will have different optimal time points.
-
Concentration of this compound: Higher concentrations may elicit a faster response.
-
Temperature: Enzymatic reactions and cellular processes are temperature-sensitive.
-
Cell Type (for cell-based assays): The expression levels of target receptors and enzymes can vary between cell types, influencing the response time.
-
Peptide Stability: The stability of this compound in the assay buffer or cell culture medium can affect its activity over time. Some bradykinin analogs are stable against enzymatic degradation, which may allow for longer incubation times.[2]
Q3: How stable is this compound in solution?
A3: While specific stability data for this compound is not extensively published, peptides, in general, can be susceptible to degradation in solution, especially in cell culture media containing proteases. It is recommended to prepare fresh solutions of this compound for each experiment or to conduct stability tests for longer incubation periods. The stability of bradykinin analogs can be significantly influenced by modifications to their amino acid sequence.[2]
Q4: Can this compound interact with bradykinin receptors?
A4: As an analog of bradykinin, this compound may interact with bradykinin receptors (B1 and B2). The parent molecule, bradykinin, and its metabolites are known to bind to these G protein-coupled receptors to initiate signaling cascades. The specific affinity and agonist/antagonist activity of this compound at these receptors would need to be experimentally determined for the system under investigation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect in an enzyme assay | 1. Insufficient Incubation Time: The inhibitor may not have had enough time to bind to the enzyme. 2. Inhibitor Concentration Too Low: The concentration of this compound may be insufficient to cause significant inhibition. 3. Peptide Degradation: The peptide may have degraded in the assay buffer. 4. Incorrect Assay Conditions: pH, temperature, or buffer composition may not be optimal for inhibitor binding. | 1. Perform a time-course experiment to determine the optimal pre-incubation time. Start with a short incubation (e.g., 5-15 minutes) and extend it. 2. Perform a dose-response experiment to determine the IC50 of the inhibitor. 3. Prepare fresh solutions of the peptide for each experiment. If long incubations are necessary, assess peptide stability under assay conditions. 4. Verify that the assay conditions are within the optimal range for both the enzyme and the inhibitor. |
| High variability between replicate wells | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor, enzyme, or substrate. 2. Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. 3. Inconsistent Incubation Times: Variation in the time between adding reagents and stopping the reaction across the plate. | 1. Ensure pipettes are calibrated and use proper pipetting techniques. 2. Avoid using the outermost wells of the plate for samples. Fill them with buffer or water to create a humidity barrier. 3. Use a multichannel pipette for adding reagents to minimize time differences. Ensure the reaction is stopped consistently across all wells. |
| Unexpected or inconsistent cellular response | 1. Receptor Desensitization: Continuous exposure to a ligand can lead to receptor desensitization and internalization, reducing the cellular response over time. For bradykinin, desensitization can occur within minutes.[3] 2. Cell Health and Confluency: Unhealthy or overly confluent cells may not respond optimally. 3. Off-target Effects: The peptide may be interacting with other cellular components. | 1. For assays measuring acute responses (e.g., calcium mobilization), use short incubation times. If longer incubations are needed, consider the potential for desensitization when interpreting results. 2. Ensure cells are healthy, within a consistent passage number, and seeded at an appropriate density. 3. Include appropriate controls, such as a scrambled peptide sequence, to check for non-specific effects. |
Data Presentation: Recommended Incubation Times
Due to the limited availability of specific quantitative data for this compound, the following table provides recommended starting ranges for incubation times based on studies with bradykinin and similar peptide inhibitors. It is crucial to empirically determine the optimal incubation time for your specific experimental conditions.
| Assay Type | Target | Typical Incubation Time Range | Key Considerations |
| Enzyme Inhibition Assay | Angiotensin Converting Enzyme (ACE) / Kininase II | Pre-incubation: 5 - 30 minutes | A pre-incubation step allows the inhibitor to bind to the enzyme before the addition of the substrate. A 30-minute incubation at 37°C is a common starting point for ACE inhibition assays.[4][5][6] |
| Cell-Based Functional Assay (Calcium Mobilization) | Bradykinin Receptors (B1/B2) | Seconds to 10 minutes | The increase in intracellular calcium in response to bradykinin is rapid, often peaking within seconds and then declining.[7][8] Continuous monitoring or measurement at very early time points is necessary. Repetitive stimulation over 10 minutes can lead to desensitization.[3] |
| Cell-Based Functional Assay (Proliferation/Migration) | Bradykinin Receptors (B1/B2) | 24 - 48 hours | Assays measuring longer-term cellular processes like proliferation require extended incubation periods. For example, bradykinin has been shown to increase cell proliferation after 48 hours of incubation.[9] |
| Receptor Binding Assay | Bradykinin Receptors (B1/B2) | 60 - 90 minutes | The incubation time should be sufficient to allow the binding reaction to reach equilibrium. A typical incubation is 60 minutes at 30°C or 90 minutes at 4°C.[10][11] |
Experimental Protocols
ACE Inhibition Assay (Fluorometric)
This protocol is adapted from a general method for determining the IC50 of ACE inhibitors.[4][5][6]
-
Reagent Preparation:
-
Prepare an ACE working solution in assay buffer.
-
Prepare a solution of the fluorescent substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline) in assay buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and make serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the this compound dilutions.
-
Add the ACE working solution to the wells containing the inhibitor and to control wells (no inhibitor).
-
Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 350 nm and 420 nm) at a specific time point (e.g., 30 minutes) or kinetically.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Intracellular Calcium Mobilization Assay
This protocol describes a general method for measuring changes in intracellular calcium in response to a ligand.
-
Cell Preparation:
-
Seed cells in a black, clear-bottom 96-well plate and grow to the desired confluency.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Measure the baseline fluorescence for a short period.
-
Inject the this compound dilutions into the wells and immediately begin measuring the fluorescence signal over time (e.g., every second for 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak response for each concentration of the peptide.
-
Plot the peak response against the logarithm of the peptide concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: Simplified signaling pathway for a Bradykinin B1 receptor agonist.
Caption: General experimental workflow for an enzyme inhibition assay.
References
- 1. Des-Pro2-Bradykinin | IBK-4097 | Biosynth [biosynth.com]
- 2. [Stability of some bradykinin analogues against kininase II (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desensitization of the bradykinin-induced rise in intracellular free calcium in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. ACE-inhibitory activity assay: IC50 [protocols.io]
- 6. ciencia.ucp.pt [ciencia.ucp.pt]
- 7. Effects of bradykinin and angiotensin II on intracellular Ca2+ dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bradykinin-induced Ca2+ signaling in human subcutaneous fibroblasts involves ATP release via hemichannels leading to P2Y12 receptors activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bradykinin regulates cell growth and migration in cultured human cardiac c-Kit+ progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting [Des-Pro2]-Bradykinin and Other Bradykinin Receptor Antagonist Experiments
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering issues with bradykinin (B550075) receptor antagonist experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My bradykinin receptor antagonist shows no effect or reduced potency.
-
Question: Why is my antagonist not inhibiting the bradykinin-induced response in my functional assay (e.g., calcium flux, IP accumulation)?
-
Answer: There are several potential reasons for a lack of antagonist effect.
-
Incorrect Receptor Subtype: Ensure your experimental system (cell line or tissue) expresses the correct bradykinin receptor subtype (B1 or B2) that your antagonist is designed to target. The B2 receptor is constitutively expressed in many tissues, while the B1 receptor is typically induced by inflammation.[1][2]
-
Agonist Concentration Too High: In competitive antagonism, a high concentration of the agonist (bradykinin) can overcome the inhibitory effect of the antagonist. You should use an agonist concentration at or near its EC80 value (the concentration that produces 80% of the maximal response) to ensure a sensitive window for measuring inhibition.[3][4]
-
Antagonist Degradation: Peptide-based antagonists can be susceptible to degradation by peptidases in the assay medium, especially during long incubation times.[5][6] Consider using peptidase inhibitors in your buffer or switching to a more stable non-peptide antagonist.[6][7]
-
Insufficient Pre-incubation Time: The antagonist needs sufficient time to bind to the receptor before the agonist is added. A pre-incubation time of 15-30 minutes is typically recommended.[3][4][8]
-
Compound Quality and Storage: Verify the purity, concentration, and proper storage of your antagonist. Thaw and dilute fresh aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles.
-
-
Issue 2: I am observing high background or non-specific effects.
-
Question: My assay shows a high signal in the negative control wells, making it difficult to measure the antagonist's effect. What could be the cause?
-
Answer: High background can mask the true effect of your antagonist.
-
Cell Health and Passage Number: Use cells that are healthy and within a low passage number range. High passage numbers can lead to altered receptor expression and signaling. Ensure consistent cell seeding density.
-
Off-Target Effects: At high concentrations, some antagonists may exhibit off-target effects. For example, the B2 antagonist Icatibant (B549190) has been shown to inhibit aminopeptidase (B13392206) N at micromolar concentrations, which could alter the metabolism of other peptides in your system.[9] Perform a dose-response curve with the antagonist alone to check for any agonist or inverse agonist activity.
-
Assay Buffer Composition: The ionic strength and pH of your assay buffer can influence ligand binding. Inconsistent buffer preparation can lead to variability.[10]
-
-
Issue 3: My results are inconsistent between experiments (e.g., variable IC50 values).
-
Question: Why do I get different IC50 values for my antagonist every time I run the experiment?
-
Answer: Variability in IC50 values is a common challenge.
-
Inconsistent Assay Conditions: Ensure that all parameters are kept consistent between experiments. This includes agonist concentration, incubation times, temperature, cell density, and buffer compositions.[10]
-
Data Analysis Method: Use a standardized method and software for calculating IC50 values. The parameters used in the curve-fitting algorithm can significantly impact the result.
-
Species Specificity: Bradykinin receptor antagonists can exhibit significant differences in potency between species.[5] Ensure that the antagonist you are using is potent at the receptor of the species you are studying (e.g., human, rat, mouse).
-
-
Quantitative Data Summary
The potency of bradykinin receptor antagonists can vary based on the specific compound, assay type, and cell line or tissue used. The tables below summarize reported potency values for common B2 receptor antagonists.
Table 1: Binding Affinities of B2 Receptor Antagonists
| Antagonist | Assay Type | Species/Cell Line | Parameter | Value (nM) | Reference |
|---|---|---|---|---|---|
| Icatibant | [³H]Bradykinin Competition | Human B2 Receptor (recombinant) | Kᵢ | 0.60 | |
| Icatibant | [³H]Bradykinin Competition | CHO cells (human B2R) | IC₅₀ | ~1-10 | [11] |
| Compound 3 (Pharvaris) | [³H]Bradykinin Competition | Human B2 Receptor (recombinant) | Kᵢ | 0.50 |
| NPC 567 | [³H]Bradykinin Competition | Human B2 Receptor (recombinant) | Kᵢ | 7.2 | |
Table 2: Functional Antagonism of B2 Receptor Antagonists
| Antagonist | Assay Type | Species/Cell Line | Parameter | Value (nM) | Reference |
|---|---|---|---|---|---|
| Icatibant | Calcium Mobilization | CHO cells (human B2R) | Kₑ | ~2.81 | [4] |
| Icatibant | Human Umbilical Vein Contraction | Human | pA₂ (Kₑ) | 8.71 | |
| Compound 3 (Pharvaris) | Calcium Mobilization | CHO cells (human B2R) | Kₑ | 0.24 |
| MEN16132 | Inositol Phosphate Accumulation | Human Chondrocytes | IC₅₀ | 40-fold more potent than Icatibant | |
Key Experimental Protocols
Below are detailed methodologies for common experiments used to characterize bradykinin receptor antagonists.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of an antagonist by measuring its ability to compete with a radiolabeled bradykinin for binding to the B2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the B2 receptor.
-
Radiolabeled ligand (e.g., [³H]Bradykinin).
-
Test antagonist and a known unlabeled B2 receptor ligand (for non-specific binding).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).[3]
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[10]
-
96-well glass fiber filter plates.
-
Scintillation cocktail and microplate scintillation counter.
Methodology:
-
Reaction Setup: In a 96-well plate, add a fixed concentration of [³H]Bradykinin (typically at its Kᴅ concentration).
-
Antagonist Addition: Add serial dilutions of the test antagonist to the wells.
-
Controls: Include wells for:
-
Total Binding: [³H]Bradykinin only.
-
Non-Specific Binding (NSB): [³H]Bradykinin in the presence of a high concentration of an unlabeled B2 ligand (e.g., 10 µM unlabeled bradykinin).[10]
-
-
Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[3][12]
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.[3]
-
Washing: Wash the filters three times with ice-cold wash buffer.[3]
-
Detection: Dry the filter plate, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the antagonist concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Protocol 2: Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the intracellular calcium release induced by bradykinin.
Materials:
-
Cells expressing the B2 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).[14]
-
Pluronic F-127.
-
Bradykinin (agonist).
-
Test antagonist.
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and grow to near confluency.[14]
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove the culture medium, wash the cells once with Assay Buffer, and add the dye loading solution.
-
Incubate at 37°C for 30-60 minutes in the dark.[8]
-
-
Cell Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of the test antagonist to the wells and incubate for 15-30 minutes at room temperature.[8]
-
Measurement of Calcium Flux:
-
Place the microplate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Using the instrument's injector, add a fixed concentration of bradykinin (e.g., EC₈₀) to stimulate the B2 receptor.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) over 1-3 minutes.[13]
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: Western Blot for ERK Phosphorylation
This protocol assesses the antagonist's ability to block bradykinin-induced downstream signaling by measuring the phosphorylation of ERK1/2.
Materials:
-
Cells expressing the B2 receptor.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
ECL detection reagent and imaging system.
Methodology:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-12 hours before the experiment to reduce basal ERK phosphorylation.[15]
-
Antagonist Pre-treatment: Pre-incubate the cells with varying concentrations of the antagonist for 30-60 minutes.
-
Agonist Stimulation: Stimulate the cells with bradykinin (e.g., 10 nM) for the optimal time to induce ERK phosphorylation (typically 2-10 minutes, which should be determined empirically).[16][17]
-
Cell Lysis: Immediately place the plate on ice, aspirate the media, wash with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL reagent and an imaging system.[15]
-
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane and reprobe with the anti-total-ERK1/2 antibody.[15]
-
Data Analysis: Quantify the band intensities for both phosphorylated and total ERK using densitometry software. Calculate the ratio of p-ERK to total-ERK for each condition. Plot this ratio against the antagonist concentration to determine the IC₅₀.
Visualizations
Bradykinin B2 Receptor Signaling Pathway
Troubleshooting Logic for a Failed Antagonist Experiment
Experimental Workflow for Calcium Mobilization Assay
References
- 1. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural bradykinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bradykinin antagonists: discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The bradykinin B2 receptor antagonist icatibant (Hoe 140) blocks aminopeptidase N at micromolar concentrations: off-target alterations of signaling mediated by the bradykinin B1 and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CALCIUM STAINING PROTOCOL [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. repository.ias.ac.in [repository.ias.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
Technical Support Center: [Des-Pro2]-Bradykinin Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of [Des-Pro2]-Bradykinin. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a synthetic analog of Bradykinin, a potent vasodilator peptide. Like many peptides, this compound is susceptible to enzymatic degradation in biological media, which can lead to a short half-life and reduced efficacy in experimental systems. Ensuring its stability is crucial for obtaining reliable and reproducible results.
Q2: What are the primary pathways of Bradykinin and its analogs' degradation?
Bradykinin and its analogs are primarily degraded by various peptidases present in plasma and tissues. The main enzymes involved are:
-
Angiotensin-Converting Enzyme (ACE): A key enzyme in the renin-angiotensin system that efficiently cleaves and inactivates Bradykinin.
-
Neutral Endopeptidase (NEP): A membrane-bound metalloendopeptidase that hydrolyzes peptide bonds.
-
Carboxypeptidases (e.g., Carboxypeptidase N - CPN): Enzymes that cleave C-terminal amino acid residues.
-
Aminopeptidases (e.g., Aminopeptidase P - APP): Enzymes that cleave N-terminal amino acid residues.
The removal of the Proline at position 2 in this compound may alter its susceptibility to certain peptidases compared to the native Bradykinin.
Q3: What is the expected shelf-life of lyophilized this compound?
Lyophilized this compound powder is generally stable for extended periods when stored under appropriate conditions. For short-term storage, 4°C is acceptable. For long-term stability, it is recommended to store the lyophilized powder at -20°C, where it can be stable for up to 12 months.[1]
Q4: How should I reconstitute and store this compound solutions?
For maximum recovery, centrifuge the vial prior to removing the cap.[1] Reconstitute the peptide in a buffer suitable for your experiment. Once reconstituted, it is advisable to aliquot the solution and store it at -20°C.[1] Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation. Further dilutions should be made in the assay buffer immediately before use.[1]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Loss of peptide activity in cell culture media. | Enzymatic degradation by proteases present in serum or secreted by cells. Adsorption to plasticware. | - Use serum-free or low-serum media if compatible with your cell line.- Add protease inhibitors to the culture medium.- Use low-protein-binding plates and tubes.- Prepare fresh solutions of the peptide for each experiment. |
| Inconsistent results between experiments. | Peptide degradation during storage or handling. Inaccurate peptide concentration due to adsorption. | - Aliquot reconstituted peptide to avoid multiple freeze-thaw cycles.- Store solutions at -20°C or -80°C.- Centrifuge the vial before reconstitution to ensure all powder is at the bottom.- Use carrier proteins like BSA (0.1%) in dilute solutions to prevent adsorption, if compatible with the assay. |
| Rapid degradation observed in plasma or serum samples. | High activity of endogenous peptidases (ACE, NEP, etc.). | - Add a cocktail of peptidase inhibitors to the plasma/serum immediately upon collection.- Perform experiments at lower temperatures (e.g., on ice) to reduce enzyme activity.- Consider using plasma from species with lower peptidase activity if relevant to the study design. |
| Peak broadening or splitting in HPLC analysis. | Peptide aggregation or adsorption to the column. Degradation during the analytical run. | - Optimize the mobile phase composition (e.g., adjust pH, organic solvent concentration).- Use a different column chemistry.- Ensure the sample is fully dissolved and filter it before injection.- Keep the autosampler at a low temperature. |
Strategies to Enhance this compound Stability
Several strategies can be employed to improve the stability of this compound in experimental settings.
Chemical Modifications
| Modification | Description | Potential Impact on this compound |
| Amino Acid Substitution | Replacing susceptible amino acids with non-natural or D-amino acids. | Can increase resistance to enzymatic cleavage. |
| Cyclization | Introducing a covalent bond to create a cyclic peptide. | Reduces conformational flexibility and can enhance resistance to proteases. |
| PEGylation | Covalently attaching polyethylene (B3416737) glycol (PEG) chains. | Increases molecular size, which can protect against enzymatic degradation and reduce renal clearance. |
| Terminal Modifications | Acetylation of the N-terminus or amidation of the C-terminus. | Can block the action of aminopeptidases and carboxypeptidases, respectively. |
Formulation Strategies
| Strategy | Description | Application for this compound |
| pH Optimization | Adjusting the pH of the solution to a range where degradative enzymes are less active. | The optimal pH for stability should be determined empirically for the specific experimental conditions. |
| Use of Stabilizing Excipients | Adding agents like sugars (e.g., trehalose), polyols, or non-ionic surfactants. | These can help prevent aggregation and denaturation. |
| Encapsulation | Incorporating the peptide into delivery systems like liposomes or nanoparticles. | Provides a physical barrier against enzymatic degradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Biological Media (e.g., Plasma, Serum, Cell Culture Media)
Objective: To determine the degradation rate and half-life of this compound in a specific biological medium.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., sterile water or a buffer with low organic content).
-
Incubation:
-
Thaw the biological medium (e.g., human plasma) and bring it to the desired incubation temperature (e.g., 37°C).
-
Spike the medium with the this compound stock solution to a final concentration relevant to the intended experiment.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
-
Sample Quenching: Immediately stop the enzymatic degradation in the collected aliquots by adding a quenching solution (e.g., an equal volume of 1% trifluoroacetic acid or a strong organic solvent like acetonitrile). This will precipitate proteins and inactivate enzymes.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Quantitative Analysis:
-
Analyze the concentration of the remaining intact this compound in the supernatant using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or Mass Spectrometry (MS) detection.
-
Generate a standard curve using known concentrations of this compound to quantify the peptide in the samples.
-
-
Data Analysis:
-
Plot the concentration of intact this compound as a function of time.
-
Calculate the degradation rate and the half-life (t½) of the peptide in the specific medium.
-
Protocol 2: Identification of this compound Degradation Products
Objective: To identify the primary cleavage sites and degradation products of this compound.
Methodology:
-
Incubation and Sampling: Follow the incubation and sampling steps as described in Protocol 1.
-
LC-MS/MS Analysis:
-
Analyze the samples from different time points using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Use the mass spectrometer to identify the molecular weights of the parent peptide and its degradation products.
-
Perform fragmentation analysis (MS/MS) on the detected degradation products to determine their amino acid sequences and identify the specific cleavage sites.
-
-
Data Interpretation: Based on the identified fragments, map the cleavage sites on the this compound sequence to understand the degradation pathway.
Visualizations
Caption: Major enzymatic degradation pathways of this compound.
Caption: Experimental workflow for assessing peptide stability.
Caption: Logical flow for troubleshooting common experimental issues.
References
Technical Support Center: [Des-Pro2]-Bradykinin Research Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving [Des-Pro2]-Bradykinin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a peptide that acts as a potent inhibitor of the enzyme kininase, which is also known as Angiotensin I Converting Enzyme (ACE).[1][2] Its sequence is Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg.[3] By inhibiting ACE, it prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and also prevents the degradation of bradykinin (B550075), a vasodilator.[1][4][5]
Q2: What are the main research applications of this compound?
A: this compound is primarily used as a tool in cardiovascular research to study the renin-angiotensin-aldosterone system (RAAS) and the role of kinins in blood pressure regulation and hypertension.[1] It is also valuable for investigating the therapeutic potential of ACE inhibitors.
Q3: How should I store and handle this compound?
A: this compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[6] For short-term use, it can be stored at 4°C.[6] When preparing solutions, it is soluble in water.[6] To ensure accurate concentrations, refer to the Certificate of Analysis for lot-specific data, including water content.[7]
Q4: What is the difference between IC50, Ki, and Kd values?
A: These are all measures of potency or binding affinity, but they represent different aspects of a molecule's interaction with its target.
-
Kd (Dissociation Constant): Measures the binding affinity between a ligand and its target. A lower Kd indicates a stronger binding affinity.[8]
-
IC50 (Half-maximal Inhibitory Concentration): Measures the concentration of an inhibitor required to reduce a biological or biochemical response by 50%. It is a measure of the functional strength of an inhibitor.[8]
-
Ki (Inhibition Constant): Represents the dissociation constant of the enzyme-inhibitor complex. It is a more absolute measure of inhibitor potency than IC50 and is independent of substrate concentration.
Q5: Are there any known stability issues with peptide inhibitors like this compound in experimental assays?
A: Yes, peptide stability can be a concern. Peptides are susceptible to degradation by proteases present in biological samples (e.g., plasma, cell lysates).[9] It is crucial to handle samples on ice and consider the addition of protease inhibitors to your buffers.[9] Additionally, non-specific binding to plasticware can be an issue, so using low-binding tubes and pipette tips is recommended.[9]
Troubleshooting Guides
Enzyme Inhibition Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in IC50/Ki values | Inconsistent pipetting, especially of small volumes. Temperature fluctuations during the assay. Instability of the peptide inhibitor. | Use calibrated pipettes and prepare a master mix for reagents. Ensure a stable temperature throughout the incubation period. Prepare fresh inhibitor solutions for each experiment and store them on ice.[10] |
| No or weak inhibition observed | Incorrect inhibitor concentration. Degraded inhibitor. Inactive enzyme. | Verify the concentration of your stock solution. Prepare fresh inhibitor solution. Check the activity of your enzyme with a known inhibitor or by measuring its basal activity. |
| Non-linear standard curve | Improperly thawed or mixed reagents. Pipetting errors. Air bubbles in wells. | Ensure all components are completely thawed and mixed gently before use.[10] Be careful to avoid introducing air bubbles when pipetting into microplates.[10] |
| Readings outside the linear range of the instrument | Sample is too concentrated or too dilute. | Dilute or concentrate your sample to fall within the instrument's linear range.[10] |
Cell-Based Assays (e.g., Calcium Mobilization)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No response to bradykinin or agonist | Low receptor expression in the cell line. Receptor desensitization. Incorrect agonist concentration. | Use a cell line known to express the target bradykinin receptor. Avoid prolonged exposure of cells to agonists before the experiment. Perform a dose-response curve to determine the optimal agonist concentration. |
| High background fluorescence | Incomplete removal of dye loading solution. Autofluorescence from cells or compounds. | Wash cells thoroughly after dye loading. Include control wells with cells but no dye to measure background fluorescence. |
| Weak signal or low signal-to-noise ratio | Insufficient dye loading. Low agonist concentration. Cell death. | Optimize dye loading time and concentration. Use a higher concentration of agonist. Check cell viability before and after the experiment. |
| Variability between wells | Uneven cell seeding. Inconsistent dye loading. Temperature gradients across the plate. | Ensure a homogenous cell suspension when seeding. Apply dye loading solution consistently to all wells. Allow the plate to equilibrate to the assay temperature before adding reagents. |
Quantitative Data
The inhibitory potency of this compound and related peptides against Angiotensin-Converting Enzyme (ACE)/Kininase II has been reported. The table below summarizes key quantitative data.
| Inhibitor | Enzyme | Parameter | Value | Reference |
| [des-Pro3]-bradykinin | Angiotensin-Converting Enzyme | Ki | 4.5 x 10-12 M | [11] |
| [des-Pro3]-bradykinin | Kininase II | Ki | 4.0 x 10-11 M | [11] |
| Captopril | Angiotensin-Converting Enzyme | Ki | ~3.15 x 10-11 M | [11] |
| Captopril | Kininase II | Ki | ~9.2 x 10-8 M | [11] |
*Note: The publication refers to [des-Pro3]-bradykinin with the sequence Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg, which is identical to this compound.
Experimental Protocols
Protocol 1: ACE (Kininase II) Inhibition Assay
This protocol outlines a method to determine the IC50 value of this compound for the inhibition of ACE.
Materials:
-
Purified Angiotensin-Converting Enzyme (ACE)
-
ACE substrate (e.g., FAPGG - N-(3-[2-Furyl]acryloyl)-Phe-Gly-Gly)
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Dilute ACE to a working concentration in the assay buffer.
-
Prepare a stock solution of this compound in the assay buffer.
-
Perform serial dilutions of this compound to create a range of concentrations.
-
Prepare the FAPGG substrate solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the ACE solution to each well.
-
Add an equal volume of the serially diluted this compound to the respective wells.
-
Include control wells:
-
100% Activity Control: ACE + buffer (no inhibitor).
-
0% Activity Control (Blank): Buffer only (no enzyme or inhibitor).
-
-
-
Pre-incubation:
-
Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at 37°C.
-
-
Initiate Reaction:
-
Add the FAPGG substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader. The hydrolysis of FAPGG by ACE leads to a decrease in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the rates relative to the 100% activity control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Calcium Mobilization Assay in Cultured Cells
This protocol describes how to measure the effect of bradykinin on intracellular calcium levels, an assay that can be adapted to study the effects of kininase inhibitors like this compound.
Materials:
-
Cells expressing bradykinin B2 receptors (e.g., CHO-K1 or HEK293 cells)
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Bradykinin
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with automated injection
Procedure:
-
Cell Culture:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cells and wash once with Assay Buffer.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Inhibitor Pre-incubation:
-
Wash the cells twice with Assay Buffer to remove excess dye.
-
Add solutions of this compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's injector to add a solution of bradykinin to all wells simultaneously.
-
Record the fluorescence intensity over time (e.g., for 1-3 minutes) to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Normalize the responses to the control wells (bradykinin alone).
-
Plot the normalized response against the concentration of this compound to determine its effect on bradykinin-induced calcium mobilization.
-
Visualizations
Caption: Signaling pathway of ACE inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of an ACE inhibitor.
Caption: Troubleshooting logic for high variability in enzyme inhibition assays.
References
- 1. This compound; Angiotensin I Converting Enzyme (ACE I) Inhibitor [anaspec.com]
- 2. Des-Pro2-Bradykinin | IBK-4097 | Biosynth [biosynth.com]
- 3. chinapeptides Angiotensin I Converting Enzyme Inhibitor,this compound [chinapeptides.net]
- 4. ClinPGx [clinpgx.org]
- 5. Unraveling the Pivotal Role of Bradykinin in ACE Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. peptide.com [peptide.com]
- 8. Peptide design to control protein–protein interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00243A [pubs.rsc.org]
- 9. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Potent inhibition of angiotensin-converting enzyme by [des-Pro3]-bradykinin or "converstatin" in comparison with Captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [Des-Pro2]-Bradykinin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Des-Pro2]-Bradykinin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of Bradykinin (B550075). Its primary described function is as a potent inhibitor of Angiotensin I Converting Enzyme (ACE), also known as kininase II.[1][2] By inhibiting ACE, it can prevent the conversion of angiotensin I to the vasoconstrictor angiotensin II and also prevent the degradation of bradykinin, a potent vasodilator.
Q2: How should I store and handle this compound?
For optimal stability, lyophilized this compound powder should be stored at -20°C. Once reconstituted in a solvent, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for short- to medium-term use. The stability of peptides in solution is dependent on factors like pH and the presence of proteases.
Q3: In what solvents can I dissolve this compound?
This compound is generally soluble in water. For cell-based assays, it is recommended to dissolve the peptide in a sterile, buffered solution (e.g., PBS or cell culture medium) immediately before use.
Q4: Does this compound have activity at Bradykinin B1 or B2 receptors?
Q5: What are the expected downstream signaling effects of modulating Bradykinin receptors?
Bradykinin receptors (B1 and B2) are G-protein coupled receptors (GPCRs). They primarily couple to Gαq, which activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration.
Troubleshooting Guides
Issue 1: Inconsistent or No Activity in ACE Inhibition Assay
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | - Ensure proper storage of lyophilized powder (-20°C). - Prepare fresh solutions for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions. - Check for the presence of proteases in your assay components. |
| Incorrect Assay Conditions | - Verify the pH of the assay buffer (typically pH 8.3 for ACE assays). - Ensure the correct concentration of the ACE substrate (e.g., HHL or a fluorogenic substrate) is used. - Confirm the activity of the ACE enzyme preparation with a known inhibitor like Captopril as a positive control. |
| Inaccurate Peptide Concentration | - Re-verify the molecular weight and recalculate the concentration. - Consider having the peptide concentration confirmed by amino acid analysis. |
| Substrate Precipitation | - If using a buffer with high acidity, the substrate may precipitate. Ensure the pH of the final solution is appropriate for the assay.[4] |
Issue 2: Unexpected or Off-Target Effects in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Activation of Bradykinin Receptors | - As a bradykinin analog, this compound may have some activity at B1 or B2 receptors. - Test for receptor activation using a calcium mobilization assay. - Use selective B1 (e.g., des-Arg9,[Leu8]-bradykinin) and B2 (e.g., HOE 140) receptor antagonists to determine if the observed effect is receptor-mediated. |
| Cytotoxicity | - Perform a cell viability assay (e.g., MTT, LDH) at the concentrations of this compound being used. - High concentrations of peptides can sometimes be cytotoxic. |
| Peptide Aggregation | - Peptides can aggregate at high concentrations or in certain buffers, leading to non-specific effects. - Visually inspect the solution for any precipitation. - Consider trying different buffer conditions or lower concentrations. |
| Contaminants in Peptide Preparation | - Ensure the purity of the peptide is high (typically >95%). - If unexpected effects persist, consider obtaining the peptide from a different supplier or having the purity analyzed. |
Issue 3: High Variability in Calcium Mobilization Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health/Density | - Ensure cells are seeded at a consistent density and are in a healthy, logarithmic growth phase. - Avoid using cells of high passage number. |
| Uneven Dye Loading | - Ensure complete removal of culture medium before adding the calcium indicator dye. - Optimize dye loading time and temperature for your specific cell type. |
| Receptor Desensitization (Tachyphylaxis) | - Bradykinin receptors are known to desensitize upon prolonged or repeated exposure to agonists. - Minimize pre-incubation times with the peptide. - Ensure complete washout of the peptide between repeated stimulations. |
| Buffer Composition | - The presence or absence of calcium in the extracellular buffer will significantly impact the calcium signal. Ensure your assay buffer composition is appropriate for studying calcium influx versus release from intracellular stores. |
Quantitative Data Summary
| Compound | Target | Assay Type | Value | Reference |
| [des-Pro3]-Bradykinin | Angiotensin-Converting Enzyme (ACE) | Ki | 4.5 x 10-12 M | [5] |
Experimental Protocols
Protocol 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.
Materials:
-
This compound
-
ACE from rabbit lung
-
ACE substrate: Hippuryl-Histidyl-Leucine (HHL)
-
Assay Buffer: 50 mM HEPES or 100 mM Borate buffer with 300 mM NaCl, pH 8.3
-
1 M HCl
-
Ethyl Acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Prepare Solutions:
-
Dissolve this compound in Assay Buffer to create a stock solution. Prepare serial dilutions to determine the IC50.
-
Dissolve HHL in Assay Buffer to a final concentration of 5 mM.
-
Dissolve ACE in Assay Buffer to a final concentration of 2 mU/mL.
-
-
Assay Reaction:
-
In a microcentrifuge tube, add 50 µL of the HHL solution.
-
Add 20 µL of your this compound dilution or a known inhibitor (positive control, e.g., Captopril) or Assay Buffer (negative control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the ACE solution and incubate at 37°C for 30-60 minutes.
-
-
Stop Reaction and Extraction:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to extract the hippuric acid produced.
-
Vortex vigorously for 15 seconds and centrifuge at 3000 x g for 10 minutes.
-
-
Measurement:
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of ACE inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.
-
Protocol 2: Calcium Mobilization Assay
This protocol is a general guideline for measuring intracellular calcium changes in response to bradykinin receptor activation.
Materials:
-
Cells expressing Bradykinin B1 or B2 receptors (e.g., HEK293, CHO, or primary cells)
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02-0.04%) in Assay Buffer.
-
Remove the cell culture medium and wash the cells once with Assay Buffer.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition:
-
After incubation, gently wash the cells twice with Assay Buffer to remove excess dye.
-
Add Assay Buffer to each well.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Add the this compound dilutions to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes) to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence is often expressed as the ratio of the maximum fluorescence intensity after stimulation to the baseline fluorescence (F/F0).
-
Plot the peak fluorescence response as a function of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Visualizations
Caption: ACE Inhibition by this compound.
Caption: Bradykinin Receptor Signaling Pathway.
Caption: ACE Inhibition Assay Workflow.
References
- 1. Mechanisms mediating the vasoactive effects of the B1 receptors of bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Des-Pro2-Bradykinin | IBK-4097 | Biosynth [biosynth.com]
- 3. Antagonists of B2 bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 5. Potent inhibition of angiotensin-converting enzyme by [des-Pro3]-bradykinin or "converstatin" in comparison with Captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [Des-Pro2]-Bradykinin In Vitro Potency Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the potency of [Des-Pro2]-Bradykinin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected response to this compound in our cell-based assays. What could be the cause?
A1: A weaker than expected response to this compound, a B1 receptor agonist, can stem from several factors. Primarily, rapid enzymatic degradation of the peptide in the cell culture medium is a common issue. Key enzymes responsible for breaking down bradykinin (B550075) and its analogs include Aminopeptidase (B13392206) P (APP) and Carboxypeptidase N (CPN).[1][2][3] The B1 receptor itself may also have low or inducible expression in your chosen cell line.[4][5]
Q2: How can we enhance the potency of this compound in our in vitro assays?
Q3: What is the expected EC50 for this compound or its endogenous analog, des-Arg9-bradykinin?
A3: The EC50 value can vary depending on the cell line and assay conditions. As a reference, in studies using bovine tracheal smooth muscle cells, des-Arg9-bradykinin demonstrated an EC50 of 316 nM in a calcium influx assay.[8] This value can be used as a baseline to assess the potency in your experimental setup.
Q4: Are there specific cell lines recommended for studying Bradykinin B1 receptor activation?
A4: The choice of cell line is critical as B1 receptor expression is often inducible and low in naïve cells.[4][5] Cell lines that have been successfully used for B1 receptor studies include rabbit aortic smooth muscle cells and HEK293 cells stably expressing the human B1 receptor.[9] It is advisable to verify B1 receptor expression in your chosen cell line or to use a recombinant cell line with confirmed high-level expression.
Troubleshooting Guides
Issue 1: Low Signal or No Response
| Possible Cause | Troubleshooting Step | Rationale |
| Peptide Degradation | Add a cocktail of peptidase inhibitors to your assay buffer. A recommended starting point is a combination of an Aminopeptidase P inhibitor (e.g., apstatin) and a Carboxypeptidase N inhibitor. | This compound is susceptible to degradation by peptidases present in serum-containing media and secreted by cells.[1][2][3] |
| Low B1 Receptor Expression | Use a cell line known to express the B1 receptor or a recombinant cell line. If using an inducible system, ensure proper stimulation (e.g., with cytokines like IL-1β) to upregulate receptor expression prior to the experiment. | The B1 receptor is often not constitutively expressed at high levels.[4][5] |
| Incorrect Assay Conditions | Optimize agonist incubation time and cell density. Ensure the calcium indicator dye is loaded correctly and that the baseline fluorescence is stable before adding the agonist. | Suboptimal assay parameters can lead to a reduced signal window.[10] |
| Inactive Peptide | Confirm the integrity and concentration of your this compound stock solution. Peptides can degrade over time, especially with repeated freeze-thaw cycles. | The peptide may have lost activity due to improper storage or handling. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step | Rationale |
| Constitutive Receptor Activity | This is more common with highly overexpressed recombinant receptors. Consider using a cell line with a more moderate expression level. | Very high receptor density can lead to ligand-independent signaling.[10] |
| Cellular Stress | Ensure cells are healthy and not overly confluent. Minimize exposure to light after loading with fluorescent dyes. | Stressed or dying cells can have dysregulated calcium homeostasis, leading to a high baseline signal. |
| Assay Buffer Components | Check for any components in your assay buffer that might be causing cellular activation or interfering with the fluorescence reading. | Certain buffer components can have unintended off-target effects. |
Quantitative Data on Potency Enhancement
The following table summarizes the expected potentiation of bradykinin and its metabolites with the use of peptidase inhibitors, which can serve as a guideline for enhancing the potency of this compound.
| Peptide | Inhibitor | Fold Potentiation | Assay Type |
| Bradykinin | Angiotensin-Converting Enzyme (ACE) Inhibitor | 9.0 | In vitro (Serum)[7] |
| des-Arg9-bradykinin | Angiotensin-Converting Enzyme (ACE) Inhibitor | 2.2 | In vitro (Serum)[7] |
| Bradykinin | Aminopeptidase P (APP) Inhibitor | ~2.0 (doubling of max response) | In vivo (Blood Pressure)[6] |
Experimental Protocols
Calcium Flux Assay for Bradykinin B1 Receptor Activation
This protocol is designed for a 96-well plate format using a fluorescent calcium indicator.
1. Cell Preparation:
-
Seed cells (e.g., HEK293 expressing human B1 receptor) in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
If using an inducible expression system, treat cells with the appropriate inducing agent for the recommended time before the assay.
2. Reagent Preparation:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Peptidase Inhibitor Cocktail: Prepare a concentrated stock solution of peptidase inhibitors (e.g., apstatin (B63527) and a carboxypeptidase N inhibitor) in the appropriate solvent. The final concentration in the assay will need to be optimized.
-
This compound Stock: Prepare a high-concentration stock solution in a suitable solvent (e.g., sterile water or DMSO) and store at -20°C or lower. Create serial dilutions in Assay Buffer containing the peptidase inhibitor cocktail on the day of the experiment.
-
Calcium Indicator Loading Buffer: Prepare a solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer. The final concentration is typically 2-5 µM. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye loading.
3. Assay Procedure:
-
Dye Loading:
-
Remove the cell culture medium from the wells.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 100 µL of the Calcium Indicator Loading Buffer to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Inhibitor Pre-incubation:
-
Gently wash the cells twice with 100 µL of Assay Buffer.
-
Add 90 µL of Assay Buffer containing the peptidase inhibitor cocktail to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject 10 µL of the this compound dilutions into the wells.
-
Continuously measure the fluorescence intensity for 1-3 minutes to capture the peak calcium response.
-
4. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: Bradykinin B1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Calcium Flux Assay.
Caption: Troubleshooting Logic for Low Signal Response.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of bradykinin analogs by angiotensin I converting enzyme and carboxypeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of the digestion of bradykinin, lysyl bradykinin, and kinin-degradation products by carboxypeptidases A, B, and N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Potentiation by aminopeptidase P of blood pressure response to bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bradykinin and des-Arg(9)-bradykinin metabolic pathways and kinetics of activation of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Des-Arg9-bradykinin-induced increases in intracellular calcium ion concentration in single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: [Des-Pro2]-Bradykinin vs. Bradykinin Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of [Des-Pro2]-Bradykinin and its parent peptide, Bradykinin (B550075). While structurally similar, these two molecules exhibit distinct pharmacological profiles, a critical consideration for researchers in cardiovascular disease, inflammation, and pain. This document summarizes their mechanisms of action, receptor interactions, and physiological effects, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | Bradykinin |
| Primary Target | Angiotensin-Converting Enzyme (ACE) | Bradykinin B2 Receptor (B2R) |
| Primary Effect | Inhibition of ACE | B2R Agonism |
| Receptor Activity | Not reported to bind to B1 or B2 receptors | Potent B2R agonist; low affinity for B1R |
| Physiological Role | ACE inhibitor | Pro-inflammatory, Vasodilator, Nociceptive |
Introduction
Bradykinin is a well-characterized nonapeptide involved in a variety of physiological and pathological processes, including inflammation, blood pressure regulation, and pain. Its effects are primarily mediated through the activation of two G protein-coupled receptors: the constitutively expressed B2 receptor and the inducible B1 receptor. This compound is a derivative of Bradykinin that lacks the proline residue at position 2. This structural modification dramatically alters its biological activity, shifting its primary target from bradykinin receptors to the Angiotensin-Converting Enzyme (ACE).
Mechanism of Action and Signaling Pathways
Bradykinin exerts its effects by binding to and activating the B2 receptor, which is coupled to Gq and Gi proteins. Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[1]
This compound , in contrast, is primarily recognized as an inhibitor of Angiotensin-Converting Enzyme (ACE).[2][3][4] ACE is a key enzyme in the renin-angiotensin system (RAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound can indirectly influence blood pressure and cardiovascular function. There is currently no significant evidence to suggest that this compound directly interacts with or signals through either the B1 or B2 bradykinin receptors.
References
- 1. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin B2- and 5-hydroxytryptamine (5-HT2)-receptor stimulated increases in intracellular calcium in cultured guinea-pig aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive and selective antagonistic action of NPC 17731 on bradykinin-induced relaxant and contractile responses of the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Des-Pro2-Bradykinin | IBK-4097 | Biosynth [biosynth.com]
A Comparative Guide to [Des-Pro2]-Bradykinin and Lys-[Des-Pro2]-Bradykinin for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between bradykinin (B550075) receptor agonists is critical for advancing research in inflammation, pain, and cardiovascular diseases. This guide provides an objective comparison of two key bradykinin B1 receptor agonists: [Des-Pro2]-Bradykinin and Lys-[Des-Pro2]-Bradykinin, supported by experimental data and detailed methodologies.
Biochemical Properties and Structure
Both this compound and Lys-[Des-Pro2]-Bradykinin are octapeptides derived from the cleavage of the C-terminal Arginine from bradykinin and Lys-bradykinin (Kallidin), respectively. The absence of the proline residue at position 2, relative to the native bradykinin, is a key structural feature. Lys-[Des-Pro2]-Bradykinin, also known as Lys-[Des-Arg9]-Bradykinin or Des-Arg10-Kallidin, contains an additional N-terminal Lysine residue compared to this compound (also known as Des-Arg9-Bradykinin).
| Property | This compound | Lys-[Des-Pro2]-Bradykinin |
| Sequence | Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg | Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe |
| Molecular Weight | ~904.0 g/mol [1] | ~1032.21 g/mol |
| Synonyms | Des-Arg9-Bradykinin | Lys-[Des-Arg9]-Bradykinin, Des-Arg10-Kallidin |
Receptor Binding Affinity and Potency
Both peptides are agonists of the bradykinin B1 receptor, a G-protein coupled receptor that is typically upregulated during inflammation and tissue injury.[2] However, available data suggests that Lys-[Des-Pro2]-Bradykinin is a more potent and selective B1 receptor agonist.
Table 1: Bradykinin Receptor Binding Affinities (Ki)
| Ligand | Receptor | Species | Ki (nM) |
| This compound | B1 | - | 1.93[1] |
| B2 | - | 8100[1] | |
| Lys-[Des-Pro2]-Bradykinin | B1 | Human | 0.12[3] |
| B1 | Mouse | 1.7[3] | |
| B1 | Rabbit | 0.23[3] | |
| B2 | Human | >30000 |
Table 2: Functional Potency (EC50)
| Ligand | Assay | Receptor | Species | EC50 (nM) |
| This compound | Calcium Mobilization | B1 | Human | 112[4] |
| Calcium Mobilization | B1 | Murine | 39[4] | |
| Lys-[Des-Pro2]-Bradykinin | Calcium Mobilization | B1 | Human | 5[4] |
| Calcium Mobilization | B1 | Murine | 23[4] |
Signaling Pathways
Upon binding to the B1 receptor, both agonists trigger a cascade of intracellular signaling events. The primary pathway involves the activation of Gq protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, leading to various cellular responses.
References
Validating [Des-Pro2]-Bradykinin's Successor: A Guide to Selective B1 Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bradykinin (B550075) B1 receptor agonists, with a focus on validating the selectivity of these compounds. We delve into the experimental data and methodologies crucial for distinguishing B1 receptor activity from that of the closely related B2 receptor.
The bradykinin B1 receptor, a G-protein coupled receptor, is a compelling therapeutic target as its expression is induced during inflammation, tissue injury, and chronic pain. Unlike the constitutively expressed B2 receptor, the B1 receptor's selective upregulation in pathological states presents an opportunity for targeted therapies with potentially fewer side effects. [Des-Pro2]-Bradykinin, also known as [Des-Arg9]-Bradykinin, is a known selective agonist for the B1 receptor. This guide will explore its properties alongside more potent alternatives, providing a framework for their validation.
Performance Comparison of B1 Receptor Ligands
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of key B1 receptor agonists and an antagonist. Lower Ki and EC50 values indicate higher affinity and potency, respectively. Selectivity is determined by the ratio of activity at the B1 receptor versus the B2 receptor.
| Compound | Type | Receptor | Species | Ki (nM) | EC50 (nM) | Selectivity (B1 vs. B2) |
| Lys-[Des-Arg9]-Bradykinin | Agonist | Human B1 | Human | 0.12[1] | >250,000-fold | |
| Human B2 | Human | >30,000[1] | ||||
| Mouse B1 | Mouse | 1.7[1] | ||||
| Rabbit B1 | Rabbit | 0.23[1] | ||||
| [Des-Arg9]-Bradykinin | Agonist | Human B1 | Human | 1930[2] | 112[3] | ~4-fold (based on Ki) |
| Human B2 | Human | 8100[2] | ||||
| Mouse B1 | Mouse | 39[3] | ||||
| Sar-[D-Phe8]-des-Arg9-Bradykinin | Agonist | Rabbit B1 | Rabbit | 9.02[4] | Selective for B1 | |
| BI113823 | Antagonist | B1 | Potent and selective | |||
| des-Arg9-[Leu8]BK | Antagonist | AT1 | Rat | 1100[5] | Also binds AT2 |
Note: The synonym for this compound is [Des-Arg9]-Bradykinin.
Key Experimental Protocols for Validation
Accurate validation of a selective B1 agonist requires a combination of binding and functional assays. Below are detailed methodologies for three critical experiments.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound to the B1 and B2 receptors, providing a direct measure of its selectivity.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing either the human B1 or B2 receptor.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: Utilize a radiolabeled B1 receptor antagonist, such as [3H]-Lys-[Leu8]-des-Arg9-bradykinin, at a concentration near its Kd.
-
Competition Binding: Incubate the membranes with the radioligand and a range of concentrations of the unlabeled test compound (e.g., Lys-[Des-Arg9]-Bradykinin).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to activate the B1 receptor and trigger a downstream signaling cascade, resulting in an increase in intracellular calcium concentration.
Protocol:
-
Cell Culture: Culture cells expressing the B1 receptor (e.g., HEK293 or CHO cells) in a suitable medium.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Agonist Stimulation: Add varying concentrations of the test agonist to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a microscope equipped for live-cell imaging. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and determine the EC50 value.
Mitogen-Activated Protein Kinase (MAPK) Activation Assay
This assay assesses a later event in the B1 receptor signaling cascade, the phosphorylation and activation of ERK/MAPK, providing further evidence of functional agonism.
Protocol:
-
Cell Treatment: Treat cells expressing the B1 receptor with the test agonist for various time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).
-
Subsequently, probe the same membrane with a primary antibody for total ERK1/2 as a loading control.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensities and express the level of ERK phosphorylation as a ratio of p-ERK to total ERK.
Visualizing the Molecular Mechanisms
To better understand the processes involved in validating a selective B1 agonist, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: B1 Receptor Signaling Pathway.
Caption: Experimental Workflow for B1 Agonist Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Partial agonists and full antagonists at the human and murine bradykinin B1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sar-[D-Phe8]-des-Arg9-Bradykinin - Immunomart [immunomart.com]
- 5. The kinin B1 receptor antagonist des-Arg9-[Leu8]bradykinin: an antagonist of the angiotensin AT1 receptor which also binds to the AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of [Des-Pro2]-Bradykinin with B2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bradykinin (B550075) Receptors
Bradykinin receptors are G-protein coupled receptors (GPCRs) that mediate the physiological and pathological effects of kinins, such as bradykinin (BK) and kallidin. Two main subtypes have been identified: the B1 and B2 receptors. The B2 receptor is constitutively expressed in a wide variety of tissues and is responsible for the majority of the well-known effects of bradykinin, including vasodilation, increased vascular permeability, and pain.[1] The B1 receptor, in contrast, is typically expressed at low levels in healthy tissues but is upregulated in response to inflammation and tissue injury.
Comparative Ligand Analysis
To understand the potential interaction of [Des-Pro2]-Bradykinin with the B2 receptor, it is essential to compare its profile with well-characterized ligands. This section provides a summary of the binding affinities and functional potencies of key compounds at the human Bradykinin B2 receptor.
Table 1: Comparative Binding Affinity and Functional Activity of Selected Ligands at the Human Bradykinin B2 Receptor
| Compound | Type | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |
| This compound | Bradykinin Analogue | Data Not Available | Data Not Available |
| Bradykinin | Endogenous B2 Agonist | ~0.1-1.0 | ~1.0 - 10 |
| [Lys-Des-Arg9]-Bradykinin | B1 Selective Agonist | >1000 (low affinity) | Inactive or very low potency |
| Icatibant (HOE 140) | B2 Selective Antagonist | ~0.5 - 1.0 | ~1.0 - 10 (antagonist activity) |
Note: The exact values for binding affinity and functional activity can vary depending on the specific experimental conditions, cell type, and assay used. The values presented here are approximate ranges based on available literature.
Bradykinin B2 Receptor Signaling Pathway
Activation of the Bradykinin B2 receptor by an agonist, such as Bradykinin, initiates a cascade of intracellular signaling events. The B2 receptor primarily couples to Gαq/11 proteins. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to various downstream cellular responses.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the binding affinity of this compound for the human Bradykinin B2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human Bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-Bradykinin.
-
Test compound: this compound.
-
Reference compounds: Unlabeled Bradykinin (for determining non-specific binding and as a positive control).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-Bradykinin and varying concentrations of the test compound (this compound) or unlabeled Bradykinin.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Competitive Radioligand Binding Assay Workflow.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate or inhibit the release of intracellular calcium, a key event in B2 receptor signaling.
Objective: To determine the functional potency (EC50) of this compound as an agonist or antagonist at the human Bradykinin B2 receptor.
Materials:
-
A cell line stably expressing the human Bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Test compound: this compound.
-
Reference compounds: Bradykinin (agonist control), Icatibant (antagonist control).
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Addition: Add varying concentrations of the test compound (this compound) or reference compounds to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
Data Analysis:
-
For Agonists: Plot the peak fluorescence response against the logarithm of the agonist concentration. The EC50 value (the concentration that produces 50% of the maximal response) is determined from the resulting dose-response curve.
-
For Antagonists: Pre-incubate the cells with varying concentrations of the antagonist before adding a fixed concentration of an agonist (e.g., Bradykinin at its EC80). The IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) is then determined.
-
Conclusion
While direct experimental data on the cross-reactivity of this compound with the B2 receptor remains to be elucidated, this guide provides a framework for its evaluation. By comparing its potential activity with that of known B1 and B2 receptor ligands and utilizing the detailed experimental protocols provided, researchers can effectively characterize the pharmacological profile of this and other bradykinin analogues. A thorough understanding of ligand-receptor interactions is crucial for the development of novel therapeutics targeting the kinin-kallikrein system.
References
Comparative Analysis of [Des-Pro2]-Bradykinin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of [Des-Pro2]-Bradykinin, focusing on its known biochemical functions and highlighting the current landscape of research across different species. While direct comparative data remains limited, this document synthesizes available information on its mechanism of action, contrasts it with related peptides, and provides detailed experimental protocols to facilitate future research.
Introduction to this compound
This compound is a peptide derived from bradykinin (B550075), a well-characterized inflammatory mediator. Its chemical sequence is Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg. Unlike bradykinin, which exerts its effects primarily through the activation of B1 and B2 bradykinin receptors, current evidence suggests that the primary role of this compound is the inhibition of kininases, particularly Angiotensin I-Converting Enzyme (ACE), also known as kininase II.[1][2] This inhibitory action positions this compound as a modulator of the kallikrein-kinin and renin-angiotensin systems, which are critical in regulating blood pressure, inflammation, and cardiovascular homeostasis.
Mechanism of Action: A Kininase Inhibitor
The principal documented activity of this compound is its potent inhibition of kininase enzymes.[1] These enzymes are responsible for the degradation of bradykinin and other kinins. By inhibiting these enzymes, this compound can potentiate and prolong the effects of endogenous bradykinin. It has been shown to inhibit the production of Angiotensin I Converting Enzyme Inhibitors (ACEs) and peptides in vitro.[1]
Comparative Data: A Research Gap
A comprehensive review of existing literature reveals a notable absence of direct comparative studies on the pharmacological effects of this compound across different species. While the general function as a kininase inhibitor is established, the extent of this inhibition and its functional consequences have not been systematically compared in various animal models.
To facilitate future comparative research, the following tables outline the types of data that are essential for a thorough understanding of the species-specific pharmacology of this compound. Currently, these tables remain largely unpopulated due to the lack of available data.
Table 1: Comparative Inhibitory Activity of this compound against Angiotensin-Converting Enzyme (ACE) / Kininase II
| Species | Tissue/Enzyme Source | IC50 (nM) | Ki (nM) | Method | Reference |
| Human | Recombinant ACE | Data not available | Data not available | Fluorometric Assay | |
| Rat | Lung Homogenate | Data not available | Data not available | HPLC-based Assay | |
| Mouse | Plasma | Data not available | Data not available | Spectrophotometric Assay | |
| Rabbit | Serum | Data not available | Data not available | Fluorometric Assay | |
| Dog | Recombinant ACE | Data not available | Data not available | HPLC-based Assay |
Table 2: Comparative Functional Effects of this compound
| Species | Assay Type | Tissue/Model | Measured Parameter | Potency (EC50/IC50) | Efficacy (% of max response) | Reference |
| Rat | Smooth Muscle Contraction | Aorta | Bradykinin Potentiation | Data not available | Data not available | |
| Mouse | In Vivo Blood Pressure | Normotensive Mouse | Change in Mean Arterial Pressure | Data not available | Data not available | |
| Guinea Pig | Ileum Contraction | Isolated Ileum | Bradykinin Potentiation | Data not available | Data not available | |
| Human | Endothelial Cell Culture | HUVECs | Nitric Oxide Production | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
While direct signaling pathways for this compound at bradykinin receptors are not established, its action as a kininase inhibitor indirectly influences the bradykinin signaling cascade. The following diagrams illustrate the established bradykinin B2 receptor signaling pathway and a typical experimental workflow for assessing kininase inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Angiotensin-Converting Enzyme (ACE) / Kininase II Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound on ACE/Kininase II activity.
Materials:
-
Purified ACE (from rabbit lung, human recombinant, or other species).
-
Bradykinin or a synthetic fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro-OH).
-
This compound.
-
Assay buffer (e.g., 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl2, pH 8.3).
-
96-well microplates (black, for fluorescence assays).
-
Fluorescence microplate reader.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the this compound dilutions. Include wells for control (no inhibitor) and blank (no enzyme).
-
Add the ACE solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the bradykinin or synthetic substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction (if necessary, depending on the substrate).
-
Measure the fluorescence (or absorbance, depending on the substrate) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Isolated Smooth Muscle Contraction Assay
Objective: To assess the ability of this compound to potentiate bradykinin-induced smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat uterus, rabbit aorta).
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose), gassed with 95% O2 / 5% CO2.
-
Bradykinin.
-
This compound.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Protocol:
-
Dissect the desired smooth muscle tissue and mount it in an organ bath containing Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.
-
Obtain a cumulative concentration-response curve for bradykinin to establish a baseline.
-
Wash the tissue thoroughly and allow it to return to baseline.
-
Pre-incubate the tissue with a fixed concentration of this compound for 15-30 minutes.
-
Obtain a second cumulative concentration-response curve for bradykinin in the presence of this compound.
-
Compare the concentration-response curves in the absence and presence of this compound to determine if there is a leftward shift, indicating potentiation.
-
Calculate the potentiation ratio from the EC50 values.
Conclusion and Future Directions
This compound is a peptide with a primary, documented role as a kininase inhibitor. This function suggests its potential as a modulator of the cardiovascular and inflammatory systems by prolonging the action of endogenous kinins. However, a significant gap exists in the scientific literature regarding the direct comparative pharmacology of this peptide across different species.
Future research should focus on:
-
Systematic evaluation of the inhibitory potency (IC50 and Ki) of this compound against purified ACE/Kininase II from various species, including human, rat, mouse, and other relevant preclinical models.
-
Comparative functional studies to assess the in vitro (e.g., potentiation of bradykinin-induced vasodilation or smooth muscle contraction) and in vivo (e.g., effects on blood pressure in different animal models of hypertension) effects of this compound.
-
Investigation of potential off-target effects and interactions with other components of the renin-angiotensin and kallikrein-kinin systems.
By addressing these research gaps, a clearer and more comprehensive understanding of the therapeutic potential and species-specific considerations of this compound can be achieved.
References
A Comparative Guide to [Des-Pro2]-Bradykinin and Other Inflammatory Mediators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of [Des-Pro2]-Bradykinin, a metabolite of bradykinin (B550075), with other key inflammatory mediators. Due to the limited availability of direct comparative quantitative data for this compound, this guide utilizes data from well-characterized and potent B1 receptor agonists, namely des-Arg9-bradykinin and Lys-des-Arg9-bradykinin , as surrogates to represent the activity of B1 receptor activation. This approach allows for a robust comparison with other significant inflammatory mediators such as bradykinin (acting on B2 receptors), histamine, prostaglandins, and pro-inflammatory cytokines.
Executive Summary
Inflammation is a complex biological response involving a myriad of signaling molecules. Among these, kinins, and particularly their metabolites, play a crucial role in the intricate inflammatory cascade. This compound, by activating the Bradykinin B1 receptor (B1R), contributes to inflammatory responses that are often associated with chronic inflammatory conditions. This guide delves into the quantitative differences in receptor engagement and cellular responses between B1R agonists and other major classes of inflammatory mediators, providing a framework for understanding their distinct and overlapping roles in inflammation.
Data Presentation: Quantitative Comparison of Inflammatory Mediators
The following tables summarize key quantitative data, including receptor binding affinities (Kᵢ) and functional potencies (EC₅₀), for various inflammatory mediators. These values are essential for comparing the relative strength and efficacy of these molecules in eliciting biological responses.
Table 1: Receptor Binding Affinity (Kᵢ) of Bradykinin Analogs and Other Inflammatory Mediators
| Mediator | Receptor | Cell/Tissue Type | Kᵢ (nM) | Reference |
| Lys-[Des-Arg⁹]-Bradykinin | Human B1 | Recombinant CHO cells | 0.12 | [1] |
| Lys-[Des-Arg⁹]-Bradykinin | Human B2 | Recombinant CHO cells | >30,000 | [1] |
| [Des-Arg⁹]-Bradykinin | Human B1 | Recombinant 293 cells | 1,930 | [2] |
| [Des-Arg⁹]-Bradykinin | Human B2 | Recombinant 293 cells | 8,100 | [2] |
| Bradykinin | Human B2 | - | - | - |
| Histamine | Histamine H1 | - | - | - |
| Prostaglandin E₂ | EP₂ | - | - | - |
| TNF-α | TNFR1 | - | - | - |
Data for Histamine, Prostaglandin E₂, and TNF-α Kᵢ values are highly variable depending on the specific receptor subtype and experimental conditions and are thus not listed for direct comparison in this table.
Table 2: Functional Potency (EC₅₀) of Inflammatory Mediators in Cellular Assays
| Mediator | Assay | Cell/Tissue Type | EC₅₀ (nM) | Reference |
| [Des-Arg⁹]-Bradykinin | Calcium Mobilization | Human B1-expressing 293-AEQ17 cells | 112 | [3] |
| [Des-Arg⁹]-Bradykinin | Calcium Mobilization | Bovine Tracheal Smooth Muscle cells | 316 | [4] |
| Lys-[Des-Arg¹⁰]-Kallidin | Calcium Mobilization | Human B1-expressing 293-AEQ17 cells | 5 | [3] |
| Bradykinin | Calcium Mobilization | Guinea-pig aortic smooth muscle cells | ~12.6 (log EC₅₀ = -7.9 M) | [5] |
| Bradykinin | Calcium Mobilization | Bovine tracheal smooth muscle cells | ~0.2 (log EC₅₀ = -8.7 M) | |
| Prostaglandin E₂ | - | - | - | - |
| TNF-α | Cytokine Release | - | - | - |
| IL-6 | Cell Proliferation | 7TD1 cells | 0.008 - 0.01 (0.16 - 0.2 ng/mL) |
EC₅₀ values for Prostaglandin E₂ and TNF-α are highly dependent on the specific cellular context and downstream readout, making a single representative value for comparison challenging.
Signaling Pathways
The biological effects of these inflammatory mediators are dictated by the specific signaling pathways they activate upon binding to their respective receptors.
This compound (via B1 Receptor) Signaling Pathway
Activation of the B1 receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gαq pathway. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Prostaglandin E₂ (PGE₂) Signaling Pathway (via EP Receptors)
Prostaglandin E₂ exerts its effects through four different G-protein coupled receptors (EP1-4), each linked to distinct signaling cascades. For instance, the EP2 and EP4 receptors couple to Gαs to activate adenylyl cyclase and increase cyclic AMP (cAMP) levels, leading to protein kinase A (PKA) activation. In contrast, the EP1 receptor couples to Gαq, activating the PLC pathway, similar to the B1 receptor. The EP3 receptor primarily couples to Gαi, inhibiting adenylyl cyclase.
Tumor Necrosis Factor-α (TNF-α) Signaling Pathway
TNF-α signals through two distinct receptors, TNFR1 and TNFR2. TNFR1 is ubiquitously expressed and can mediate both pro-inflammatory and apoptotic signals. Upon TNF-α binding, TNFR1 recruits a complex of adapter proteins, including TRADD, TRAF2, and RIPK1, which can lead to the activation of the NF-κB and MAPK pathways, driving the expression of inflammatory genes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.
Receptor Binding Assay (Radioligand Displacement)
This protocol is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
Objective: To measure the ability of an unlabeled ligand (e.g., this compound) to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., B1 receptor)
-
Radiolabeled ligand (e.g., ³H-[Des-Arg⁹]-Bradykinin)
-
Unlabeled test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Competition: Add increasing concentrations of the unlabeled test compound to the wells. Include wells with no unlabeled compound (total binding) and wells with a high concentration of a known potent unlabeled ligand (non-specific binding).
-
Incubation: Add the cell membrane preparation to each well and incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Add scintillation fluid to each filter and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled compound. The IC₅₀ (concentration of unlabeled ligand that inhibits 50% of specific binding) is determined from this curve. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.
Objective: To determine the potency (EC₅₀) of an agonist in stimulating calcium release.
Materials:
-
Live cells expressing the receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
Test agonists
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Incubate the cells with a loading buffer containing the calcium-sensitive dye and Pluronic F-127 (to aid dye solubilization) for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.
-
Agonist Addition: Add varying concentrations of the test agonist to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time. For ratiometric dyes like Fura-2, measure the emission at ~510 nm with excitation alternating between ~340 nm (calcium-bound) and ~380 nm (calcium-free).
-
Data Analysis: Calculate the ratio of the fluorescence intensities (e.g., 340/380 nm for Fura-2). Plot the peak change in fluorescence ratio against the log concentration of the agonist to determine the EC₅₀.
References
A Comparative Guide to the Reproducibility of [Des-Arg9]-Bradykinin-Induced Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported effects of [Des-Arg9]-Bradykinin, a selective agonist of the bradykinin (B550075) B1 receptor. By presenting experimental data from various studies, detailing methodologies, and highlighting factors that influence its activity, this document aims to offer a comprehensive resource for assessing the reproducibility of its effects in research and drug development.
Executive Summary
[Des-Arg9]-Bradykinin, the primary endogenous ligand for the bradykinin B1 receptor, is a critical mediator in inflammatory processes. Its effects, which include smooth muscle contraction, hypotension, and nociceptor sensitization, are subjects of extensive research. However, the reproducibility of these effects can be influenced by a multitude of factors. This guide explores the quantitative data from diverse experimental models, outlines the underlying signaling pathways, and discusses the key variables that can impact experimental outcomes. A critical evaluation of the existing literature reveals that while the qualitative effects of [Des-Arg9]-Bradykinin are generally consistent, the quantitative parameters such as potency (EC₅₀) and efficacy (Eₘₐₓ) can exhibit significant variability. This variability often stems from differences in experimental systems, including the species and tissue type used, and the inflammatory state of the model.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data on the effects of [Des-Arg9]-Bradykinin from various studies, providing a basis for comparing its performance across different experimental conditions.
Table 1: Receptor Binding Affinity (Ki) of [Des-Arg9]-Bradykinin for the B1 Receptor
| Species | Receptor Source | Ki (nM) | Reference |
| Human | Recombinant | 1.93 (µM) | [1] |
| Mouse | Recombinant | - | - |
| Rabbit | - | - | - |
Note: The Ki value for human B1 receptor is reported in µM, which is significantly higher than what is typically observed for a potent agonist. This may indicate a lower affinity in this specific recombinant system or potential experimental variability.
Table 2: Potency (EC₅₀/pD₂) of [Des-Arg9]-Bradykinin in Functional Assays
| Experimental Model | Effect Measured | EC₅₀ / pD₂ | Reference(s) |
| Bovine Tracheal Smooth Muscle Cells | Calcium Mobilization | 316 nM | [2][3] |
| Guinea-Pig Gallbladder | Contraction | 16.4 pM | [4] |
| Dog Renal Artery (endothelium-denuded) | Relaxation | pD₂ = 8.6 | [1] |
Table 3: In Vivo Effects of [Des-Arg9]-Bradykinin
| Species | Effect Measured | Dosage | Observations | Reference(s) |
| Rabbit | Hypotension | Not specified | Dose-dependent decrease in blood pressure in LPS-treated rabbits. | [1] |
| Pig | Hypotension | Not specified | Increased hypotensive response during E. coli septicemia. | [5] |
| Rat | Hyperalgesia | 0.05-10 nmol (intraarticular) | Induced mechanical hyperalgesia in Freund's complete adjuvant-inflamed joints. | [6] |
Table 4: Plasma Concentrations and Half-life of [Des-Arg9]-Bradykinin
| Species | Condition | Plasma Concentration | Half-life (in serum) | Reference(s) |
| Human | Healthy Individuals | - | 643 ± 436 s | [7] |
| Human | COVID-19 Patients | 786.3 ± 658.4 pg/mL | - | [8][9][10] |
| Human | Healthy Controls | 246.0 ± 157.5 pg/mL | - | [8][9][10] |
| Rabbit | Experimental Allergic Encephalomyelitis | 168.0 pg/mL | - | [11] |
| Rabbit | Healthy Controls | 96.1 pg/mL | - | [11] |
Factors Influencing Reproducibility
Several key factors can account for the variability observed in the reported effects of [Des-Arg9]-Bradykinin:
-
B1 Receptor Expression: The B1 receptor is not constitutively expressed in most tissues. Its expression is induced by inflammatory mediators such as lipopolysaccharide (LPS) and cytokines (e.g., IL-1β)[12][13]. Therefore, the inflammatory status of the experimental model is a critical determinant of the responsiveness to [Des-Arg9]-Bradykinin. This inducible nature can lead to significant variations in results if the inflammatory conditions are not precisely controlled and standardized.
-
Tissue and Species Differences: The density of B1 receptors and the downstream signaling components can vary significantly between different tissues and species. This can lead to differences in the potency and efficacy of [Des-Arg9]-Bradykinin. For instance, the contractile response in the guinea-pig gallbladder appears to be exceptionally potent[4].
-
Vascular Tone: The vascular effects of [Des-Arg9]-Bradykinin are tone-dependent. In the pulmonary vascular bed of the cat, it causes vasoconstriction under low-tone conditions and vasodilation under elevated-tone conditions[14]. This highlights the importance of standardizing the pre-contractile state of vascular preparations.
-
Metabolism: [Des-Arg9]-Bradykinin is a peptide susceptible to degradation by various peptidases. The rate of its metabolism can differ between species and even show sex-dependent differences in humans, which can affect its in vivo potency and duration of action[7].
-
Off-Target Effects at High Concentrations: While selective for the B1 receptor, at higher concentrations (in the micromolar range), [Des-Arg9]-Bradykinin can also interact with the B2 receptor, leading to mixed pharmacological effects[2][3].
-
Contradictory Findings: Some studies have reported unexpected findings. For example, one study suggested that the contractile effect of [Des-Arg9]-Bradykinin in the guinea-pig gallbladder is mediated by B2 receptors, not B1 receptors[4]. Such discrepancies warrant further investigation to clarify the underlying mechanisms and potential for tissue-specific pharmacology.
Signaling Pathways of [Des-Arg9]-Bradykinin
The binding of [Des-Arg9]-Bradykinin to the B1 receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gαq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately mediates many of the physiological effects of [Des-Arg9]-Bradykinin.
Caption: B1 Receptor Signaling Pathway.
Experimental Protocols
To facilitate the replication of key findings, this section provides detailed methodologies for commonly used assays to assess the effects of [Des-Arg9]-Bradykinin.
Calcium Mobilization Assay in Cultured Cells
This protocol is adapted from studies measuring intracellular calcium changes in response to [Des-Arg9]-Bradykinin in bovine tracheal smooth muscle cells[2][3].
1. Cell Culture:
- Culture bovine tracheal smooth muscle (BTSM) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
- Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
- Plate cells on glass coverslips for imaging experiments.
2. Calcium Indicator Loading:
- Wash cells with a balanced salt solution (BSS) containing (in mM): 130 NaCl, 5 KCl, 1.2 MgCl₂, 1.5 CaCl₂, 10 HEPES, and 10 glucose, pH 7.4.
- Load cells with a fluorescent calcium indicator (e.g., 2 µM Fura-2 AM) in BSS for 60 minutes at room temperature in the dark.
- Wash the cells twice with BSS to remove extracellular dye.
3. Calcium Imaging:
- Mount the coverslip in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
- Excite the cells at appropriate wavelengths for the chosen indicator (e.g., 340 nm and 380 nm for Fura-2).
- Record baseline fluorescence for a few minutes.
- Apply [Des-Arg9]-Bradykinin at various concentrations (e.g., 1 nM to 10 µM) and record the changes in intracellular calcium concentration.
A[label="Culture BTSM Cells", fillcolor="#F1F3F4"];
B[label="Plate Cells on Coverslips", fillcolor="#F1F3F4"];
C [label="Load with Calcium Indicator (e.g., Fura-2 AM)", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Wash to Remove Extracellular Dye", fillcolor="#F1F3F4"];
E [label="Mount on Microscope and Record Baseline", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F [label="Apply [Des-Arg9]-Bradykinin", fillcolor="#34A853", fontcolor="#FFFFFF"];
G [label="Record Fluorescence Changes", fillcolor="#EA4335", fontcolor="#FFFFFF"];
H [label="Data Analysis (Calculate [Ca²⁺]i)", fillcolor="#F1F3F4"];
A -> B -> C -> D -> E -> F -> G -> H;
}
Caption: Calcium Mobilization Assay Workflow.
Aortic Contraction Assay
This protocol is based on methodologies used to assess the contractile response of isolated aortic tissues[12].
1. Tissue Preparation:
- Euthanize a rabbit and excise the thoracic aorta.
- Clean the aorta of adherent connective tissue and cut it into rings (3-4 mm in width).
- Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose), maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
2. Induction of B1 Receptors (if necessary):
- For tissues with low basal B1 receptor expression, incubate the aortic rings in the organ bath for a period of time (e.g., 6 hours) to allow for the spontaneous induction of B1 receptors. This process can be enhanced by the addition of an inflammatory stimulus like LPS (1 µg/mL).
3. Contraction Measurement:
- Connect the aortic rings to an isometric force transducer to record changes in tension.
- Apply an optimal resting tension (e.g., 2 g) and allow the tissue to equilibrate for at least 60 minutes.
- Construct a cumulative concentration-response curve for [Des-Arg9]-Bradykinin (e.g., 1 pM to 1 µM).
- Record the maximal contraction (Eₘₐₓ) and calculate the EC₅₀ value.
A[label="Excise and Prepare Aortic Rings", fillcolor="#F1F3F4"];
B[label="Suspend in Organ Bath (Krebs Solution)", fillcolor="#F1F3F4"];
C [label="Induce B1 Receptors (e.g., with LPS)", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Equilibrate under Optimal Tension", fillcolor="#F1F3F4"];
E [label="Construct Cumulative Concentration-Response Curve", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F [label="Record Isometric Contraction", fillcolor="#34A853", fontcolor="#FFFFFF"];
G [label="Data Analysis (Emax, EC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G;
}
Caption: Aortic Contraction Assay Workflow.
Conclusion
The reproducibility of [Des-Arg9]-Bradykinin-induced effects is a multifaceted issue that requires careful consideration of the experimental context. While the fundamental role of [Des-Arg9]-Bradykinin as a B1 receptor agonist is well-established, the quantitative aspects of its activity are highly sensitive to the experimental model, particularly its inflammatory state. Researchers and drug development professionals should meticulously control and report the experimental conditions to enhance the reproducibility and comparability of their findings. This guide provides a framework for understanding the potential sources of variability and offers standardized protocols to promote more consistent and reliable research on the important biological functions of [Des-Arg9]-Bradykinin.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Des-Arg9-bradykinin-induced increases in intracellular calcium ion concentration in single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Des-Arg9-bradykinin-induced increases in intracellular calcium ion concentration in single bovine tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of des-Arg9-bradykinin-induced contraction in guinea-pig gallbladder in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hypotensive response to des-Arg9-bradykinin increases during E. coli septicemia in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The induction of des-Arg9-bradykinin-mediated hyperalgesia in the rat by inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Frontiers | The des-Arg9-bradykinin/B1R axis: Hepatic damage in COVID-19 [frontiersin.org]
- 9. The des-Arg9-bradykinin/B1R axis: Hepatic damage in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The des-Arg9-bradykinin/B1R axis: Hepatic damage in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased blood concentration of des-Arg9-bradykinin in experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the induction of pharmacological responses to des-Arg9-bradykinin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pulse exposure to protein synthesis inhibitors enhances vascular responses to des-Arg9-bradykinin: possible role of interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. des-Arg9-bradykinin produces tone-dependent kinin B1 receptor-mediated responses in the pulmonary vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating B1 Receptor Expression: A Comparative Guide for Experimental Models
For researchers, scientists, and drug development professionals, accurate validation of B1 adrenergic receptor (B1AR) expression is paramount for robust and reproducible experimental outcomes. This guide provides a comprehensive comparison of key methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
The B1 adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly found in cardiac tissue, plays a crucial role in regulating heart rate and contractility.[1][2] Its expression levels are critical in both physiological and pathological conditions, making its accurate quantification a key aspect of cardiovascular research and drug development. This guide will delve into the most common techniques used to validate B1AR expression: quantitative Polymerase Chain Reaction (qPCR), Western Blotting, Immunohistochemistry (IHC), and Radioligand Binding Assays.
Comparison of B1 Receptor Validation Methods
Choosing the right method for validating B1 receptor expression depends on several factors, including the specific research question, the experimental model, and available resources. The following table summarizes the key characteristics of the most common techniques.
| Method | What it Measures | Advantages | Disadvantages | Throughput | Relative Cost |
| Quantitative PCR (qPCR) | mRNA expression levels | High sensitivity and specificity, wide dynamic range, high throughput.[3] | Measures mRNA, which may not always correlate with functional protein levels. | High | Low to Medium |
| Western Blotting | Protein expression and size | Provides information on protein size and abundance. | Can be semi-quantitative; antibody specificity is a major concern for GPCRs. | Medium | Medium |
| Immunohistochemistry (IHC) | Protein localization in tissue | Provides spatial information about protein expression within a tissue context. | Prone to artifacts; antibody specificity is critical and can be challenging to validate. | Low to Medium | Medium to High |
| Radioligand Binding Assay | Functional receptor density and affinity | Considered the "gold standard" for quantifying functional GPCRs due to its high sensitivity and specificity.[4] | Requires handling of radioactive materials, lower throughput. | Low | High |
B1 Adrenergic Receptor Signaling Pathway
Activation of the B1 adrenergic receptor by agonists such as norepinephrine (B1679862) leads to the stimulation of two primary signaling pathways. The canonical pathway involves the activation of adenylyl cyclase through the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2] A second, non-canonical pathway involves the transactivation of a receptor tyrosine kinase (RTK), which initiates a signaling cascade including Ras, Raf, MEK, and MAPK, ultimately leading to the phosphorylation of CREB.[5]
Experimental Workflow for B1 Receptor Validation
A typical workflow for validating B1 receptor expression involves sample preparation, the chosen analytical method, and data analysis. The specific steps will vary depending on the technique employed.
Detailed Experimental Protocols
Quantitative PCR (qPCR) for B1 Receptor mRNA Expression
This protocol outlines the steps for quantifying B1AR mRNA levels using a SYBR Green-based qPCR assay.
1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells or tissues using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.
2. qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a total volume of 20 µL per reaction:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6 µL Nuclease-free water
-
-
Include no-template controls (NTC) for each primer set.
-
Run samples in triplicate.
3. Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis: 65°C to 95°C with a 0.5°C increment.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for the B1AR gene and a reference gene (e.g., GAPDH).
-
Calculate the relative expression of B1AR mRNA using the ΔΔCt method.
Western Blotting for B1 Receptor Protein Expression
This protocol describes the detection of B1AR protein in cell or tissue lysates.
1. Protein Extraction:
-
Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against the B1 receptor (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
Immunohistochemistry (IHC) for B1 Receptor Localization
This protocol details the localization of B1AR in paraffin-embedded tissue sections.
1. Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions and embed in paraffin.
-
Cut 5 µm thick sections and mount them on charged slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a validated primary antibody against the B1 receptor overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Wash with PBS.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
5. Imaging:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Visualize under a light microscope.
Radioligand Binding Assay for Functional B1 Receptor Quantification
This protocol describes a saturation binding assay to determine the density (Bmax) and affinity (Kd) of B1 receptors in membrane preparations.
1. Membrane Preparation:
-
Homogenize tissues or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
2. Saturation Binding Assay:
-
In a 96-well plate, add increasing concentrations of a radiolabeled B1AR antagonist (e.g., [³H]-CGP12177) to a fixed amount of membrane protein (e.g., 50 µg).
-
For each concentration, prepare parallel wells containing an excess of a non-labeled antagonist (e.g., propranolol) to determine non-specific binding.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
4. Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding as a function of the free radioligand concentration and analyze the data using non-linear regression to determine the Bmax and Kd values.[6][7]
Conclusion
References
- 1. Beta 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantification of GPCR mRNA Using Real-Time RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. graphpad.com [graphpad.com]
A Comparative Guide to the In Vitro and In Vivo Effects of [Des-Pro2]-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of the bradykinin (B550075) B1 receptor agonist, [Des-Pro2]-Bradykinin. Due to the limited availability of public quantitative data for this compound, this guide utilizes data for the well-characterized B1 receptor agonist, des-Arg9-bradykinin, as a representative analogue to illustrate the comparative pharmacology. This document is intended to serve as a valuable resource for designing and interpreting experiments aimed at understanding the role of the bradykinin B1 receptor in various physiological and pathological processes.
Introduction to this compound and the Bradykinin B1 Receptor
Bradykinin is a pro-inflammatory peptide that exerts its effects through two main G protein-coupled receptors (GPCRs), the B1 and B2 receptors. While the B2 receptor is constitutively expressed in a variety of tissues, the B1 receptor is typically expressed at low levels in healthy tissues and is significantly upregulated in response to tissue injury, inflammation, and certain cytokines. This compound is a metabolite of bradykinin that acts as a selective agonist for the bradykinin B1 receptor. Its effects are therefore most pronounced in inflammatory conditions where B1 receptor expression is induced.
Data Presentation: Comparative Efficacy of B1 Receptor Agonists
The following tables summarize the quantitative data on the in vitro and in vivo potency of the representative B1 receptor agonist, des-Arg9-bradykinin. These tables are structured to facilitate a direct comparison of the compound's activity in cellular and whole-organism systems.
Table 1: In Vitro Potency of des-Arg9-bradykinin
| Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| Calcium Mobilization | Single bovine tracheal smooth muscle cells | EC50 | 316 nM | [1] |
| Receptor Binding | IMR-90 human fibroblast membranes | Ki (for displacing [3H]desArg10-kallidin) | 0.26 ± 0.02 nM | [2] |
Table 2: In Vivo Potency of des-Arg9-bradykinin
| Animal Model | Endpoint | Parameter | Value | Reference |
| Rat Paw Edema (LPS-pretreated) | Increased paw volume | ED50 | 24.1 nmol | [3] |
| Rat Inflammatory Hyperalgesia | Exacerbation of hyperalgesia | Effective Dose | 100 nmol/kg i.v. | [4] |
Signaling Pathways of the Bradykinin B1 Receptor
Activation of the bradykinin B1 receptor, a Gq protein-coupled receptor, initiates a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Furthermore, B1 receptor activation is linked to the upregulation of its own expression through the NF-κB signaling pathway, creating a positive feedback loop in chronic inflammation.
References
- 1. Des-Arg9-bradykinin-induced increases in intracellular calcium ion concentration in single bovine tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological, pharmacokinetic, and primate analgesic efficacy profile of the novel bradykinin B1 Receptor antagonist ELN441958 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Upregulation of B1 receptor mediating des-Arg9-BK-induced rat paw oedema by systemic treatment with bacterial endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to B1 Receptor Agonists: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of common B1 receptor agonists, offering a valuable resource for researchers in pharmacology and drug development. It is important to note a common point of confusion: [Des-Pro2]-Bradykinin is not a B1 receptor agonist. Its primary role is as an inhibitor of the Angiotensin I Converting Enzyme (ACE)[1][2][3]. This guide will therefore focus on the efficacy of established B1 receptor agonists.
The bradykinin (B550075) B1 receptor, a G-protein coupled receptor (GPCR), is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. This makes it a compelling target for therapeutic intervention in various pathological conditions. The primary endogenous agonist for the B1 receptor is des-Arg9-bradykinin, a metabolite of bradykinin.
Comparative Efficacy of B1 Receptor Agonists
The following table summarizes the in vitro efficacy of several key B1 receptor agonists from published studies. Efficacy is presented as the half-maximal effective concentration (EC50), which indicates the concentration of an agonist that is required to elicit 50% of the maximum possible response. A lower EC50 value corresponds to a higher potency.
| Agonist | Species/Tissue | Assay Type | EC50 (nM) | Reference |
| des-Arg9-bradykinin | Human | Calcium Mobilization | 112 | [4] |
| des-Arg9-bradykinin | Murine | Calcium Mobilization | 39 | [4] |
| des-Arg10-kallidin | Human | Calcium Mobilization | 5 | [4] |
| des-Arg10-kallidin | Murine | Calcium Mobilization | 23 | [4] |
| Sar-[D-Phe8]-des-Arg9-Bradykinin | Rabbit Aorta | Contraction Assay | 9.02 | [5] |
Note: Direct comparison of EC50 values across different studies, species, and assay types should be approached with caution as experimental conditions can significantly influence the results.
Experimental Protocols
Calcium Mobilization Assay
This functional assay is widely used to determine the potency of B1 receptor agonists by measuring the increase in intracellular calcium concentration following receptor activation.
Objective: To quantify the dose-dependent stimulation of B1 receptors by measuring agonist-induced calcium release.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human or murine B1 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Fluorescent Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Agonist Stimulation: The dye solution is removed, and the cells are washed. A baseline fluorescence reading is taken. Serial dilutions of the B1 receptor agonists are then added to the wells.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are measured over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Radioligand Binding Assay
This assay is used to determine the affinity of a ligand for a receptor.
Objective: To measure the binding affinity of B1 receptor agonists.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the B1 receptor through homogenization and differential centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]-des-Arg10-kallidin) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled competitor agonist.
-
Incubation: The reaction is incubated at a specific temperature for a set time to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor agonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the competitor (Ki) can then be calculated using the Cheng-Prusoff equation.
B1 Receptor Signaling Pathway
Activation of the B1 receptor by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gαq/11 G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to various downstream cellular responses, including inflammation and pain.
Caption: B1 Receptor Signaling Pathway.
Experimental Workflow for Agonist Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel B1 receptor agonist.
Caption: Workflow for B1 Agonist Efficacy Testing.
References
- 1. This compound (Angiotensin I Converting Enzyme inhibitor) - 楚肽生物科技 [apeptides.com]
- 2. chinapeptides Angiotensin I Converting Enzyme Inhibitor,this compound [chinapeptides.net]
- 3. peptide.com [peptide.com]
- 4. Partial agonists and full antagonists at the human and murine bradykinin B1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
Confirming Bradykinin Receptor Specificity: A Comparative Guide to Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bradykinin (B550075) receptor antagonists and their use in confirming the specificity of receptor activation. While the initial query focused on [Des-Pro2]-Bradykinin, current scientific literature primarily identifies this peptide as a potent inhibitor of Angiotensin I Converting Enzyme (ACE), also known as kininase II, rather than a direct agonist of bradykinin receptors.[1][2][3][4] Therefore, this guide will focus on the established ligands for bradykinin receptors, Bradykinin (BK) and [Des-Arg9]-Bradykinin, and the use of selective antagonists to confirm their specific actions at the B2 and B1 receptors, respectively.
Bradykinin and its metabolites are key signaling molecules in inflammation, pain, and cardiovascular regulation.[5][6] Their effects are mediated primarily through two G-protein coupled receptors: the constitutively expressed B2 receptor and the inducible B1 receptor.[5][6] Differentiating the specific receptor subtype involved in a biological response is crucial for targeted drug development. This is achieved through the use of selective receptor antagonists.
Comparative Analysis of Bradykinin Receptor Antagonists
The specificity of a ligand's interaction with its receptor is typically determined through two key types of experiments: radioligand binding assays and functional assays. Binding assays measure the affinity of an antagonist for the receptor, while functional assays assess its ability to block the biological response to an agonist. The data below summarizes the performance of commonly used selective antagonists for the bradykinin B1 and B2 receptors.
| Antagonist | Target Receptor | Assay Type | Parameter | Value | Reference Cell/Tissue |
| HOE 140 (Icatibant) | B2 | Functional (pA2) | 9.28 | Rabbit Jugular Vein | [2] |
| Binding (Ki) | ~1 nM | Various | [6] | ||
| [Leu8]-des-Arg9-BK | B1 | Functional (pA2) | 7.9 | Rabbit Aorta | [2] |
| Binding (Ki) | ~1-10 nM | Various | [6] | ||
| WIN 64338 | B2 | Binding (Ki) | 0.08 nM | Human IMR-90 cells | [1] |
| B-9430 | B2 | Functional (pA2) | 8.2 | Rabbit Aorta | [1] |
| Lys-[Leu8]-des-Arg9-BK | B1 | Functional (pA2) | 8.5 | Rabbit Aorta | [1] |
Signaling Pathways and Antagonist Action
Activation of both B1 and B2 receptors by their respective agonists, [Des-Arg9]-Bradykinin and Bradykinin, leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event in many cellular responses. Selective antagonists block this signaling cascade by preventing the initial binding of the agonist to the receptor.
Experimental Protocols
Confirming the specificity of a bradykinin receptor antagonist involves demonstrating its ability to selectively block the binding and/or function of a specific agonist at its target receptor without affecting the other.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human bradykinin B1 or B2 receptor.
-
Radiolabeled ligand (e.g., [3H]-[Des-Arg10]-Kallidin for B1, [3H]-Bradykinin for B2).
-
Unlabeled selective antagonists (e.g., [Leu8]-des-Arg9-BK for B1, HOE 140 for B2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of radiolabeled ligand with cell membranes in the absence or presence of increasing concentrations of the unlabeled antagonist.
-
After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.
Materials:
-
A cell line stably expressing the human bradykinin B1 or B2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonists ([Des-Arg9]-Bradykinin for B1, Bradykinin for B2).
-
Antagonists ([Leu8]-des-Arg9-BK for B1, HOE 140 for B2).
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Culture cells to an appropriate confluency in multi-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Pre-incubate the cells with increasing concentrations of the antagonist or vehicle control.
-
Stimulate the cells with a fixed concentration of the appropriate agonist.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Determine the IC50 value of the antagonist (the concentration that inhibits 50% of the agonist-induced calcium response).
-
To determine the antagonist's potency (pA2 value), perform Schild analysis by measuring the dose-response curve of the agonist in the presence of different fixed concentrations of the antagonist.
By employing these experimental approaches and utilizing selective antagonists, researchers can definitively characterize the specificity of bradykinin receptor-ligand interactions, a critical step in the development of novel therapeutics for a range of inflammatory and cardiovascular diseases.
References
- 1. Des-Pro2-Bradykinin | IBK-4097 | Biosynth [biosynth.com]
- 2. innopep.com [innopep.com]
- 3. chinapeptides Angiotensin I Converting Enzyme Inhibitor,this compound [chinapeptides.net]
- 4. Potent inhibition of angiotensin-converting enzyme by [des-Pro3]-bradykinin or "converstatin" in comparison with Captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of [Des-Pro2]-Bradykinin and Substance P for Researchers
A Comprehensive Guide for Scientists and Drug Development Professionals
In the complex landscape of inflammatory and nociceptive pathways, the peptides [Des-Pro2]-Bradykinin and Substance P represent two key players with distinct yet sometimes overlapping mechanisms of action. This guide provides a detailed, head-to-head comparison of their biochemical properties, receptor interactions, and physiological effects, supported by experimental data to inform research and drug development efforts.
At a Glance: Key Differences
| Feature | This compound | Substance P |
| Primary Target | Angiotensin-Converting Enzyme (ACE) / Kininase II | Neurokinin-1 Receptor (NK1R) |
| Primary Mechanism | Potent enzyme inhibitor | Receptor agonist |
| Receptor Affinity | Not a primary ligand for Bradykinin (B550075) or Neurokinin receptors | High affinity for NK1R |
| Key Physiological Roles | Potentiation of bradykinin effects, potential regulation of blood pressure | Nociception, neurogenic inflammation, smooth muscle contraction, vasodilation |
Biochemical Properties and Structure
This compound is an octapeptide with the amino acid sequence Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg. It is a derivative of the potent inflammatory mediator bradykinin, lacking the second proline residue. This structural modification significantly alters its primary biological activity.
Substance P is an undecapeptide belonging to the tachykinin family, with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. It acts as a neurotransmitter and neuromodulator, primarily in the central and peripheral nervous systems.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and Substance P lies in their primary mechanisms of action. This compound functions predominantly as a potent enzyme inhibitor, while Substance P exerts its effects through direct receptor activation.
This compound: The Enzyme Inhibitor
Experimental evidence strongly indicates that this compound is a powerful inhibitor of Angiotensin-Converting Enzyme (ACE), also known as Kininase II. This enzyme is responsible for the breakdown of bradykinin and the conversion of angiotensin I to the vasoconstrictor angiotensin II.
dot
Validating the Role of [Des-Pro2]-Bradykinin in a Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammatory pain is a complex pathological condition often mediated by the bradykinin (B550075) system. This guide explores the potential role of [Des-Pro2]-Bradykinin, a potent enzyme inhibitor, in mitigating such pain, and contrasts its mechanism with that of direct bradykinin receptor antagonists. The CFA-induced thermal hyperalgesia model in rats serves as a well-established preclinical framework for evaluating the efficacy of novel analgesic compounds. This document provides detailed experimental protocols, comparative data for alternative compounds, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound, also known as [des-Pro3]-bradykinin or "converstatin," is a peptide that acts as a potent inhibitor of Angiotensin-Converting Enzyme (ACE) and Kininase II. This mechanism is distinct from direct interaction with bradykinin receptors. By inhibiting these enzymes, this compound is expected to potentiate the effects of endogenous bradykinin, which could have complex and context-dependent effects on inflammation and pain.
Comparison with Bradykinin Receptor Antagonists
In the realm of inflammatory pain, the primary alternatives to a bradykinin-potentiating strategy are the direct blockade of bradykinin receptors, namely the B1 and B2 receptors. Antagonists for these receptors have been evaluated in the CFA-induced hyperalgesia model and provide a benchmark for anti-inflammatory and analgesic efficacy.
Data Presentation: Efficacy of Bradykinin Receptor Antagonists in CFA-Induced Thermal Hyperalgesia
The following table summarizes the quantitative data on the effects of a B1 receptor antagonist (DALBK) and a B2 receptor antagonist (HOE140) on paw withdrawal latency in a rat model of CFA-induced thermal hyperalgesia.
| Compound | Target | Administration Route | Dose | Time Point (Post-CFA) | Change in Paw Withdrawal Latency (seconds) | Reference |
| DALBK | B1 Receptor Antagonist | Intrathecal | 50 nmol | 72 hours | Increased to 16 ± 2.15 s (p=0.02 vs. saline) | [1] |
| HOE140 | B2 Receptor Antagonist | Intrathecal | 10 pmol | 72 hours | Increased to 15 ± 1.27 s (p<0.01 vs. saline) | [1] |
| Vehicle (Saline) | Control | Intrathecal | - | 72 hours | No significant change from hyperalgesic state | [1] |
Note: Baseline paw withdrawal latency before CFA injection was approximately 21 seconds. After CFA injection, this latency is significantly reduced, indicating hyperalgesia. The data for the antagonists show a significant reversal of this hyperalgesia.
Signaling Pathways
The mechanisms of action for this compound and bradykinin receptor antagonists are fundamentally different. The following diagrams illustrate these distinct pathways.
Caption: Mechanism of action of this compound (Converstatin).
Caption: Mechanism of action of Bradykinin Receptor Antagonists.
Experimental Protocols
CFA-Induced Thermal Hyperalgesia in Rats
This protocol outlines the induction of inflammatory pain and the assessment of thermal hyperalgesia.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (200-250g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized to the testing environment for at least 3 days prior to the experiment.
2. Induction of Inflammation:
-
A single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA; 1 mg/mL) is administered into the plantar surface of the right hind paw.
-
The contralateral paw is injected with saline to serve as a control.
-
Inflammation and hyperalgesia typically develop within hours and persist for several days to weeks.
3. Assessment of Thermal Hyperalgesia (Hargreaves Test):
-
The Hargreaves apparatus is used to measure the latency of paw withdrawal from a radiant heat source.
-
Rats are placed in individual plexiglass chambers on a glass floor and allowed to acclimate.
-
A movable radiant heat source is positioned under the plantar surface of the paw, and the time taken for the rat to withdraw its paw is recorded automatically.
-
A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
-
Baseline measurements are taken before CFA injection.
-
Post-treatment measurements are taken at specified time points (e.g., 72 hours) after drug administration.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the role of a test compound in the CFA-induced hyperalgesia model.
References
A Comparative Analysis of Bradykinin Receptor Signaling Pathways
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the signaling pathways initiated by ligands of the bradykinin (B550075) receptors, B1 and B2. This document focuses on the well-characterized agonists, Bradykinin (BK) and its metabolite [Des-Arg9]-Bradykinin, due to a lack of publicly available data on the direct signaling actions of [Des-Pro2]-Bradykinin at these receptors.
The bradykinin system plays a crucial role in various physiological and pathological processes, including inflammation, blood pressure regulation, and pain. Its effects are mediated primarily through two G protein-coupled receptors (GPCRs), the B1 and B2 receptors. While Bradykinin is the prototypical agonist for the B2 receptor, its metabolite, [Des-Arg9]-Bradykinin, is a selective agonist for the B1 receptor. Understanding the distinct signaling cascades initiated by these ligands is paramount for the development of targeted therapeutics.
Ligand-Receptor Selectivity and Expression
Bradykinin receptors exhibit distinct ligand preferences and expression patterns. The B2 receptor is constitutively expressed in a wide range of tissues and is the primary target for Bradykinin and Kallidin.[1][2][3] In contrast, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation, with its primary endogenous agonist being [Des-Arg9]-Bradykinin.[4][5][6]
Core Signaling Pathways
Activation of both B1 and B2 receptors by their respective agonists initiates a cascade of intracellular signaling events. A primary pathway for both receptors involves the coupling to Gαq, leading to the activation of phospholipase C (PLC).[1][2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1][5]
Beyond this common pathway, divergences in signaling can occur, leading to distinct cellular responses. For instance, the B2 receptor is also known to couple to Gαi, which inhibits adenylyl cyclase, and to stimulate the mitogen-activated protein kinase (MAPK) pathways.[2][7]
Comparative Data on Signaling Events
| Ligand | Receptor | Assay | Cell Line | EC50 / IC50 / Kd | Reference |
| Bradykinin | B2 | Calcium Mobilization | HiTSeeker BDKRB2 Cell Line | 2.18 x 10⁻⁹ M | [5] |
| Bradykinin | B2 | β-arrestin Recruitment | HiTSeeker BDKRB2 Cell Line | 5.21 x 10⁻⁹ M | [5] |
| [Des-Arg9]-Bradykinin | B1 | Calcium Mobilization | 293-AEQ17 cells (human B1 receptor) | 112 nM | [8] |
| [Des-Arg10]-Kallidin | B1 | Calcium Mobilization | 293-AEQ17 cells (human B1 receptor) | 5 nM | [8] |
| Ligand | Receptor | Assay | Cell Line/System | Potency/Effect | Reference |
| Bradykinin | B2 | Arachidonic Acid Release | Human Gingival Fibroblasts | Stimulation observed at ≥ 10 nmol/l | [9] |
| [Des-Arg9]-Bradykinin | B2 | Arachidonic Acid Release | Human Gingival Fibroblasts | No effect up to 1 µmol/l | [9] |
| Bradykinin | B2 | ERK1/2 Phosphorylation | PC12 rat pheochromocytoma cells | Increased phosphorylation | [10] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the primary signaling cascades associated with the B1 and B2 bradykinin receptors.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Calcium Mobilization Assay
This protocol outlines a fluorescence-based method for detecting intracellular calcium changes following receptor activation.[6]
Materials:
-
Cell Line: A suitable cell line endogenously expressing or stably transfected with the bradykinin receptor of interest (e.g., HEK293, CHO cells).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Pluronic F-127: To aid in dye loading.
-
Probenecid (B1678239) (optional): To inhibit dye extrusion.
-
Agonists: Bradykinin, [Des-Arg9]-Bradykinin.
-
Antagonists (for validation): B1 and B2 receptor-specific antagonists.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02-0.04%), and optionally probenecid in Assay Buffer.
-
Remove the culture medium from the cells and wash once with Assay Buffer.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Assay:
-
Wash the cells twice with Assay Buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Establish a stable baseline fluorescence reading.
-
Add the agonist at various concentrations using the instrument's automated injector.
-
Record the fluorescence intensity over time to measure the change in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after agonist addition to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF).
-
Plot the peak fluorescence response as a function of agonist concentration to determine the EC50 value.
-
References
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 3. gosset.ai [gosset.ai]
- 4. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 7. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 8. Partial agonists and full antagonists at the human and murine bradykinin B1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bradykinin-2 receptor-mediated release of 3H-arachidonic acid and formation of prostaglandin E2 in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ERK1 and ERK2, two microtubule-associated protein 2 kinases, mediate the phosphorylation of tyrosine hydroxylase at serine-31 in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
[Des-Pro2]-Bradykinin: A Comparative Analysis Against Industry-Standard Bradykinin B1 Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [Des-Pro2]-Bradykinin with established industry standards, focusing on its role as a modulator of the bradykinin (B550075) B1 receptor (B1R). The B1R is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. This makes it a compelling target for therapeutic intervention in a variety of pathological conditions, including chronic pain, inflammation, and sepsis.[1][2][3]
This document presents a detailed examination of the available quantitative data, experimental protocols for assessing activity, and the underlying signaling pathways.
Quantitative Comparison of Bradykinin Receptor Ligands
The following table summarizes the binding affinities and potencies of this compound and key industry-standard B1R agonists. It is important to note that while this compound is documented as a potent inhibitor of kininase II (Angiotensin-Converting Enzyme - ACE), a critical enzyme in the renin-angiotensin and kinin-kallikrein systems, its direct agonist activity at the B1 receptor is not as extensively quantified in publicly available literature.
| Compound | Target(s) | Parameter | Value | Species | Reference |
| This compound | Kininase II (ACE) | Ki | 4.5 x 10⁻¹² M | Rat | [4] |
| Lys-[Des-Arg9]-Bradykinin | Bradykinin B1 Receptor | Ki | 0.12 nM | Human | |
| Bradykinin B2 Receptor | Ki | >30,000 nM | Human | ||
| [Des-Arg9]-Bradykinin | Bradykinin B1 Receptor | EC50 | 112 nM | Human | [5] |
| Bradykinin B1 Receptor | Ki | 1.93 µM | Not Specified | [6] | |
| Bradykinin B2 Receptor | Ki | 8.1 µM | Not Specified | [6] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of B1 receptor activation, it is crucial to visualize the downstream signaling cascades and the experimental procedures used to measure these effects.
Bradykinin B1 Receptor Signaling Pathway
Activation of the B1 receptor by an agonist initiates a signaling cascade primarily through the Gαq subunit of its associated G-protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC). These events contribute to the physiological responses associated with B1 receptor activation, including inflammation, vasodilation, and pain.
Caption: Downstream signaling cascade following Bradykinin B1 Receptor activation.
Experimental Workflow: In Vitro GPCR Activity Assay
A common method to assess the activity of compounds on Gq-coupled receptors like the B1R is to measure the resulting increase in intracellular calcium. This can be performed using a fluorescent calcium indicator in a cell line engineered to express the B1 receptor.
Caption: A typical workflow for measuring GPCR activity via calcium mobilization.
Detailed Experimental Protocols
Radioligand Binding Assay for B1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the Bradykinin B1 Receptor compared to a standard ligand.
Materials:
-
Membranes from cells stably expressing the human Bradykinin B1 Receptor.
-
Radiolabeled B1R antagonist (e.g., [3H]Lys-[Des-Arg9]-Bradykinin).
-
This compound and unlabeled standard B1R agonists/antagonists.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of this compound and the standard compounds.
-
In a multi-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compounds.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Vascular Permeability Assay (Miles Assay)
Objective: To assess the in vivo effect of this compound on vascular permeability.[7][8]
Materials:
-
Laboratory animals (e.g., mice or rats).
-
Evans Blue dye solution (e.g., 1% in sterile saline).
-
This compound and standard vasoactive agents (e.g., histamine, Lys-[Des-Arg9]-Bradykinin).
-
Saline (vehicle control).
-
Anesthetic.
-
Formamide (B127407) or other suitable solvent for dye extraction.
-
Spectrophotometer.
Procedure:
-
Anesthetize the animal.
-
Inject Evans Blue dye intravenously. The dye will bind to serum albumin.
-
After a short circulation period (e.g., 10-15 minutes), inject intradermally this compound, a positive control, and a vehicle control at distinct sites on the animal's shaved back.
-
After a defined period (e.g., 30 minutes), euthanize the animal and excise the skin at the injection sites.
-
Photograph the underside of the skin to visually assess the blue dye extravasation, indicating increased permeability.
-
For quantitative analysis, incubate the excised skin samples in formamide overnight to extract the Evans Blue dye.
-
Measure the absorbance of the formamide extracts at a specific wavelength (e.g., 620 nm).
-
Quantify the amount of extravasated dye and compare the effects of the different treatments.
In Vitro Cytokine Release Assay
Objective: To determine if this compound induces the release of pro-inflammatory cytokines from immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line.
-
Cell culture medium.
-
This compound and a positive control (e.g., Lipopolysaccharide - LPS).
-
ELISA kits or multiplex immunoassay kits for specific cytokines (e.g., IL-6, TNF-α, IL-1β).
-
Plate reader.
Procedure:
-
Isolate and culture the immune cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound, a positive control, and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production and release.
-
Collect the cell culture supernatants.
-
Measure the concentration of the target cytokines in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of this compound on cytokine release.
Conclusion
This compound presents an interesting profile as a potent inhibitor of kininase II, suggesting it may indirectly potentiate the effects of endogenous kinins. To fully establish its benchmark against industry-standard B1 receptor agonists like Lys-[Des-Arg9]-Bradykinin, further quantitative data on its direct B1 receptor binding and activation are required. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct such comparative studies, enabling a comprehensive evaluation of the therapeutic potential of this compound in inflammatory and related disorders.
References
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin B1 receptor up-regulation by interleukin-1beta and B1 agonist occurs through independent and synergistic intracellular signaling mechanisms in human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent inhibition of angiotensin-converting enzyme by [des-Pro3]-bradykinin or "converstatin" in comparison with Captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partial agonists and full antagonists at the human and murine bradykinin B1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Analysis of Vascular Permeability by a Modified Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling [Des-Pro2]-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of [Des-Pro2]-Bradykinin, a bioactive peptide. Adherence to these procedures is essential to ensure personal safety and maintain the integrity of your research. While many synthetic peptides may not be classified as hazardous, their biological activity requires careful management to prevent unintended exposure and environmental release.[1]
Personal Protective Equipment (PPE)
The chemical, physical, and toxicological properties of many peptides, including this compound, have not been fully investigated.[2] Therefore, a cautious approach to handling is warranted. The following personal protective equipment is mandatory when working with this compound in its lyophilized (powder) form or in solution.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. | To prevent skin contact and contamination.[1][3] |
| Eye Protection | Safety glasses or goggles. | To protect eyes from splashes or airborne particles.[1] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Dust respirator (when handling larger amounts of lyophilized peptide). | To avoid inhalation of the peptide powder.[4] |
Handling and Storage
Proper handling and storage are critical for both safety and maintaining the peptide's stability and efficacy.
Handling Lyophilized Powder:
-
Always handle peptides in a designated, clean laboratory area.[5]
-
Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent condensation and moisture absorption, which can reduce stability.[2][6][7]
-
Weigh out the required amount of peptide quickly and reseal the container tightly.[4] It is good practice to purge the vial with an inert gas like argon or nitrogen before sealing for long-term storage.[8]
-
Avoid cross-contamination by using fresh, sterile equipment for each peptide.[5]
Reconstitution:
-
Use sterile water, buffer, or another solvent as recommended by the manufacturer.[2][8]
-
Mix gently to dissolve; avoid vigorous shaking.[8] Sonication or gentle warming (not exceeding 40°C) can aid in dissolving more hydrophobic peptides.[2]
-
For peptides containing oxidation-sensitive residues, use oxygen-free solvents.[2]
Storage:
| Form | Storage Temperature | Duration | Stability Considerations |
| Lyophilized Powder | -20°C or -80°C | Long-term (several years) | Store in a tightly sealed container, protected from light and moisture.[2][6][7] |
| Reconstituted Solution | -20°C | Short-term (a few weeks) | Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][4][6] |
Disposal Plan
All waste generated from handling this compound should be treated as potentially bioactive chemical waste.[1][8] Never dispose of peptide solutions down the sink.[8]
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled hazardous waste container. | Includes contaminated gloves, wipes, weigh boats, and empty vials.[1][3][8] Seal the container before disposal.[8] |
| Liquid Waste | Labeled chemical waste container. | Includes unused peptide solutions and reaction mixtures.[8] Follow institutional protocols for chemical waste disposal.[5] |
| Sharps | Puncture-resistant sharps container labeled "Biohazardous and Chemically Contaminated Sharps." | Includes contaminated needles, syringes, and pipette tips.[1] |
Follow your institution's environmental health and safety (EH&S) guidelines for the final disposal of all waste containers.[5]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound, from receipt to disposal, incorporating all necessary safety steps.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide24.store [peptide24.store]
- 6. peptide.com [peptide.com]
- 7. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 8. puretidestherapy.com [puretidestherapy.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
